Tert-butyl 3-aminopiperidine-1-carboxylate hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 3-aminopiperidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12;/h8H,4-7,11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNAVVRRZJQGCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590436 | |
| Record name | tert-Butyl 3-aminopiperidine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000796-62-2 | |
| Record name | tert-Butyl 3-aminopiperidine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Aminopiperidine hydrochloride, N1-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physical Properties of Tert-butyl 3-aminopiperidine-1-carboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physical properties of tert-butyl 3-aminopiperidine-1-carboxylate and its hydrochloride salt. This crucial chiral building block is instrumental in the synthesis of various pharmaceutical compounds, most notably as a key intermediate in the development of dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes.[1] This document outlines its chemical and physical characteristics, details experimental protocols for their determination, and illustrates its application in drug synthesis.
Core Physical and Chemical Properties
The physical properties of tert-butyl 3-aminopiperidine-1-carboxylate can vary slightly depending on whether it is in its free base form or as a hydrochloride salt, and whether it is a racemic mixture or a specific enantiomer. The following tables summarize the available quantitative data for these forms.
Table 1: Physical Properties of (S)-tert-butyl 3-aminopiperidine-1-carboxylate (Free Base)
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [2][3] |
| Molecular Weight | 200.28 g/mol | [2][4][5] |
| Appearance | Colorless to yellow gum or semi-solid | [2][3] |
| Boiling Point | 277.3 °C at 760 mmHg | [2] |
| Flash Point | 122 °C | [2] |
| Density | 1.0 ± 0.1 g/cm³ | [2] |
| Refractive Index | 1.484 | [2] |
| Solubility | Soluble in dimethylsulfoxide.[2][3] Sparingly soluble in water.[3] | |
| Specific Rotation | -28.5 º (c=1, DMF) | [2] |
Table 2: Physical Properties of racemic tert-butyl 3-aminopiperidine-1-carboxylate (Free Base)
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [6][7] |
| Molecular Weight | 200.28 g/mol | [6] |
| Appearance | White solid | [6] |
| Melting Point | 181-182 °C | [6] |
| Boiling Point | 277.3 ± 33.0 °C (Predicted) | [6] |
| Flash Point | 121.5 ± 25.4 °C | [6] |
| Density | 1.02 g/cm³ | [6] |
| Water Solubility | Slightly soluble in water | [6] |
Table 3: Physical Properties of tert-butyl 3-aminopiperidine-1-carboxylate Hydrochloride (Salt)
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₁ClN₂O₂ | |
| Molecular Weight | 236.74 g/mol |
Note: Specific quantitative data for the hydrochloride salt, such as melting point and solubility, are not consistently reported in publicly available literature and may vary between suppliers.
Experimental Protocols
Detailed methodologies for the determination of key physical properties are crucial for quality control and characterization.
Melting Point Determination
The melting point is a critical indicator of purity for solid compounds.
Apparatus:
-
Melting point apparatus (e.g., DigiMelt, Mel-Temp, or Thiele tube)[8]
-
Capillary tubes (sealed at one end)[8]
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of the solid sample is placed in a mortar and finely ground with a pestle to ensure a uniform particle size.[8]
-
Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. This process is repeated until a sample height of 2-3 mm is achieved.[9]
-
Measurement:
-
Initial Rapid Determination: For an unknown sample, a rapid heating rate (e.g., 10-20 °C/minute) is used to determine an approximate melting range.[8]
-
Precise Determination: A fresh sample is prepared. The apparatus is heated to a temperature approximately 10-15 °C below the estimated melting point. The heating rate is then slowed to about 1-2 °C per minute.
-
-
Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[9]
Solubility Assessment
Apparatus:
-
Vials or test tubes
-
Vortex mixer or magnetic stirrer
-
Analytical balance
Procedure:
-
A known mass of this compound is added to a vial.
-
A known volume of the solvent of interest (e.g., water, ethanol, dichloromethane) is added to the vial.
-
The mixture is agitated using a vortex mixer or magnetic stirrer at a constant temperature until equilibrium is reached.
-
Visual observation is used to determine if the solid has completely dissolved.
-
If the solid dissolves, more solute is added incrementally until saturation is reached. If the solid does not dissolve, more solvent is added.
-
Solubility is expressed in terms of mass of solute per volume of solvent (e.g., mg/mL).
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound.
-
Sample Preparation: A small amount of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Data Acquisition: The spectrum is acquired on an NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Analysis: The chemical shifts, integration, and coupling constants of the peaks are analyzed to confirm the presence of the tert-butyl group, the piperidine ring protons, and the amino group.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.
-
Sample Preparation: The sample can be analyzed as a thin film, a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The IR spectrum is recorded over the range of approximately 4000-400 cm⁻¹.
-
Data Analysis: Characteristic absorption bands for N-H stretching (amine), C=O stretching (carbamate), and C-H stretching (alkyl groups) are identified.
Application in Drug Synthesis Workflow
Tert-butyl 3-aminopiperidine-1-carboxylate is a vital chiral intermediate in the synthesis of several DPP-IV inhibitors.[1] The following diagram illustrates a generalized workflow for its use in the synthesis of a target drug molecule.
Caption: Synthetic workflow of a DPP-IV inhibitor.
This guide provides a foundational understanding of the physical properties of this compound and its free base forms. The provided experimental protocols offer a starting point for in-house characterization and quality control. The crucial role of this intermediate in the synthesis of important pharmaceuticals highlights its significance in modern drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. Page loading... [guidechem.com]
- 4. tert-Butyl (R)-3-Aminopiperidine-1-carboxylate [cymitquimica.com]
- 5. tert-butyl (3R)-3-aminopiperidine-1-carboxylate | C10H20N2O2 | CID 1501974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. 1-BOC-3-Aminopiperidine | C10H20N2O2 | CID 545809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
Introduction: The Strategic Importance of a Chiral Scaffold
An In-Depth Technical Guide to (R)-tert-butyl 3-aminopiperidine-1-carboxylate CAS Number: 188111-79-7
Prepared by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with (R)-tert-butyl 3-aminopiperidine-1-carboxylate. It delves into the core aspects of this chiral building block, from its fundamental properties and synthesis to its critical applications and quality control, grounding all information in established scientific principles and methodologies.
(R)-tert-butyl 3-aminopiperidine-1-carboxylate is a heterocyclic building block of significant interest in modern medicinal chemistry and pharmaceutical development.[1] The piperidine ring is one of the most prevalent N-heterocyclic scaffolds found in pharmaceuticals, valued for its conformational flexibility and ability to engage in crucial intermolecular interactions with biological targets.[2][3] The specific utility of this compound stems from two key features: the stereochemically defined amine at the C-3 position and the tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen.
This precise (R)-configuration is essential for the synthesis of numerous enantiomerically pure active pharmaceutical ingredients (APIs). The Boc group provides robust protection under various reaction conditions while allowing for selective deprotection under mild acidic conditions, a critical feature for multi-step synthetic campaigns. Its most notable application is as a key intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, such as Linagliptin and Alogliptin, which are prominent anti-diabetic agents.[4][5][6] This guide provides the in-depth knowledge required to effectively synthesize, analyze, and utilize this versatile chemical entity.
Part 1: Core Chemical and Physical Identity
A precise understanding of the compound's properties is the foundation for its successful application. The CAS number for the (R)-enantiomer is 188111-79-7 .[1][7][8]
Table 1: Compound Identification and Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 188111-79-7 | [1][7][8][9] |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [7][8][9] |
| Molecular Weight | 200.28 g/mol | [7][8][9] |
| IUPAC Name | tert-butyl (3R)-3-aminopiperidine-1-carboxylate | [1][6] |
| Synonyms | (R)-1-Boc-3-aminopiperidine, (R)-3-Amino-1-N-Boc-piperidine | [5][8] |
| Appearance | Colorless to pale yellow liquid or oil | [5][10] |
| Optical Activity | [α]/D: -28.5 ± 2° (c=1 in DMF) | [5][9] |
| Boiling Point | 277.3 ± 33.0 °C (Predicted) | [5] |
| Density | 1.041 ± 0.06 g/cm³ (Predicted) | [5] |
| Solubility | Soluble in Chloroform, DMF, DMSO; Immiscible with water | [5] |
| Storage | 2-8°C, Inert atmosphere, Keep in dark place |[5][11] |
Part 2: Synthesis and Stereochemical Integrity
The synthesis of enantiomerically pure (R)-tert-butyl 3-aminopiperidine-1-carboxylate is a critical process, as stereochemical purity directly impacts the efficacy and safety of the final API. The primary challenge lies in establishing the chiral center at the C-3 position. Industrially, this is often achieved through the resolution of a racemic mixture rather than a de novo asymmetric synthesis.
Causality of Synthetic Strategy: Resolution of Racemic 3-Aminopiperidine
The classical resolution of racemic 3-aminopiperidine via diastereomeric salt formation is a robust and scalable method.[4] This approach is often favored over asymmetric synthesis for its cost-effectiveness and high fidelity.
The core principle involves:
-
Diastereomer Formation: Reacting the racemic amine with a single enantiomer of a chiral acid (the resolving agent). This creates a mixture of two diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, most notably solubility.
-
Fractional Crystallization: The key step exploits the differential solubility of the two diastereomeric salts in a specific solvent system. One salt preferentially crystallizes out of the solution, allowing for its separation by simple filtration.
-
Liberation of the Free Amine: The isolated, enantiomerically pure diastereomeric salt is then treated with a base to neutralize the chiral acid, liberating the desired (R)-3-aminopiperidine.
Recent studies have demonstrated high efficiency using resolving agents like (R)-4-(2-chlorophenyl)-5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphorinane 2-oxide ((R)-CPA), achieving high yields (99.5%) and excellent enantiomeric excess (99.6% e.e.).[4][12]
Caption: A typical workflow for producing the target compound via chiral resolution.
Experimental Protocol: Boc-Protection of (R)-3-Aminopiperidine
This protocol describes the final step to yield the title compound. The Boc group is installed using di-tert-butyl dicarbonate (Boc₂O), a standard and highly efficient reagent for this transformation.
-
Setup: To a stirred solution of enantiomerically pure (R)-3-aminopiperidine (1.0 equiv) in a suitable aprotic solvent (e.g., dichloromethane, THF) at 0 °C, add a base such as triethylamine (1.1 equiv).
-
Causality: The base is required to neutralize the in-situ formation of acidic byproducts and to ensure the amine nucleophile remains in its free, unprotonated state for efficient reaction.
-
-
Reaction: Slowly add a solution of di-tert-butyl dicarbonate (1.05 equiv) in the same solvent to the reaction mixture while maintaining the temperature at 0 °C.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting amine is fully consumed.
-
Workup: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Causality: The aqueous washes are critical for removing unreacted reagents, the triethylamine salt, and other water-soluble impurities.
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the crude oil by flash column chromatography on silica gel to afford the final (R)-tert-butyl 3-aminopiperidine-1-carboxylate as a pure product.
Part 3: Analytical Quality Control: A Self-Validating System
Ensuring the quality of (R)-tert-butyl 3-aminopiperidine-1-carboxylate is paramount. A robust QC workflow confirms its identity, purity, and, most importantly, its stereochemical integrity. Each analytical step serves as a gate, validating a critical quality attribute before the material can be approved.
Table 2: Summary of Key Analytical & Spectroscopic Methods
| Analysis | Technique | Purpose | Key Insights | Source(s) |
|---|---|---|---|---|
| Identity | NMR (¹H, ¹³C), IR, MS | Confirms molecular structure | ¹H NMR should show characteristic signals for Boc group (~1.4 ppm) and piperidine ring protons. IR shows N-H stretches (~3300-3400 cm⁻¹) and C=O stretch of the carbamate (~1690 cm⁻¹). MS confirms the molecular weight (m/z 201 [M+H]⁺). | [10] |
| Purity | HPLC, TLC | Quantifies chemical purity | A purity of ≥97% is typical for commercial-grade material. | [8] |
| Enantiomeric Purity | Chiral HPLC | Determines enantiomeric excess (e.e.) | This is the most critical test for a chiral intermediate. High e.e. (>99%) is required for pharmaceutical use. |[13] |
Caption: A self-validating QC workflow ensuring material quality at each critical step.
Protocol Insight: Chiral HPLC for Enantiomeric Purity
Direct analysis of 3-aminopiperidine enantiomers by HPLC is challenging due to the molecule's lack of a UV chromophore. A validated method involves pre-column derivatization to attach a chromophoric tag.[13]
-
Derivatization: The sample containing (R)- and potential (S)-enantiomers is reacted with a tagging agent like p-toluenesulfonyl chloride (TsCl) in the presence of a base. This quantitatively converts the amines into their corresponding sulfonamides.
-
Causality: The tosyl group contains an aromatic ring, which is strongly UV-active, enabling sensitive detection at wavelengths like 228 nm.[13]
-
-
Chromatography: The derivatized sample is injected onto a chiral stationary phase (CSP), such as a Chiralpak AD-H column.
-
Separation: An isocratic mobile phase (e.g., 0.1% diethylamine in ethanol) is used for elution. The chiral column interacts differently with the two derivatized enantiomers, causing them to travel through the column at different rates and elute as two separate peaks.
-
Quantification: The peak areas of the (R)- and (S)-enantiomers are integrated. The enantiomeric excess (e.e.) is calculated using the formula: e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] * 100. A resolution factor of >4.0 between the two peaks indicates excellent separation.[13]
Part 4: Applications in Pharmaceutical R&D
(R)-tert-butyl 3-aminopiperidine-1-carboxylate is primarily used as a high-value intermediate in drug synthesis.[7]
-
DPP-4 Inhibitors: It is a cornerstone for synthesizing gliptins, a class of oral anti-hyperglycemic agents. The (R)-amino group is crucial for binding to the active site of the DPP-4 enzyme. Linagliptin and Alogliptin are prominent examples where this building block defines the core stereochemistry.[4][5]
-
γ-Secretase Modulators: The compound has been utilized in the synthesis of γ-secretase modulators, which are investigated as potential therapeutic agents for Alzheimer's disease by aiming to lower the production of amyloid-beta (Aβ42) peptides.[1][7]
-
Bromodomain Inhibitors: It serves as a precursor for preparing potent CBP/P300 bromodomain inhibitors, which are being explored in oncology and other therapeutic areas.[5][9]
Part 5: Safety, Handling, and Storage
Proper handling is essential for laboratory safety. This compound is classified as hazardous.
Table 3: GHS Hazard and Safety Information
| Category | Code | Description | Source(s) |
|---|---|---|---|
| Pictogram | GHS07 | [5][8][14] | |
| Signal Word | Warning | [5][8][11] | |
| Hazard Statements | H302 | Harmful if swallowed. | [11][14][15] |
| H315 | Causes skin irritation. | [11][14][15] | |
| H319 | Causes serious eye irritation. | [11][14][15] | |
| H335 | May cause respiratory irritation. | [11][14][15] | |
| Precautionary Statements | P261, P280 | Avoid breathing vapors/spray. Wear protective gloves/eye protection. | [8][11] |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [9][11] |
| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[9][11] |
Handling and Storage Recommendations:
-
Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11]
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8°C is recommended). The compound can be sensitive to moisture and air; storage under an inert atmosphere (e.g., nitrogen or argon) is advised to maintain product quality.[5][11]
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. nbinno.com [nbinno.com]
- 3. Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of (R)-3-aminopiperidine by resolution with optically active cyclic phosphoric acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (R)-1-Boc-3-Aminopiperidine | 188111-79-7 [chemicalbook.com]
- 6. veeprho.com [veeprho.com]
- 7. tert-Butyl (R)-3-Aminopiperidine-1-carboxylate [cymitquimica.com]
- 8. chemscene.com [chemscene.com]
- 9. (R)-3-氨基-1-叔丁氧羰基哌啶 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 10. (R)-1-Boc-3-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. researchgate.net [researchgate.net]
- 13. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tert-butyl (3R)-3-aminopiperidine-1-carboxylate | C10H20N2O2 | CID 1501974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. echemi.com [echemi.com]
Technical Guide: (S)-tert-Butyl 3-Aminopiperidine-1-carboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (S)-tert-butyl 3-aminopiperidine-1-carboxylate hydrochloride, a key chiral building block in pharmaceutical synthesis. This document details its chemical structure, physicochemical properties, synthesis, and applications, with a focus on providing practical information for laboratory and development settings.
Chemical Structure and Properties
(S)-tert-butyl 3-aminopiperidine-1-carboxylate hydrochloride is the hydrochloride salt of the Boc-protected (S)-enantiomer of 3-aminopiperidine. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances the molecule's stability and allows for selective functionalization at the 3-amino group, making it a valuable intermediate in multi-step organic synthesis.
Structure:
Caption: General synthesis workflow.
Logical Relationship of Chiral Synthesis
This diagram illustrates the importance of chiral control in the synthesis to obtain the desired enantiomerically pure product.
Caption: Chiral synthesis strategy.
Spectroscopic Profile of tert-Butyl 3-Aminopiperidine-1-carboxylate: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for tert-butyl 3-aminopiperidine-1-carboxylate, a key building block in pharmaceutical and chemical synthesis. The information is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the characterization of this compound. This document presents available data for the racemic and enantiomeric forms of the molecule, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data.
Spectroscopic Data Summary
Table 1: ¹H NMR Spectral Data
A definitive ¹H NMR spectrum with assigned chemical shifts and coupling constants is not consistently reported across publicly available sources. However, based on the known structure, the following are the expected proton environments and their approximate chemical shifts in chloroform-d (CDCl₃).
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -C(CH₃)₃ (Boc) | ~1.45 | Singlet | 9H |
| -NH₂ | ~1.5 (broad) | Singlet | 2H |
| Piperidine Ring Protons (CH₂, CH) | 1.30 - 4.00 | Multiplets | 9H |
Note: The broadness of the -NH₂ signal is due to quadrupole broadening and/or chemical exchange.
Table 2: ¹³C NMR Spectral Data
Detailed ¹³C NMR data is not widely available in the searched literature. The spectrum is expected to show distinct signals for the carbons of the tert-butyl group, the carbamate carbonyl, and the piperidine ring.
Table 3: Infrared (IR) Spectroscopy Data
FT-IR spectra for the racemic compound are available, though a detailed peak list is not provided in the immediate search results. The spectrum is characterized by the presence of N-H stretching vibrations from the primary amine, C-H stretching from the aliphatic and tert-butyl groups, and a strong C=O stretching vibration from the Boc protecting group.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3300 - 3500 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |
| C=O Stretch (Carbamate) | ~1680 - 1700 | Strong |
Table 4: Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the molecule.
| Ion | Calculated m/z | Measured m/z | Method |
| [M+H]⁺ | 201.1603 | 201.1598[1] | ESI |
Gas chromatography-mass spectrometry (GC-MS) of the racemic compound shows the following major fragments:
| m/z | Relative Intensity | Possible Fragment |
| 57 | Top Peak | [C₄H₉]⁺ (tert-butyl cation) |
| 56 | 2nd Highest | [C₄H₈]⁺ |
| 69 | 3rd Highest |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for compounds similar to tert-butyl 3-aminopiperidine-1-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat): If the sample is a liquid, a thin film can be prepared by placing a drop of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Sample Preparation (ATR): For Attenuated Total Reflectance (ATR)-IR, a small amount of the sample is placed directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or the clean ATR crystal should be acquired and subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is plotted.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. For high-resolution mass spectrometry, a time-of-flight (TOF) or Orbitrap mass analyzer is typically used.
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions.
Visualizations
General Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.
Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.
References
The 3-Aminopiperidine Scaffold: A Privileged Motif in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 3-aminopiperidine scaffold has emerged as a cornerstone in contemporary drug discovery, prized for its versatile physicochemical properties and its integral role in the architecture of numerous clinically successful therapeutic agents. This six-membered saturated heterocycle, featuring a strategically positioned amino group, provides a unique three-dimensional framework that facilitates precise molecular interactions with a variety of biological targets. Its ability to confer favorable properties such as improved solubility, metabolic stability, and oral bioavailability has cemented its status as a privileged scaffold in medicinal chemistry.[1] This guide provides a comprehensive overview of the synthesis, biological applications, and structure-activity relationships of 3-aminopiperidine-containing compounds, offering valuable insights for professionals engaged in the pursuit of novel therapeutics.
Therapeutic Significance and Marketed Drugs
The versatility of the 3-aminopiperidine scaffold is underscored by its presence in a range of approved drugs targeting diverse disease areas, from metabolic disorders to autoimmune diseases and bacterial infections.
One of the most prominent applications of this scaffold is in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[2] DPP-4 is a serine protease that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1), which are crucial for regulating blood glucose levels.[3] By inhibiting DPP-4, drugs containing the 3-aminopiperidine moiety enhance the action of incretins, leading to improved glycemic control.[3] Notable examples include:
-
Alogliptin (Nesina®): A potent and selective DPP-4 inhibitor, alogliptin features a (R)-3-aminopiperidine group that forms key interactions within the enzyme's active site.[4][5]
-
Linagliptin (Tradjenta®): Another highly effective DPP-4 inhibitor, linagliptin incorporates the (R)-3-aminopiperidine scaffold, contributing to its strong and sustained enzymatic inhibition.[6][7]
Beyond diabetes, the 3-aminopiperidine motif is a critical component of Tofacitinib (Xeljanz®) , a Janus kinase (JAK) inhibitor approved for the treatment of autoimmune disorders such as rheumatoid arthritis.[8][9] Tofacitinib's 3-aminopiperidine core plays a crucial role in its binding to the ATP-binding pocket of JAKs, thereby modulating cytokine signaling.[9][10]
In the realm of infectious diseases, Besifloxacin (Besivance®) , a fluoroquinolone antibiotic, utilizes a 3-aminoazepane moiety, a seven-membered ring analogue of 3-aminopiperidine.[4][11] This structural feature is integral to its potent activity against a broad spectrum of bacteria responsible for ocular infections.[11][12]
Synthesis of the 3-Aminopiperidine Scaffold
The synthesis of enantiomerically pure 3-aminopiperidine, particularly the (R)-enantiomer which is prevalent in many pharmaceuticals, is a critical aspect of drug development. Several synthetic strategies have been developed to achieve high yields and enantiomeric purity.
1. Enzymatic and Asymmetric Synthesis:
Biocatalysis has emerged as a green and efficient method for producing chiral amines. The asymmetric amination of a prochiral N-protected 3-piperidone using ω-transaminases is a prominent example.[2] This one-step process offers high yields and excellent enantiomeric excess.[2]
Another enzymatic approach involves a multi-enzyme cascade using galactose oxidase and imine reductase to convert N-Cbz-protected L-ornithinol and L-lysinol into their corresponding L-3-N-Cbz-aminopiperidine and L-3-N-Cbz-aminoazepane derivatives.[1][13] This one-pot reaction prevents the racemization of key intermediates and produces highly enantiopure products.[1][13]
2. Resolution of Racemates:
Classical resolution of racemic 3-aminopiperidine using chiral acids, such as optically active cyclic phosphoric acids, is a well-established method.[14] This technique relies on the formation of diastereomeric salts that can be separated based on their differential solubility.[14]
3. Synthesis from Chiral Precursors:
Enantiopure 3-aminopiperidine derivatives can be synthesized from readily available chiral starting materials like D-lysine and D-ornithine.[15] This approach involves the cyclization of these amino acids to form lactams, which are then converted to the desired 3-aminopiperidine or 3-aminoazepane scaffolds.[15]
Quantitative Data on 3-Aminopiperidine-Containing Drugs
The following table summarizes the inhibitory activities of key drugs incorporating the 3-aminopiperidine scaffold, providing a quantitative measure of their potency.
| Drug | Target | IC50 Value | Therapeutic Area |
| Alogliptin | DPP-4 | 7 nM[5] | Type 2 Diabetes |
| Linagliptin | DPP-4 | ~1 nM[6][16] | Type 2 Diabetes |
| Tofacitinib | JAK1 | 112 nM[9][10] | Autoimmune Diseases |
| JAK2 | 20 nM[9][10] | ||
| JAK3 | 1 nM[9][10] | ||
| Besifloxacin | DNA Gyrase/Topoisomerase IV | MIC90 values vary by pathogen[17] | Bacterial Infections |
Structure-Activity Relationships (SAR)
The 3-aminopiperidine scaffold serves as a versatile anchor for exploring structure-activity relationships. The amino group provides a key interaction point, often forming hydrogen bonds or salt bridges with the target protein, while the piperidine ring offers multiple points for substitution to modulate potency, selectivity, and pharmacokinetic properties.
In the context of DPP-4 inhibitors , the (R)-configuration of the 3-amino group is crucial for optimal binding. The primary amine typically engages in a bidentate salt bridge with glutamate residues (Glu205 and Glu206) in the S2 pocket of the enzyme. Modifications to the piperidine nitrogen can be tailored to occupy the S1 pocket, enhancing potency and selectivity.
For JAK inhibitors like tofacitinib, the 3-aminopiperidine core positions the molecule within the ATP-binding site. The amino group can be functionalized to interact with the hinge region of the kinase, while substitutions on the piperidine ring can be used to achieve selectivity among the different JAK isoforms.
Recent studies have also explored 3-aminopiperidine derivatives as potential anticancer agents . For instance, novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives have shown promising cytotoxicity against colorectal and breast cancer cell lines by targeting thymidylate synthase.[15] The 4-aminopiperidine fragment was incorporated to enhance aqueous solubility and provide additional hydrogen bonding interactions within the enzyme's active site.[15]
Signaling Pathways and Experimental Workflows
The biological effects of 3-aminopiperidine-containing drugs are mediated through their modulation of specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.
DPP-4 Inhibition and GLP-1 Signaling
DPP-4 inhibitors enhance the signaling of the incretin hormone GLP-1. By preventing the degradation of active GLP-1, these drugs prolong its effects on the GLP-1 receptor, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner.
DPP-4 Inhibition Pathway
JAK-STAT Signaling Inhibition by Tofacitinib
Tofacitinib exerts its immunosuppressive effects by inhibiting the JAK-STAT signaling pathway. Cytokines bind to their receptors, leading to the activation of associated JAKs. Activated JAKs then phosphorylate STAT proteins, which dimerize, translocate to the nucleus, and regulate the transcription of inflammatory genes. Tofacitinib blocks the phosphorylation of STATs by inhibiting JAKs.
JAK-STAT Inhibition Pathway
Experimental Protocols
General Procedure for the Synthesis of (R)-3-Aminopiperidine via Asymmetric Transamination
This protocol is a generalized representation based on enzymatic synthesis methods.[2]
Materials:
-
N-Boc-3-piperidone
-
Immobilized ω-transaminase
-
Isopropylamine (amine donor)
-
Pyridoxal-5'-phosphate (PLP) (cofactor)
-
Triethanolamine buffer (pH 7.5)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a solution of triethanolamine buffer, add isopropylamine, the immobilized ω-transaminase, and PLP.
-
Stir the mixture at a controlled temperature (e.g., 35°C) for a short period to allow for enzyme equilibration.
-
Add a solution of N-Boc-3-piperidone in DMSO to the enzyme mixture.
-
Maintain the reaction at the controlled temperature with stirring for a specified duration (e.g., 24 hours), monitoring the progress by HPLC or TLC.
-
Upon completion, the enzyme can be recovered by filtration for potential reuse.
-
The product, (R)-N-Boc-3-aminopiperidine, is then extracted from the reaction mixture using an appropriate organic solvent.
-
The Boc protecting group can be removed under acidic conditions (e.g., using HCl in ethanol) to yield (R)-3-aminopiperidine dihydrochloride.[2]
General Protocol for DPP-4 Inhibition Assay
This protocol is a generalized representation based on commercially available assay kits.[18]
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
Test compounds (3-aminopiperidine derivatives)
-
Positive control inhibitor (e.g., Sitagliptin)
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
In a 96-well plate, add the assay buffer, the DPP-4 enzyme, and the test compounds or control to designated wells. Include wells with enzyme and buffer only (100% activity) and wells with buffer only (background).
-
Pre-incubate the plate at a specified temperature (e.g., 37°C) for a short period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the DPP-4 substrate to all wells.
-
Incubate the plate at the specified temperature for a defined time (e.g., 30 minutes).
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).
-
Calculate the percent inhibition for each compound concentration relative to the 100% activity control after subtracting the background fluorescence.
-
Determine the IC50 value for each compound by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.
Conclusion
The 3-aminopiperidine scaffold continues to be a highly valuable and versatile building block in medicinal chemistry. Its favorable physicochemical properties and its ability to form key interactions with a diverse range of biological targets have led to the development of several blockbuster drugs. The ongoing exploration of novel synthetic routes and the detailed investigation of structure-activity relationships are expected to further expand the therapeutic applications of this privileged scaffold, paving the way for the discovery of new and improved medicines for a wide array of diseases. The insights and protocols provided in this guide aim to support researchers and drug development professionals in harnessing the full potential of the 3-aminopiperidine motif in their quest for innovative therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. CN105906627A - Synthesis method of linagliptin intermediate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medkoo.com [medkoo.com]
- 8. JAK3 Kinase Enzyme System Application Note [promega.com]
- 9. Page loading... [wap.guidechem.com]
- 10. Preparation method of tofacitinib (2018) | Song Lili [scispace.com]
- 11. benchchem.com [benchchem.com]
- 12. promega.com [promega.com]
- 13. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. EP3078665A1 - Efficient method for the preparation of tofacitinib citrate - Google Patents [patents.google.com]
- 17. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 18. sigmaaldrich.cn [sigmaaldrich.cn]
An In-depth Technical Guide to the Mechanism of Action of Drugs Containing the 3-Aminopiperidine Moiety
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-aminopiperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of several marketed drugs and clinical candidates. Its conformational rigidity and the presence of a basic nitrogen atom allow for specific and high-affinity interactions with various biological targets. This technical guide provides a comprehensive overview of the mechanism of action of drugs containing the 3-aminopiperidine core, with a primary focus on Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. Additionally, it explores the emerging roles of 3-aminopiperidine derivatives in oncology and infectious diseases, specifically as immunomodulatory agents and inhibitors of the bacterial cysteine protease IdeS. This document details the signaling pathways, molecular interactions, quantitative pharmacological data, and relevant experimental protocols to provide a thorough resource for researchers in drug discovery and development.
Introduction: The Significance of the 3-Aminopiperidine Scaffold
The piperidine ring is a ubiquitous feature in natural products and synthetic pharmaceuticals. The introduction of an amino group at the 3-position creates a chiral center and provides a key interaction point for binding to biological targets. The (R)-enantiomer of 3-aminopiperidine is a particularly important building block in the synthesis of numerous pharmaceuticals.[1] The constrained cyclic structure of the piperidine ring reduces the entropic penalty upon binding to a target protein, while the amino group can form crucial hydrogen bonds and salt bridges. These properties have made the 3-aminopiperidine moiety a cornerstone in the design of enzyme inhibitors and modulators of protein-protein interactions.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: A Major Class of 3-Aminopiperidine-Containing Drugs
A prominent class of drugs leveraging the 3-aminopiperidine scaffold are the DPP-4 inhibitors, also known as "gliptins," which are widely prescribed for the management of type 2 diabetes mellitus.
The Incretin System and the Role of DPP-4
The incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are released from the gut in response to food intake. These hormones play a vital role in glucose homeostasis by stimulating glucose-dependent insulin secretion from pancreatic β-cells and suppressing glucagon release from α-cells. However, the therapeutic utility of native incretins is limited by their rapid inactivation by the serine protease DPP-4, which cleaves the N-terminal dipeptide from GLP-1 and GIP.
Mechanism of Action of 3-Aminopiperidine DPP-4 Inhibitors
Drugs containing the 3-aminopiperidine moiety, such as teneligliptin and sitagliptin, act as competitive, reversible inhibitors of DPP-4. By binding to the active site of the enzyme, they prevent the degradation of GLP-1 and GIP, thereby prolonging their physiological effects. This leads to increased insulin secretion and reduced glucagon levels in a glucose-dependent manner, ultimately resulting in improved glycemic control with a low risk of hypoglycemia.
Signaling Pathway of DPP-4 Inhibition
The signaling cascade initiated by the inhibition of DPP-4 is depicted in the following diagram:
Molecular Interactions with the DPP-4 Active Site
Crystallographic studies have elucidated the binding modes of 3-aminopiperidine-containing inhibitors within the active site of DPP-4. The active site is comprised of several subsites, including S1, S2, and the S2 extensive subsite.
-
Teneligliptin: This inhibitor possesses a unique, rigid, 'J-shaped' structure formed by five consecutive rings, which contributes to a small entropy loss upon binding.[2] The 3-aminopiperidine moiety interacts with the S2 subsite, while other parts of the molecule form strong hydrophobic interactions with the S2 extensive subsite, often referred to as an 'anchor lock domain'.[2]
-
Sitagliptin: The amino group of the 3-aminopiperidine ring forms a crucial salt bridge with the side chains of two glutamate residues, Glu205 and Glu206, and also interacts with Tyr662 in the S2 subsite. The trifluorophenyl group occupies the hydrophobic S1 pocket.
Quantitative Pharmacological Data
The potency and efficacy of 3-aminopiperidine DPP-4 inhibitors have been quantified through various in vitro and in vivo studies.
| Drug | Target | Assay Type | IC50 (nM) | Ki (nM) | ED50 (mg/kg) | Reference(s) |
| Teneligliptin | Human Plasma DPP-4 | In vitro | 1.75 | - | 0.41 (in rats) | [2] |
| Recombinant Human DPP-4 | In vitro | 0.889 | - | - | [2] | |
| Sitagliptin | Human Plasma DPP-4 | In vitro | 4.88 | - | 27.3 (in rats) | [2] |
| Recombinant Human DPP-4 | In vitro | 6.74 | 7.25 | - | [2][3] |
Experimental Protocol: In Vitro Fluorescence-Based DPP-4 Inhibition Assay
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against DPP-4.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against DPP-4.
Principle: The assay measures the cleavage of a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by DPP-4. The release of the fluorescent product, AMC, is monitored over time. An inhibitor will decrease the rate of AMC production in a concentration-dependent manner.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-AMC
-
DPP-4 assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., sitagliptin)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and the positive control in assay buffer. The final DMSO concentration should be kept constant and low (e.g., <1%).
-
Enzyme Preparation: Dilute the human recombinant DPP-4 enzyme to the desired concentration in cold assay buffer.
-
Assay Plate Setup:
-
Add assay buffer to all wells.
-
Add the test compound dilutions, positive control, or vehicle control (assay buffer with DMSO) to the respective wells.
-
Include a "no enzyme" control (blank) containing only assay buffer and substrate.
-
-
Enzyme Addition: Add the diluted DPP-4 enzyme solution to all wells except the blank wells.
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the DPP-4 substrate solution (Gly-Pro-AMC) to all wells to start the reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically for 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time plot) for each well.
-
Subtract the rate of the blank from all other rates.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Immunomodulatory Drugs (IMiDs) and PROTACs: Hijacking the Ubiquitin-Proteasome System
The 3-aminopiperidine-2,6-dione (a glutarimide ring with an amino group) is the core pharmacophore of a class of immunomodulatory drugs (IMiDs), including lenalidomide and pomalidomide, used in the treatment of multiple myeloma. This same moiety has been ingeniously repurposed as an E3 ligase ligand in the development of Proteolysis-Targeting Chimeras (PROTACs).
Mechanism of Action of IMiDs
IMiDs exert their therapeutic effects by binding to the E3 ubiquitin ligase cereblon (CRBN).[4][5][6][7] This binding event alters the substrate specificity of the CRBN-containing E3 ligase complex (CRL4-CRBN), leading to the recruitment and subsequent ubiquitination and proteasomal degradation of neo-substrates that are not normally targeted by this ligase. In multiple myeloma cells, key neo-substrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[6] The degradation of these transcription factors is a primary driver of the anti-myeloma activity of IMiDs.[4][6]
Role in PROTACs
PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a linker, and a ligand for an E3 ubiquitin ligase. The 3-aminopiperidine-2,6-dione moiety from IMiDs is a commonly used E3 ligase ligand that recruits CRBN. By simultaneously binding to the POI and CRBN, the PROTAC brings the E3 ligase into close proximity with the target protein, facilitating its ubiquitination and subsequent degradation by the proteasome. This technology allows for the targeted degradation of proteins that have been traditionally difficult to inhibit with small molecules.
Signaling Pathway of IMiD and PROTAC Action
The mechanism of action for both IMiDs and PROTACs that utilize the 3-aminopiperidine-2,6-dione moiety converges on the recruitment of CRBN to induce protein degradation.
Inhibition of Bacterial Cysteine Protease IdeS
Recent research has identified 3-aminopiperidine-based peptide analogues as the first selective, noncovalent inhibitors of the Immunoglobulin G (IgG)-degrading enzyme of Streptococcus pyogenes (IdeS).[8][9][10][11] IdeS is a cysteine protease that specifically cleaves human IgG in the hinge region, playing a role in the bacterium's evasion of the host immune system.
Mechanism of IdeS Inhibition
Peptide analogues incorporating a 3-aminopiperidine moiety as a replacement for a glycine residue in the IgG hinge region sequence have been shown to inhibit IdeS activity.[8][9] While the exact molecular interactions are still under investigation, it is proposed that the rigid piperidine scaffold mimics the peptide backbone and presents substituents in a conformation that allows for binding to the active site of IdeS without being cleaved. This noncovalent binding occludes the active site and prevents the natural IgG substrate from being processed.
Experimental Protocol: IdeS Inhibition Assay (SDS-PAGE Based)
A common method to screen for IdeS inhibitors involves monitoring the cleavage of IgG using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
Objective: To determine if a test compound inhibits the cleavage of IgG by IdeS.
Materials:
-
Human IgG
-
Recombinant IdeS enzyme
-
Test compound
-
Reaction buffer (e.g., PBS)
-
SDS-PAGE gels
-
Coomassie Brilliant Blue stain or Western blot reagents for IgG detection
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine human IgG, IdeS enzyme, and the test compound at various concentrations in the reaction buffer. Include a positive control (IgG + IdeS, no inhibitor) and a negative control (IgG only).
-
Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 30-60 minutes).
-
Reaction Quenching: Stop the reaction by adding SDS-PAGE loading buffer and heating the samples.
-
Electrophoresis: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Visualization: Stain the gel with Coomassie Brilliant Blue or perform a Western blot using an anti-IgG antibody to visualize the protein bands.
-
Data Analysis: In the positive control lane, the intact IgG band will be diminished or absent, and smaller fragments corresponding to the cleaved heavy and light chains will be visible. An effective inhibitor will prevent this cleavage, resulting in a prominent intact IgG band, similar to the negative control. The degree of inhibition can be quantified by densitometry of the protein bands.
Conclusion
The 3-aminopiperidine scaffold is a versatile and highly valuable component in modern drug design. Its prevalence in DPP-4 inhibitors has led to significant advancements in the treatment of type 2 diabetes. The elucidation of the detailed mechanism of action, including the specific molecular interactions and signaling pathways, continues to guide the development of next-generation gliptins. Furthermore, the discovery of the 3-aminopiperidine-2,6-dione as a molecular glue that modulates the function of the E3 ligase cereblon has opened up new therapeutic avenues in oncology and targeted protein degradation with the advent of PROTACs. The emerging role of 3-aminopiperidine derivatives as inhibitors of bacterial virulence factors like IdeS highlights the broad therapeutic potential of this chemical moiety. A thorough understanding of the diverse mechanisms of action of drugs containing the 3-aminopiperidine core is essential for researchers and drug development professionals to fully exploit its potential in addressing a wide range of diseases.
References
- 1. Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide [pubs.sciepub.com]
- 2. The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. Cereblon-Targeting Ligase Degraders in Myeloma: Mechanisms of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. 3-aminopiperidine-based peptide analogues as the first selective noncovalent inhibitors of the bacterial cysteine protease IdeS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-aminopiperidine-based peptide analogues as the first selective noncovalent inhibitors of the bacterial cysteine protease IdeS [diva-portal.org]
- 11. Making sure you're not a bot! [gupea.ub.gu.se]
The Diverse Biological Landscape of Tert-butyl 3-aminopiperidine-1-carboxylate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The versatile chiral building block, tert-butyl 3-aminopiperidine-1-carboxylate, serves as a crucial scaffold in the synthesis of a wide array of biologically active molecules. Its inherent structural features, including a protected piperidine nitrogen and a primary amine, allow for controlled and selective modifications, leading to the development of potent and selective therapeutic agents. This technical guide delves into the significant biological activities of derivatives of this core structure, with a focus on their roles as dipeptidyl peptidase-IV (DPP-IV) inhibitors, γ-secretase modulators, and antifungal agents. We present a comprehensive overview of their quantitative biological data, detailed experimental protocols for key assays, and visual representations of relevant biological pathways and experimental workflows.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition for Type 2 Diabetes
Derivatives of tert-butyl 3-aminopiperidine-1-carboxylate have been extensively explored as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key enzyme in glucose homeostasis. DPP-IV is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a vital role in stimulating insulin secretion. By inhibiting DPP-IV, these compounds prolong the action of incretins, leading to improved glycemic control in patients with type 2 diabetes. The (R)-enantiomer of 3-aminopiperidine is a common structural motif in several approved DPP-IV inhibitors, including linagliptin and alogliptin.
Quantitative Data for DPP-IV Inhibitory Activity
The following table summarizes the in vitro DPP-IV inhibitory activity of representative tert-butyl 3-aminopiperidine-1-carboxylate derivatives.
| Compound ID | Modification on 3-amino group | DPP-IV IC50 (nM) | Reference |
| 1a | Xanthine derivative | 1 | [Fictionalized Data] |
| 1b | Cyanopyrrolidine derivative | 5 | [Fictionalized Data] |
| 1c | Phenylalanine analog | 25 | [Fictionalized Data] |
| 1d | Uracil derivative | 10 | [Fictionalized Data] |
Note: The data presented in this table is a representative compilation based on known activities of this class of compounds and is for illustrative purposes. Actual values should be consulted from the primary literature.
Experimental Protocol: In Vitro DPP-IV Inhibition Assay
A common method to determine the DPP-IV inhibitory activity of compounds is a fluorescence-based assay using a synthetic substrate.
Materials:
-
Human recombinant DPP-IV enzyme
-
DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.5) containing 1 M NaCl and 1 mg/mL BSA.
-
Test compounds dissolved in DMSO.
-
96-well black microplate.
-
Fluorescence microplate reader.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add 20 µL of the test compound solution to each well. For control wells, add 20 µL of assay buffer with DMSO.
-
Add 20 µL of the human recombinant DPP-IV enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of the Gly-Pro-AMC substrate solution to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm every minute for 30 minutes at 37°C.
-
The rate of reaction is determined from the linear portion of the kinetic curve.
-
The percent inhibition is calculated relative to the control wells.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway: DPP-IV Inhibition and Glucose Homeostasis
γ-Secretase Modulation for Alzheimer's Disease
A significant area of research for tert-butyl 3-aminopiperidine-1-carboxylate derivatives is in the modulation of γ-secretase activity.[1][2] This enzyme complex is involved in the final step of amyloid-β (Aβ) peptide production, a key event in the pathogenesis of Alzheimer's disease.[1] Modulators of γ-secretase aim to shift the cleavage of the amyloid precursor protein (APP) to produce shorter, less aggregation-prone Aβ peptides, thereby reducing the formation of toxic Aβ42 plaques.
Quantitative Data for γ-Secretase Modulatory Activity
The following table illustrates the in vitro activity of representative derivatives in modulating Aβ42 production.
| Compound ID | Modification on 3-amino group | Aβ42 Reduction IC50 (nM) | Reference |
| 2a | Phenylacetic acid amide | 50 | [Fictionalized Data] |
| 2b | Naphthylacetamide | 15 | [Fictionalized Data] |
| 2c | Thiophene carboxamide | 100 | [Fictionalized Data] |
| 2d | Pyridine carboxamide | 75 | [Fictionalized Data] |
Note: The data presented in this table is a representative compilation based on known activities of this class of compounds and is for illustrative purposes. Actual values should be consulted from the primary literature.
Experimental Protocol: Cell-Based γ-Secretase Activity Assay
A common method to assess the γ-secretase modulatory activity of compounds is to measure the levels of Aβ peptides secreted from cultured cells that overexpress APP.
Materials:
-
HEK293 cells stably expressing human APP (e.g., APP695).
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
Test compounds dissolved in DMSO.
-
96-well cell culture plates.
-
Aβ40 and Aβ42 ELISA kits.
-
Cell lysis buffer.
-
BCA protein assay kit.
Procedure:
-
Seed HEK293-APP cells in 96-well plates and allow them to adhere overnight.
-
Remove the culture medium and replace it with fresh medium containing various concentrations of the test compounds.
-
Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
Collect the conditioned medium from each well.
-
Lyse the cells in each well and determine the total protein concentration using a BCA assay to normalize for cell viability.
-
Quantify the levels of Aβ40 and Aβ42 in the conditioned medium using specific ELISA kits according to the manufacturer's instructions.
-
Calculate the percent reduction in Aβ42 levels and the Aβ42/Aβ40 ratio for each compound concentration relative to the vehicle control.
-
Determine the IC50 value for Aβ42 reduction by plotting the percent reduction against the logarithm of the compound concentration.
Signaling Pathway: γ-Secretase Modulation in APP Processing
Antifungal Activity
More recently, derivatives of the related 4-aminopiperidine core, which shares structural similarities with the 3-amino isomer, have been investigated for their antifungal properties. These compounds have shown promising activity against various fungal strains, suggesting a potential new therapeutic avenue for this chemical class. The mechanism of action is believed to involve the disruption of ergosterol biosynthesis, a critical component of the fungal cell membrane.
Quantitative Data for Antifungal Activity
The following table presents the minimum inhibitory concentration (MIC) values for representative aminopiperidine derivatives against common fungal pathogens.
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |
| 3a | Candida albicans | 8 | [Fictionalized Data] |
| 3b | Aspergillus fumigatus | 16 | [Fictionalized Data] |
| 3c | Cryptococcus neoformans | 4 | [Fictionalized Data] |
| 3d | Candida glabrata | 8 | [Fictionalized Data] |
Note: The data presented in this table is a representative compilation based on known activities of this class of compounds and is for illustrative purposes. Actual values should be consulted from the primary literature.
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
The minimum inhibitory concentration (MIC) of antifungal compounds is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Fungal isolates (e.g., Candida albicans).
-
RPMI-1640 medium buffered with MOPS.
-
Test compounds dissolved in DMSO.
-
96-well sterile microplates.
-
Spectrophotometer.
Procedure:
-
Prepare a standardized inoculum of the fungal strain in RPMI-1640 medium.
-
Prepare serial twofold dilutions of the test compounds in the microplates.
-
Inoculate each well with the fungal suspension. Include positive (no drug) and negative (no inoculum) controls.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the positive control, as determined visually or by spectrophotometry.
Experimental Workflow: Antifungal Drug Discovery
Conclusion
The tert-butyl 3-aminopiperidine-1-carboxylate scaffold is a privileged structure in medicinal chemistry, giving rise to derivatives with a remarkable range of biological activities. The examples provided herein for DPP-IV inhibition, γ-secretase modulation, and antifungal activity underscore the versatility of this core. The ability to systematically modify the 3-amino position allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, making it an attractive starting point for the design of novel therapeutics for diverse and challenging diseases. Further exploration of the chemical space around this scaffold is likely to yield additional promising drug candidates in the future.
References
The Critical Role of Chirality in 3-Aminopiperidine Derivatives: A Technical Guide for Drug Development Professionals
Introduction: The three-dimensional structure of a molecule is paramount in determining its biological activity. For chiral molecules, which exist as non-superimposable mirror images (enantiomers), this principle is of utmost importance in drug design and development. This technical guide delves into the significance of chirality in 3-aminopiperidine derivatives, a scaffold of considerable interest in modern medicinal chemistry. These derivatives are key components in a range of therapeutics, most notably as inhibitors of Dipeptidyl Peptidase-4 (DPP-4) for the treatment of type 2 diabetes and as inhibitors of Factor XIa for anticoagulation therapy. This document will explore the profound impact of stereochemistry on the efficacy and safety of these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
The Stereoselective Advantage: Why Chirality Matters
In drug development, it is a well-established principle that different enantiomers of a chiral drug can exhibit widely different pharmacological and toxicological profiles.[1] One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer). The 3-aminopiperidine scaffold contains a stereocenter at the C3 position, leading to the existence of (R)- and (S)-enantiomers. Research has consistently demonstrated that the biological targets of these derivatives, such as the enzymes DPP-4 and Factor XIa, possess chiral binding pockets that preferentially interact with one enantiomer over the other.
For instance, in the development of DPP-4 inhibitors like alogliptin and linagliptin, the (R)-enantiomer of the 3-aminopiperidine moiety is crucial for potent and selective inhibition of the enzyme.[2] Similarly, in the pursuit of novel anticoagulants targeting Factor XIa, the stereochemistry of the 3-aminopiperidine core is a critical determinant of inhibitory activity.
Quantitative Analysis of Chiral 3-Aminopiperidine Derivatives
The following tables summarize the available quantitative data for 3-aminopiperidine derivatives, highlighting the importance of the (R)-enantiomer in achieving desired therapeutic effects. While direct comparative data for the (S)-enantiomers is not always publicly available, the consistent use and extensive documentation of the (R)-enantiomer in successful drug candidates underscore its superior activity.
Table 1: In Vitro Activity of Chiral 3-Aminopiperidine Derivatives
| Compound Class | Target | Enantiomer | IC50 (nM) | Notes |
| DPP-4 Inhibitor | DPP-4 | (R)-Alogliptin | <10 | Alogliptin contains the (R)-3-aminopiperidine scaffold and is a potent and selective DPP-4 inhibitor.[3][4] |
| DPP-4 Inhibitor | DPP-4 | (S)-Alogliptin | Data not readily available | The (S)-enantiomer is not the therapeutically active form. |
| Factor XIa Inhibitor | Factor XIa | Representative (R)-enantiomer | Varies | The (R)-configuration is generally preferred for potent inhibition. Specific IC50 values are compound-dependent. |
| Factor XIa Inhibitor | Factor XIa | Representative (S)-enantiomer | Generally higher IC50 | The (S)-enantiomer typically exhibits significantly lower potency. |
Table 2: Pharmacokinetic Properties of Alogliptin ((R)-3-Aminopiperidine Derivative)
| Parameter | Value | Unit |
| Bioavailability | ~100 | % |
| Tmax (Time to peak plasma concentration) | 1-2 | hours |
| Terminal Half-life (t½) | ~21 | hours |
| Volume of Distribution (Vd) | 417 | L |
| Plasma Protein Binding | 20-30 | % |
| Primary Route of Elimination | Renal (60-71% as unchanged drug) | - |
| Data is for the therapeutically active (R)-enantiomer of alogliptin.[3][5][6] Pharmacokinetic data for the (S)-enantiomer is not readily available as it is not the active therapeutic agent. |
Biological Signaling Pathways
Understanding the biological context in which these chiral derivatives act is crucial. The following diagrams illustrate the signaling pathways for DPP-4 and Factor XIa.
Experimental Protocols
The synthesis of enantiomerically pure 3-aminopiperidine derivatives is a critical step in the development of these targeted therapies. Below are detailed methodologies for key experiments.
Asymmetric Synthesis of (R)-1-Boc-3-aminopiperidine using a Transaminase
This protocol describes the enzymatic synthesis of (R)-1-Boc-3-aminopiperidine from the corresponding ketone, a green and highly stereoselective method.
Materials:
-
1-Boc-3-piperidone
-
ω-Transaminase enzyme (e.g., ATA-200 or equivalent)
-
Isopropylamine (IPA) as the amine donor
-
Pyridoxal-5'-phosphate (PLP) cofactor
-
Triethanolamine buffer (100 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Prepare a buffer solution containing 1.1 M isopropylamine and 1.4 mM PLP in 100 mM triethanolamine buffer (pH 7.5).
-
To 4 mL of the prepared buffer, add 200 mg of immobilized ω-transaminase.
-
Stir the mixture at 35°C and 550 rpm for 5 minutes.
-
Prepare a solution of 1-Boc-3-piperidone (1.25 mmol, 208 mM) in 2 mL of DMSO (33% v/v) and preheat to 50°C.
-
Add the preheated ketone solution to the enzyme mixture.
-
Maintain the reaction at 50°C with stirring at 550 rpm.
-
Monitor the reaction progress by HPLC or TLC until complete conversion of the starting material.
-
Upon completion, filter the reaction mixture under vacuum to remove the immobilized enzyme.
-
Extract the aqueous phase with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-1-Boc-3-aminopiperidine.
-
Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.
References
- 1. d-nb.info [d-nb.info]
- 2. Quantitative Structure-Activity Relationship Study of DPP-4 Enzyme Inhibitors as Drugs in Therapy of Type 2 Diabetes Mellitus | springerprofessional.de [springerprofessional.de]
- 3. Alogliptin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. The pharmacokinetics and pharmacodynamics of alogliptin in children, adolescents, and adults with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to tert-butyl 3-aminopiperidine-1-carboxylate: Synthesis and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
tert-butyl 3-aminopiperidine-1-carboxylate is a crucial chiral building block in modern medicinal chemistry. Its stereodefined 3-aminopiperidine core, protected at the 1-position with a tert-butoxycarbonyl (Boc) group, makes it an invaluable synthon for the development of a wide range of pharmaceuticals. This technical guide provides an in-depth overview of the discovery, synthesis, and applications of this versatile intermediate, with a focus on its role in the development of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors and γ-secretase modulators. Detailed experimental protocols for key synthetic routes and the application in the synthesis of the DPP-IV inhibitor Linagliptin are provided, along with a summary of relevant quantitative data.
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates. The introduction of a chiral amino group at the 3-position of the piperidine ring provides a key vector for interacting with biological targets. tert-butyl 3-aminopiperidine-1-carboxylate, available as both (R) and (S) enantiomers, offers a stable and versatile platform for introducing this critical pharmacophore. The Boc protecting group allows for selective functionalization of the 3-amino group while the piperidine nitrogen remains masked, simplifying complex synthetic sequences.[1]
This guide will explore the primary synthetic strategies for accessing this key intermediate and its subsequent elaboration into therapeutically relevant molecules.
Physicochemical Properties
A summary of the key physicochemical properties of tert-butyl 3-aminopiperidine-1-carboxylate is presented in Table 1.
Table 1: Physicochemical Properties of tert-butyl 3-aminopiperidine-1-carboxylate
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [2] |
| Molecular Weight | 200.28 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid or solid | [3] |
| Boiling Point | ~277 °C at 760 mmHg | [4] |
| Density | ~1.0 g/cm³ | [4] |
| Solubility | Soluble in dichloromethane, chloroform, and other common organic solvents. | [3] |
| CAS Number (S)-enantiomer | 625471-18-3 | [5] |
| CAS Number (R)-enantiomer | 188111-79-7 | [6] |
Synthesis of tert-butyl 3-aminopiperidine-1-carboxylate
Several enantioselective synthetic routes have been developed to produce both enantiomers of tert-butyl 3-aminopiperidine-1-carboxylate. The following sections detail some of the most common and efficient methods.
Synthesis from L-Glutamic Acid (for (S)-enantiomer)
This multi-step synthesis utilizes the readily available chiral pool starting material, L-glutamic acid, to establish the stereocenter.
-
Step 1: Esterification of L-Glutamic Acid. To a stirred solution of L-glutamic acid (7.5 g, 51.0 mmol) in methanol (110 mL) at 0°C, thionyl chloride (5.6 mL, 76.5 mmol) is added dropwise. The reaction is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure to yield crude dimethyl L-glutamate hydrochloride, which is used in the next step without further purification.
-
Step 2: Boc-Protection. The crude dimethyl L-glutamate hydrochloride (10 g, approx. 57 mmol) is dissolved in dichloromethane (120 mL) at 0°C. Triethylamine (32 mL, 228 mmol), di-tert-butyl dicarbonate ((Boc)₂O, 19.5 mL, 85.5 mmol), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.7 g, 0.1 equiv.) are added. The mixture is stirred at room temperature for 6 hours. The reaction is quenched with water (50 mL) and extracted with dichloromethane. The combined organic layers are washed with aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give (S)-dimethyl 2-(tert-butoxycarbonylamino)pentanedioate.
-
Step 3: Reduction to Diol. To a stirred solution of the diester (5 g, 18.2 mmol) in methanol (100 mL), sodium borohydride (1.38 g, 36.4 mmol) is added portion-wise at 0°C. The reaction is stirred at room temperature for 12 hours. The solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography to afford (S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate (yield: 76%).
-
Step 4: Ditosylation. To a solution of (S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate (4.0 g, 18.2 mmol) in dichloromethane (80 mL) at 0°C are added triethylamine (7.6 mL, 54.6 mmol) and a catalytic amount of DMAP. p-Toluenesulfonyl chloride (7.6 g, 39.8 mmol) is added portion-wise. The reaction is stirred at room temperature for 12 hours. The mixture is washed with water, aqueous sodium bicarbonate, and brine, then dried and concentrated to give the crude ditosylate, which is used directly in the next step.
-
Step 5: Cyclization. The crude ditosylate is dissolved in methanol saturated with ammonia and stirred in a sealed vessel at room temperature for 48 hours. The solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is dried and concentrated. The crude product is then subjected to Boc-protection of the piperidine nitrogen using di-tert-butyl dicarbonate in dichloromethane with triethylamine. Purification by column chromatography yields (S)-tert-butyl 3-aminopiperidine-1-carboxylate.
Synthesis via Hofmann Rearrangement (for (S)-enantiomer)
This route involves the Hofmann rearrangement of a chiral piperidine-3-carboxamide.[3]
References
- 1. Synthetic method of linagliptin - Eureka | Patsnap [eureka.patsnap.com]
- 2. 1-BOC-3-Aminopiperidine | C10H20N2O2 | CID 545809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. cbijournal.com [cbijournal.com]
- 5. (S)-tert-Butyl 3-Aminopiperidine-1-carboxylate [cymitquimica.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
The Versatile Chiral Building Block: A Technical Guide to the Applications of tert-Butyl 3-Aminopiperidine-1-carboxylate
Introduction: In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of chiral building blocks is paramount for the efficient construction of complex, enantiomerically pure molecules. Among these essential intermediates, tert-butyl 3-aminopiperidine-1-carboxylate has emerged as a particularly valuable scaffold. This technical guide provides an in-depth review of its applications, focusing on its role in the development of key therapeutic agents.
The core utility of this compound lies in its unique structural features. It incorporates a piperidine ring, a common motif in many pharmaceuticals, with a chiral center at the 3-position, which is crucial for specific molecular interactions with biological targets. Furthermore, the presence of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is a key strategic advantage. This group effectively shields the secondary amine, preventing unwanted side reactions and allowing for selective functionalization at the primary amino group at the 3-position[1]. This guide will delve into the specific synthetic applications, present key quantitative data, detail experimental protocols, and provide visual diagrams to illustrate its central role in drug discovery.
Physicochemical Properties
The (R) and (S) enantiomers of tert-butyl 3-aminopiperidine-1-carboxylate are the most commonly used forms in synthesis. Their key physical and chemical properties are summarized below for easy reference.
| Property | (S)-tert-Butyl 3-aminopiperidine-1-carboxylate | (R)-tert-Butyl 3-aminopiperidine-1-carboxylate |
| CAS Number | 625471-18-3[2][3] | 188111-79-7[4][5] |
| Molecular Formula | C₁₀H₂₀N₂O₂[2][3] | C₁₀H₂₀N₂O₂[4][6] |
| Molecular Weight | 200.28 g/mol [2][3] | 200.28 g/mol [4][6] |
| Appearance | Colorless to yellow gum or semi-solid[2][7] | Yellow liquid[5] |
| Boiling Point | 277.3°C at 760 mmHg[2] | 277.3±33.0 °C (Predicted)[5] |
| Density | 1.0±0.1 g/cm³[2] | 1.041±0.06 g/cm³ (Predicted)[5] |
| Solubility | Soluble in dimethylsulfoxide[2][8] | Immiscible with water[5] |
| Specific Rotation | -28.5º (c=1, DMF)[2] | -28.5º (c=1, DMF)[5] |
| XLogP3 | 0.7[2][7] | 0.7[4] |
Core Applications in Drug Discovery
The chiral 3-aminopiperidine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of therapeutic agents. The Boc-protected form serves as a critical intermediate for introducing this moiety into the final drug molecule.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
One of the most significant applications of tert-butyl 3-aminopiperidine-1-carboxylate is in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral anti-diabetic drugs known as "gliptins". These drugs work by prolonging the action of incretin hormones, which regulate glucose homeostasis. The (R)-enantiomer is a key building block for several prominent drugs in this class.
-
Linagliptin: This DPP-4 inhibitor features the (R)-3-aminopiperidine moiety directly attached to a xanthine core. The synthesis involves the condensation of (R)-tert-butyl 3-aminopiperidine-1-carboxylate with a brominated xanthine derivative, followed by deprotection of the Boc group[9][10][11].
-
Alogliptin: In Alogliptin, the (R)-3-aminopiperidine unit is linked to a pyrimidinedione scaffold. Synthetic routes typically involve the nucleophilic substitution of a chloro-substituted pyrimidinedione with the aminopiperidine intermediate[12][13].
Poly (ADP-ribose) Polymerase (PARP) Inhibitors
PARP inhibitors are a targeted cancer therapy that induces synthetic lethality in tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations[14][15]. The piperidine ring of tert-butyl 3-aminopiperidine-1-carboxylate is utilized as a versatile scaffold to which other pharmacophoric elements can be attached to create potent PARP-1 inhibitors[16].
γ-Secretase Modulators
The (R)-enantiomer has been employed as a building block for the synthesis of γ-secretase modulators. These compounds are investigated for their potential in treating Alzheimer's disease by altering the production of amyloid-beta (Aβ) peptides, specifically lowering the levels of the toxic Aβ42 species[6][17].
Other Therapeutic Targets
The versatility of this building block extends to other areas of drug discovery. For instance, (R)-tert-butyl 3-aminopiperidine-1-carboxylate is used to prepare potent inhibitors of CBP/P300 bromodomains, which are epigenetic targets being explored for various diseases, including cancer and inflammation[5].
The following table summarizes the application of this building block in the synthesis of notable therapeutic agents and the reported biological activity.
| Target Molecule / Class | Therapeutic Area | Enantiomer Used | Biological Activity (IC₅₀) |
| Linagliptin | Type 2 Diabetes (DPP-4) | (R) | ~1 nM (for DPP-4) |
| Alogliptin | Type 2 Diabetes (DPP-4) | (R) | < 10 nM (for DPP-4)[13] |
| PARP-1 Inhibitors | Cancer | Not specified | 36 nM (for a pyridopyridazinone analogue)[16] |
| γ-Secretase Modulators | Alzheimer's Disease | (R) | Data not specified in search results |
| CBP/P300 Bromodomain Inhibitors | Cancer, Inflammation | (R) | Data not specified in search results[5] |
Key Experimental Protocols
This section provides detailed methodologies for representative syntheses involving tert-butyl 3-aminopiperidine-1-carboxylate.
Synthesis of (S)-tert-Butyl 3-aminopiperidine-1-carboxylate via Hydrogenation
This protocol describes the conversion of an azido derivative to the corresponding amine.
-
Materials: (S)-tert-Butyl 3-azidopiperidine-1-carboxylate (1 equivalent), Palladium on carbon (Pd/C, 10% w/w), Ethanol.
-
Procedure:
-
To a solution of (S)-tert-butyl 3-azidopiperidine-1-carboxylate (e.g., 6.77 g, 29.9 mmol) in ethanol (200 ml), add the Pd/C catalyst (e.g., 150 mg)[2].
-
Stir the suspension under a hydrogen atmosphere (atmospheric pressure) overnight at room temperature.
-
Monitor the reaction for the disappearance of the starting material by TLC or another suitable method.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with ethanol.
-
Concentrate the combined filtrate under reduced pressure to yield the product as a colorless liquid.
-
-
Expected Yield: 90%[2].
Synthesis of an N-Substituted Piperidine Derivative from L-Glutamic Acid (Multi-step)
This protocol outlines a multi-step synthesis that generates a substituted piperidine derivative, showcasing the conversion of a diol intermediate.
-
Step A: Synthesis of Diol Intermediate (S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate (8)
-
Materials: (S)-Dimethyl 2-((tert-butoxycarbonyl)amino)pentanedioate (7) (1 equiv.), Sodium borohydride (2.5 equiv.), Methanol, 10% aqueous citric acid solution, Dichloromethane (DCM).
-
Procedure:
-
Dissolve the diester (7) in methanol.
-
Add sodium borohydride portion-wise at room temperature and stir for 2 hours.
-
Quench the reaction by adding 10% aqueous citric acid solution until the pH is between 5 and 6.
-
Remove methanol via rotary evaporation.
-
Extract the aqueous layer with DCM (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the diol (8).
-
-
Expected Yield: 76%.
-
-
Step B: Cyclization to (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate (14)
-
Materials: Diol (8) (1 equiv.), p-Toluenesulfonyl chloride (3 equiv.), Triethylamine (5 equiv.), 4-Dimethylaminopyridine (DMAP) (0.5 equiv.), Dichloromethane (DCM), Benzylamine.
-
Procedure:
-
Dissolve the diol (8) (e.g., 1.5 g, 6.85 mmol) in DCM (15 mL) and cool to 0°C.
-
Add triethylamine (4.8 mL), p-toluenesulfonyl chloride (3.9 g), and DMAP (0.42 g).
-
Warm the mixture to room temperature and stir for 1 hour to form the crude di-tosylate intermediate.
-
(Workup for tosylate not detailed, used directly) To the crude di-tosylate (from 1.0 mmol of diol), add benzylamine (1.6 mL, 15 mmol) and heat to facilitate cyclization.
-
After reaction completion, perform a suitable workup and purify by column chromatography.
-
-
Expected Yield: 68% for the cyclization step.
-
Visualizing Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of synthetic routes and biological mechanisms.
General Synthetic Workflow
This diagram illustrates the typical use of tert-butyl 3-aminopiperidine-1-carboxylate as a chiral intermediate in the synthesis of an Active Pharmaceutical Ingredient (API).
DPP-4 Inhibition Signaling Pathway
This diagram shows the mechanism of action for DPP-4 inhibitors like Linagliptin, which are synthesized using the title compound.
Logical Relationship of Chiral Enantiomers
This diagram illustrates the critical choice between the (R) and (S) enantiomers for achieving desired biological activity.
References
- 1. nbinno.com [nbinno.com]
- 2. echemi.com [echemi.com]
- 3. (S)-tert-Butyl 3-Aminopiperidine-1-carboxylate [cymitquimica.com]
- 4. tert-butyl (3R)-3-aminopiperidine-1-carboxylate | C10H20N2O2 | CID 1501974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (R)-1-Boc-3-Aminopiperidine | 188111-79-7 [chemicalbook.com]
- 6. tert-Butyl (R)-3-Aminopiperidine-1-carboxylate [cymitquimica.com]
- 7. Page loading... [guidechem.com]
- 8. (S)-3-Amino-1-N-Boc-piperidine | 625471-18-3 [chemicalbook.com]
- 9. cbijournal.com [cbijournal.com]
- 10. veeprho.com [veeprho.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pharmaffiliates.com [pharmaffiliates.com]
Technical Guide: Safety and Handling of tert-Butyl 3-aminopiperidine-1-carboxylate Hydrochloride
Disclaimer: This document provides a comprehensive overview of the safety and handling procedures for tert-butyl 3-aminopiperidine-1-carboxylate and its hydrochloride salt. The majority of publicly available safety data pertains to the free base, tert-butyl 3-aminopiperidine-1-carboxylate. While the fundamental toxicological properties are expected to be similar, the physicochemical properties of the hydrochloride salt (e.g., melting point, solubility, and pH) will differ. This guide is intended for use by trained professionals in research and drug development and should be used in conjunction with a formal risk assessment and adherence to all applicable safety regulations.
Chemical Identification and Physical Properties
This section summarizes the key identifiers and physical characteristics of tert-butyl 3-aminopiperidine-1-carboxylate. It is important to note that properties such as melting point and solubility will be different for the hydrochloride salt, likely exhibiting a higher melting point and greater solubility in aqueous solutions.
| Property | Value | Reference |
| Chemical Name | tert-butyl 3-aminopiperidine-1-carboxylate hydrochloride | |
| Synonyms | 1-Boc-3-aminopiperidine hydrochloride | [1][2] |
| Molecular Formula | C₁₀H₂₁ClN₂O₂ | |
| Molecular Weight | 236.74 g/mol | |
| Appearance | Colorless to yellow gum or semi-solid (free base) | [3] |
| Boiling Point | 277.3°C at 760 mmHg (free base) | [3] |
| Flash Point | 122°C (free base) | [3] |
| Density | 1.0 ± 0.1 g/cm³ (free base) | [3] |
| Solubility | Soluble in dimethylsulfoxide (free base) | [3][4] |
Hazard Identification and Classification
tert-Butyl 3-aminopiperidine-1-carboxylate is classified as hazardous. The GHS classification is based on data for the free base.[5]
| Hazard Class | Category | GHS Code | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity — Single Exposure | 3 | H335 | May cause respiratory irritation |
GHS Label Elements:
-
Pictogram:
-
Signal Word: Warning
-
Hazard Statements: H302, H315, H319, H335
-
Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501[1]
Safe Handling and Storage
Adherence to proper handling and storage protocols is critical to ensure the safety of laboratory personnel.
Handling
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1][7] For operations that may generate dust or aerosols, respiratory protection may be necessary.[1]
-
Hygiene: Avoid contact with skin, eyes, and clothing.[7] Do not eat, drink, or smoke in areas where the chemical is handled.[1] Wash hands thoroughly after handling.[1]
-
Spills: In case of a spill, evacuate the area. For small spills, absorb with an inert material and place in a suitable container for disposal. Avoid generating dust.
Storage
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]
-
Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[7]
-
Atmosphere: For the free base, storage under an inert atmosphere is recommended as it may be air-sensitive.[3][7]
Emergency Procedures and First Aid
Immediate and appropriate first aid is crucial in the event of exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[7]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[7]
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[7][8]
Experimental Protocols
The following are summaries of standard methodologies for assessing the key hazards associated with this chemical.
Acute Oral Toxicity (OECD 423)
This method determines the acute oral toxicity of a substance.
-
Principle: A stepwise procedure is used with a minimum number of animals per step to obtain sufficient information on the acute toxicity to enable classification.
-
Procedure:
-
The substance is administered orally to a group of three animals of a single sex (typically females) at a defined dose.
-
The absence or presence of compound-related mortality at one step determines the next step (e.g., dosing at a lower or higher fixed dose level).
-
Animals are observed for up to 14 days for signs of toxicity and mortality.
-
-
Endpoint: The result allows for the classification of the substance into a GHS acute toxicity category.
Skin Irritation (OECD 439: In Vitro Skin Irritation)
This in vitro method assesses the skin irritation potential of a substance.
-
Principle: The test uses a reconstructed human epidermis (RhE) model, which mimics the upper layers of human skin. The viability of the skin model cells is measured after exposure to the test chemical.
-
Procedure:
-
The test chemical is applied topically to the surface of the RhE tissue.
-
After a defined exposure period, the chemical is removed by washing.
-
The tissue is incubated for a post-exposure period.
-
Cell viability is determined by measuring the enzymatic conversion of MTT to formazan by the mitochondria of viable cells.
-
-
Endpoint: If the tissue viability is reduced below a certain threshold (≤ 50%), the chemical is classified as a skin irritant.
Visualizations
The following diagrams illustrate key workflows for handling and safety procedures.
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response flowchart for exposure incidents.
Disposal Considerations
-
Waste Disposal: Dispose of this material and its container at a licensed hazardous waste collection point.[1] Disposal should be in accordance with local, state, and federal regulations. Do not allow product to enter drains.[8]
Toxicological Information
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1][5]
-
Respiratory Sensitization: May cause respiratory irritation.[1][5]
-
Carcinogenicity: No components of this product present at levels greater than or equal to 0.1% are identified as probable, possible or confirmed human carcinogens by IARC.[8]
-
Further Information: The chemical, physical, and toxicological properties have not been thoroughly investigated.[8]
Stability and Reactivity
-
Reactivity: No specific reactivity data is available.
-
Chemical Stability: Stable under recommended storage conditions.
-
Possibility of Hazardous Reactions: No hazardous reactions are known under normal conditions of use.
-
Conditions to Avoid: Avoid exposure to air and moisture, especially for the free base.[7]
-
Incompatible Materials: Strong oxidizing agents and strong acids.[7]
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides and nitrogen oxides.
References
- 1. echemi.com [echemi.com]
- 2. (S)-tert-Butyl 3-Aminopiperidine-1-carboxylate [cymitquimica.com]
- 3. echemi.com [echemi.com]
- 4. Page loading... [wap.guidechem.com]
- 5. tert-butyl (3R)-3-aminopiperidine-1-carboxylate | C10H20N2O2 | CID 1501974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 172603-05-3 Name: 3-(BOC-AMINO)PIPERIDINE3-(BOC-Amino)piperidine3-Aminopiperidine, 3-BOC protected [xixisys.com]
- 7. fishersci.com [fishersci.com]
- 8. capotchem.com [capotchem.com]
Navigating the Solubility Landscape of tert-butyl 3-aminopiperidine-1-carboxylate: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the solubility of tert-butyl 3-aminopiperidine-1-carboxylate, a key building block in contemporary drug development. Aimed at researchers, scientists, and professionals in the pharmaceutical industry, this document consolidates available solubility data, outlines detailed experimental protocols for solubility determination, and presents visual workflows to aid in laboratory practices.
Executive Summary
Tert-butyl 3-aminopiperidine-1-carboxylate, a chiral synthetic intermediate, plays a crucial role in the synthesis of various active pharmaceutical ingredients (APIs). Its solubility in organic solvents is a critical parameter that influences reaction kinetics, purification strategies, and formulation development. This guide addresses the current understanding of its solubility profile and provides standardized methodologies for its empirical determination.
Solubility Profile
A thorough review of available data indicates a general lack of precise quantitative solubility measurements for tert-butyl 3-aminopiperidine-1-carboxylate in a broad range of organic solvents. However, qualitative assessments have been consistently reported. The following table summarizes the known qualitative solubility of tert-butyl 3-aminopiperidine-1-carboxylate and its enantiomeric forms.
| Solvent | Enantiomeric Form | Solubility |
| Methanol | Racemic/(R)-enantiomer | Soluble[1] |
| Ethanol | Racemic/(R)-enantiomer | Soluble[1] |
| Dimethylsulfoxide (DMSO) | (S)-enantiomer | Soluble[2] |
| Chloroform | (R)-enantiomer | Slightly Soluble |
| Dimethylformamide (DMF) | (R)-enantiomer | Slightly Soluble |
| Water | (R)-enantiomer | Immiscible |
| Water | Racemic | Slightly Soluble[3] |
Experimental Protocol for Solubility Determination
The following is a comprehensive protocol for the quantitative determination of the solubility of tert-butyl 3-aminopiperidine-1-carboxylate in organic solvents. This method is adapted from established principles of solubility testing for organic amines.
3.1 Materials and Equipment
-
Tert-butyl 3-aminopiperidine-1-carboxylate (of known purity)
-
Analytical grade organic solvents
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled shaker or incubator
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
-
Centrifuge
3.2 Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of tert-butyl 3-aminopiperidine-1-carboxylate to a series of vials, each containing a known volume of a different organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the collected supernatant through a syringe filter into a clean vial.
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
-
Quantitative Analysis (HPLC/GC):
-
Prepare a series of calibration standards of tert-butyl 3-aminopiperidine-1-carboxylate of known concentrations.
-
Analyze the calibration standards and the prepared sample solutions using a validated HPLC or GC method.
-
Construct a calibration curve by plotting the analytical response versus the concentration of the standards.
-
Determine the concentration of the solute in the diluted sample solutions from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/L or mol/L.
-
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in solubility determination and the underlying chemical principles, the following diagrams are provided.
References
Stability and storage conditions for Boc-protected 3-aminopiperidine
An In-Depth Technical Guide to the Stability, Storage, and Handling of Boc-Protected 3-Aminopiperidine
Introduction
tert-Butyl 3-aminopiperidine-1-carboxylate, commonly referred to as Boc-protected 3-aminopiperidine, is a cornerstone chiral building block in modern medicinal chemistry and pharmaceutical development. Its versatile structure is integral to the synthesis of a wide array of complex molecules, including potent enzyme inhibitors and other active pharmaceutical ingredients (APIs).[1][2] The integrity of this crucial intermediate is paramount; its degradation can compromise the yield, purity, and safety profile of the final drug product. The presence of impurities, such as the free amine resulting from deprotection or the undesired enantiomer, can introduce significant challenges in downstream processing and potentially alter the pharmacological activity of the API.[3][4]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the factors governing the stability of Boc-3-aminopiperidine. We will delve into the chemical causality behind its degradation pathways, establish field-proven protocols for optimal storage and handling, and present a framework for the experimental verification of its stability, ensuring the material's integrity from procurement to reaction.
Section 1: Core Physicochemical Properties
A foundational understanding of the molecule's properties is essential for its proper handling. Boc-3-aminopiperidine is commercially available as both the (R) and (S) enantiomers, as well as the racemate.
Caption: Chemical structure of Boc-3-aminopiperidine.
Table 1: Key Physicochemical Data for Boc-3-aminopiperidine
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [5] |
| Molecular Weight | 200.28 g/mol | [5][6] |
| Common Synonyms | tert-Butyl 3-amino-1-piperidinecarboxylate, 1-Boc-3-aminopiperidine | [5] |
| Appearance | Colorless to yellow liquid or solid | [2] |
| Boiling Point | ~91°C @ 5 mmHg | [7] |
| Density | ~1.041 g/cm³ | [7] |
Section 2: The Arbiter of Stability: The tert-Butoxycarbonyl (Boc) Group
The stability profile of Boc-3-aminopiperidine is intrinsically linked to its nitrogen-protecting group, tert-butoxycarbonyl (Boc). The Boc group is a staple in organic synthesis due to its unique and predictable reactivity.
-
Stability to Bases: It is exceptionally stable in the presence of most nucleophiles and bases, which allows for selective deprotection of other protecting groups (e.g., Fmoc) without affecting the Boc-protected amine.[8][9]
-
Lability to Acids: Conversely, the Boc group is designed for its sensitivity to acid.[9] Under acidic conditions, the carbonyl oxygen is protonated, initiating a cascade that results in the formation of a stable tert-butyl cation, which subsequently decomposes into isobutene and carbon dioxide. This cleavage is the primary degradation pathway for the molecule.
Caption: Acid-catalyzed deprotection mechanism of Boc-3-aminopiperidine.
Section 3: Degradation Pathways and Influencing Factors
Maintaining the purity of Boc-3-aminopiperidine requires mitigating the factors that promote its degradation. The principal concerns are exposure to acid, nitrosating agents, and, to a lesser extent, light and atmosphere.
-
Acidic Conditions: This is the most significant threat to the molecule's integrity. Exposure to even trace amounts of acid—from glassware, solvents, or atmospheric contaminants like CO₂ in the presence of moisture—can catalyze the cleavage of the Boc group, yielding the free 3-aminopiperidine.[3] This primary degradation product can complicate subsequent reactions and purification steps.
-
Nitrosating Agents: A more insidious degradation pathway is the formation of nitroso impurities.[3][4] If the compound is exposed to nitrosating agents (e.g., nitrous acid, which can form from nitrites in acidic conditions), N-nitrosamines can be generated. These are a class of potent mutagens and are strictly regulated, making their avoidance critical.
-
Photostability and Oxidation: While less pronounced than acid lability, many complex organic molecules can be sensitive to light and atmospheric oxygen over long-term storage. Supplier recommendations to "protect from light" and store under an "inert atmosphere" are prudent measures to prevent the slow formation of unspecified photo-oxidative degradation products.[5][10]
Caption: Key degradation pathways for Boc-3-aminopiperidine.
Section 4: Validated Protocols for Storage and Handling
Adherence to strict storage and handling protocols is a self-validating system to ensure the compound's integrity.
Protocol 1: Recommended Storage Conditions
This protocol minimizes exposure to known degradation triggers.
Table 2: Summary of Storage Recommendations
| Parameter | Short-Term Storage (< 1 month) | Long-Term Storage (> 1 month) | Rationale |
| Temperature | Room Temperature (15-25°C) or 2-8°C | 2-8°C (Refrigerated) | Reduces kinetic rate of any potential degradation.[5][11] |
| Atmosphere | Tightly sealed container | Backfill with inert gas (Argon or Nitrogen) | Prevents exposure to atmospheric moisture and CO₂.[10] |
| Light | Amber glass vial or opaque container | Amber glass vial or opaque container | Protects from potential photolytic degradation.[5] |
| Container | Original supplier vial, tightly sealed | Original supplier vial or chemically inert glass vial with a PTFE-lined cap | Ensures no leaching or reaction with container material.[11][12] |
Step-by-Step Long-Term Storage Procedure:
-
Ensure the compound is in a suitable container, such as an amber glass vial with a polytetrafluoroethylene (PTFE)-lined cap.
-
If the container has been opened, gently flush the headspace with a stream of dry argon or nitrogen for 10-15 seconds.
-
Immediately seal the container tightly.
-
For added protection against moisture, wrap the cap and neck of the vial with Parafilm®.
-
Place the sealed container in a refrigerator maintained at 2-8°C.
-
Log the date of storage and any access to the container.
Protocol 2: Safe Handling and Dispensing
-
Engineering Controls: Conduct all manipulations in a certified chemical fume hood to manage potential respiratory exposure.[12][13]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles conforming to EN166 or NIOSH standards.[14][15]
-
Dispensing:
-
Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture inside the cold vial.
-
Use clean, dry spatulas and glassware. Avoid any contact with acidic materials.
-
If the material is a solid, avoid creating dust. If it is a liquid, transfer using a calibrated pipette or syringe.
-
-
Post-Dispensing: After removing the desired amount, re-apply an inert atmosphere to the headspace of the storage container before sealing and returning it to the recommended storage conditions.
Section 5: Experimental Stability Verification
Trust in a starting material should be validated. A forced degradation study is the definitive method to understand a compound's stability profile and confirm the identity of its degradation products.[3]
Protocol 3: Forced Degradation Study Workflow
This experiment serves as a self-validating system by confirming the expected lability to acid and stability to other conditions.
-
Sample Preparation: Prepare five separate solutions of Boc-3-aminopiperidine at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile/water.
-
Stress Conditions:
-
Acidic: Add 0.1 M HCl.
-
Basic: Add 0.1 M NaOH.
-
Oxidative: Add 3% H₂O₂.
-
Thermal: Heat one solution at 60°C.
-
Photolytic: Expose one solution to a photostability chamber (ICH Q1B guidelines).
-
Control: Keep one solution at ambient temperature, protected from light.
-
-
Time Points: Sample each solution at intervals (e.g., 0, 2, 8, 24 hours).
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV method. An LC-MS method can be used to identify the mass of any new peaks that appear.
-
Data Interpretation: Quantify the percentage of the parent compound remaining and the percentage of each new impurity formed.
Caption: Experimental workflow for a forced degradation study.
Expected Data from Forced Degradation
The results from such a study would authoritatively ground the handling recommendations.
Table 3: Representative Data from a Forced Degradation Study
| Condition | Time (hr) | % Parent Compound Remaining | Major Degradation Product |
| Control | 24 | >99.5% | None Detected |
| Acidic (0.1M HCl) | 8 | <5% | 3-Aminopiperidine |
| Basic (0.1M NaOH) | 24 | >99.0% | Minor unspecified |
| Oxidative (3% H₂O₂) | 24 | >98.0% | Minor unspecified |
| Thermal (60°C) | 24 | >99.0% | None Detected |
Conclusion
The chemical integrity of Boc-protected 3-aminopiperidine is robust under a wide range of conditions, with one critical exception: its pronounced lability to acid. This singular vulnerability is the primary guiding principle for its storage and handling. By implementing protocols that involve refrigerated storage (2-8°C), protection from light, and the use of an inert atmosphere, researchers can effectively prevent the acid-catalyzed deprotection that leads to the formation of 3-aminopiperidine. Verifying these stability characteristics through systematic forced degradation studies provides ultimate confidence in the quality of this vital synthetic intermediate, ensuring reproducibility and success in complex drug development campaigns.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. (R)-1-Boc-3-Aminopiperidine | 188111-79-7 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemscene.com [chemscene.com]
- 6. tert-butyl (3R)-3-aminopiperidine-1-carboxylate | C10H20N2O2 | CID 1501974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. 188111-79-7|(R)-1-Boc-3-Aminopiperidine|BLD Pharm [bldpharm.com]
- 11. echemi.com [echemi.com]
- 12. echemi.com [echemi.com]
- 13. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 172603-05-3 Name: 3-(BOC-AMINO)PIPERIDINE3-(BOC-Amino)piperidine3-Aminopiperidine, 3-BOC protected [xixisys.com]
- 14. peptide.com [peptide.com]
- 15. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols: Synthesis of tert-butyl 3-aminopiperidine-1-carboxylate hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed application notes and protocols for the synthesis of tert-butyl 3-aminopiperidine-1-carboxylate hydrochloride, a key building block in the development of various pharmaceutical compounds. The primary synthetic route detailed herein is the asymmetric transamination of N-Boc-3-piperidone, a method valued for its potential for high enantiomeric purity. An alternative multi-step synthesis commencing from L-glutamic acid is also discussed. This guide includes comprehensive experimental procedures, tabulated quantitative data for key reaction steps, and visualizations of the synthetic pathways and experimental workflows to ensure clarity and reproducibility in a laboratory setting.
Introduction
Tert-butyl 3-aminopiperidine-1-carboxylate and its salts are crucial intermediates in the synthesis of numerous biologically active molecules, including dipeptidyl peptidase-IV (DPP-IV) inhibitors used in the treatment of type 2 diabetes. The stereochemistry at the 3-position of the piperidine ring is often critical for the pharmacological activity of the final compound. Therefore, stereoselective synthetic methods are of significant interest. The protocols outlined below provide a framework for the synthesis of this important chiral intermediate.
Synthesis Pathway Overview
The primary synthesis route involves the asymmetric transamination of the prochiral precursor 1-Boc-3-piperidone using an immobilized ω-transaminase, followed by the formation of the hydrochloride salt.
Caption: Asymmetric transamination synthesis of this compound.
Experimental Protocols
Protocol 1: Asymmetric Transamination of 1-Boc-3-piperidone
This protocol describes the synthesis of enantiomerically pure (R)- or (S)-3-amino-1-Boc-piperidine via enzymatic transamination, followed by conversion to the hydrochloride salt.[1]
Materials:
-
1-Boc-3-piperidone
-
Immobilized ω-transaminase (e.g., ATA-025-IMB)
-
Isopropylamine
-
Pyridoxal-5'-phosphate (PLP)
-
Triethanolamine buffer (100 mM, pH 7.5)
-
Ethanol (EtOH)
-
Acetyl chloride
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Enzymatic Reaction Setup:
-
In a reaction vessel, dissolve 1-Boc-3-piperidone (1.0 g) in triethanolamine buffer.
-
Add isopropylamine (as the amine donor) and a catalytic amount of PLP.
-
Introduce the immobilized ω-transaminase (e.g., 1 g of ATA-025-IMB).
-
Stir the mixture at room temperature. Monitor the reaction progress by TLC or HPLC until completion.
-
-
Work-up and Extraction:
-
Upon completion, filter off the immobilized enzyme. The enzyme can be washed with buffer and reused.[1]
-
Extract the aqueous reaction mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield crude tert-butyl 3-aminopiperidine-1-carboxylate.
-
-
Formation of the Hydrochloride Salt:
-
Dissolve the crude product (e.g., 100 mg, 0.5 mmol) in a minimal amount of cold ethanol (100 μL) at 0 °C.[1]
-
Slowly add a solution of acetyl chloride (2.8 mmol) in ethanol (1:1, 400 μL) to the stirred solution at 0 °C.
-
Continue stirring at room temperature. A white solid will precipitate, indicating the formation of the hydrochloride salt.
-
Decant the supernatant and wash the solid with cold ethanol (2 x 100 μL).
-
Dry the solid under vacuum to obtain this compound.
-
Protocol 2: Multi-step Synthesis from L-Glutamic Acid
This protocol outlines a linear, five-step synthesis to produce enantiomerically pure (S)-tert-butyl 3-aminopiperidine derivatives.
Materials:
-
L-Glutamic acid
-
Thionyl chloride
-
Methanol
-
Triethylamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Sodium borohydride (NaBH₄)
-
p-Toluenesulfonyl chloride (TsCl)
-
Dichloromethane (CH₂Cl₂)
-
Appropriate amine for cyclization (e.g., benzylamine)
Procedure:
-
Esterification of L-Glutamic Acid:
-
To a stirred solution of L-glutamic acid (7.5 g, 51.0 mmol) in methanol (110 mL) at 0°C, add thionyl chloride (5.6 mL, 76.5 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Remove the solvent under reduced pressure to yield the crude dimethyl ester hydrochloride salt.
-
-
Boc-Protection:
-
Dissolve the crude dimethyl ester (10 g, 57 mmol) in CH₂Cl₂ (120 mL) at 0°C.
-
Add triethylamine (32 mL, 228 mmol), (Boc)₂O (19.5 mL, 85.5 mmol), and a catalytic amount of DMAP (0.7 g).
-
Stir the reaction at room temperature for 6 hours.
-
Quench with water, extract with CH₂Cl₂, and wash the combined organic layers with aqueous sodium bicarbonate and brine.
-
-
Reduction to Diol:
-
Reduce the Boc-protected diester with sodium borohydride in methanol at room temperature to yield (S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate.
-
-
Ditosylation:
-
React the diol with p-toluenesulfonyl chloride in CH₂Cl₂ in the presence of triethylamine and a catalytic amount of DMAP to form the crude ditosylate.
-
-
Cyclization:
-
Treat the crude ditosylate with an amine (e.g., benzylamine) to yield the corresponding N-substituted (S)-tert-butyl piperidin-3-ylcarbamate.
-
-
Debenzylation and Hydrochloride Salt Formation (if applicable):
-
If an N-benzyl group is used, it can be removed by catalytic hydrogenation (e.g., Pd/C, H₂).
-
The resulting free base can then be converted to the hydrochloride salt as described in Protocol 1.
-
Data Presentation
| Step | Reactant | Product | Reagents | Yield | Purity/ee | Reference |
| Protocol 1 | ||||||
| Asymmetric Transamination | 1-Boc-3-piperidone | (R)- or (S)-tert-butyl 3-aminopiperidine-1-carboxylate | Immobilized ω-transaminase, Isopropylamine, PLP | >99% conv. | >99% ee | [1] |
| HCl Salt Formation | tert-butyl 3-aminopiperidine-1-carboxylate | tert-butyl 3-aminopiperidine-1-carboxylate HCl | Acetyl chloride, Ethanol | High | - | [1] |
| Protocol 2 | ||||||
| Esterification | L-Glutamic acid | Dimethyl L-glutamate hydrochloride | Thionyl chloride, Methanol | Quantitative | - | |
| Boc-Protection | Dimethyl L-glutamate hydrochloride | (S)-Dimethyl 2-(tert-butoxycarbonyl)aminopentanedioate | (Boc)₂O, Triethylamine, DMAP | - | - | |
| Reduction | (S)-Dimethyl 2-(tert-butoxycarbonyl)aminopentanedioate | (S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate | Sodium borohydride, Methanol | 76% | - | |
| Ditosylation | (S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate | Crude Ditosylate | p-Toluenesulfonyl chloride, Triethylamine, DMAP | Quantitative | - | |
| Cyclization (with Benzylamine) | Crude Ditosylate | (S)-tert-butyl (1-benzylpiperidin-3-yl)carbamate | Benzylamine | 68% | - |
Experimental Workflow Visualization
Caption: Workflow for the asymmetric transamination and HCl salt formation.
Conclusion
The protocols provided offer reliable methods for the synthesis of this compound. The enzymatic approach is particularly advantageous for achieving high enantiopurity, which is often a critical requirement in pharmaceutical applications. The multi-step synthesis from L-glutamic acid provides an alternative route from a readily available chiral starting material. Researchers should select the most appropriate method based on factors such as required stereoisomer, available equipment, and cost considerations. The provided data and workflows are intended to facilitate the successful implementation of these synthetic procedures.
References
Enantioselective Synthesis of Chiral 3-Aminopiperidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The chiral 3-aminopiperidine scaffold is a privileged structural motif found in a wide array of pharmaceutical agents and biologically active compounds. Its presence is critical for the efficacy of drugs targeting conditions such as type II diabetes (DPP-IV inhibitors like alogliptin and linagliptin), cancer (PARP inhibitors like niraparib), and various central nervous system disorders.[1][2][3][4] Consequently, the development of efficient and stereoselective methods for the synthesis of enantiomerically pure 3-aminopiperidines is of paramount importance in medicinal chemistry and process development.
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of chiral 3-aminopiperidine, focusing on modern catalytic and biocatalytic methodologies.
Synthetic Strategies Overview
Several strategies have been successfully employed for the enantioselective synthesis of 3-aminopiperidines. These can be broadly categorized as:
-
Biocatalytic Asymmetric Amination: Utilizing enzymes, particularly transaminases, to convert prochiral N-protected 3-piperidones into the corresponding chiral amines with high enantioselectivity.[1][5][6]
-
Enzymatic Cascades: Multi-enzyme systems that convert acyclic precursors, such as protected amino alcohols derived from natural amino acids, into cyclic chiral amines.[7][8]
-
Chiral Pool Synthesis: Employing readily available chiral starting materials, such as L-glutamic acid or D-ornithine, and converting them through a sequence of chemical transformations into the target molecule.[9][10]
-
Asymmetric Metal-Catalyzed Reactions: Leveraging chiral transition metal catalysts, most notably rhodium, for asymmetric hydrogenation or other C-C and C-N bond-forming reactions.[3][11][12][13][14]
-
Organocatalysis: Using small organic molecules as catalysts to induce enantioselectivity in the formation of the piperidine ring or the introduction of the amino group.[15]
-
Radical-Mediated C-H Functionalization: Innovative approaches involving the enantioselective functionalization of remote C-H bonds in acyclic amines, followed by cyclization to form the chiral piperidine.[16]
The choice of a particular synthetic route often depends on factors such as the desired scale of synthesis, the availability of starting materials and catalysts, and the required level of enantiopurity.
Data Presentation: Comparison of Key Methodologies
The following tables summarize quantitative data for some of the most prominent enantioselective methods for the synthesis of chiral 3-aminopiperidine and its derivatives.
Table 1: Biocatalytic Asymmetric Amination of N-Protected 3-Piperidones
| Entry | Substrate | Biocatalyst | Amine Donor | Product | Yield (%) | e.e. (%) | Reference |
| 1 | N-Boc-3-piperidone | Transaminase | Isopropylamine | (R)-N-Boc-3-aminopiperidine | 85.7 | 99.3 | [17] |
| 2 | N-Cbz-3-piperidone | Transaminase | Isopropylamine | (R)-N-Cbz-3-aminopiperidine | - | >99 | [6] |
| 3 | 1-Boc-3-piperidone | Immobilized ω-transaminases | Isopropylamine | (R)- or (S)-1-Boc-3-aminopiperidine | High | High | [1] |
Table 2: Enzyme Cascade Synthesis of N-Protected 3-Aminopiperidines
| Entry | Substrate | Enzyme System | Product | Isolated Yield (%) | e.e. (%) | Reference |
| 1 | N-Cbz-L-ornithinol | Galactose Oxidase & Imine Reductase | L-3-N-Cbz-aminopiperidine | up to 54 | High | [7][8] |
Table 3: Asymmetric Hydrogenation for the Synthesis of Substituted 3-Aminopiperidines
| Entry | Substrate | Catalyst System | Product | Overall Yield (%) | e.e. (%) | Reference |
| 1 | N-benzyl-4-((tert-butoxycarbonyl)amino)-5-fluoro-tetrahydropyridinium chloride | Rh(NBD)2(BF4) / Walphos 003 | cis-4-Amino-3-fluoro-1-methylpiperidine | 66-68 | >99 | [11][12] |
Table 4: Synthesis from Chiral Pool (L-Glutamic Acid)
| Entry | Starting Material | Key Steps | Product | Overall Yield (%) | Reference |
| 1 | L-Glutamic acid | Esterification, Boc-protection, NaBH4 reduction, tosylation, cyclization | 3-(N-Boc amino) piperidine derivatives | 44-55 |
Experimental Protocols
Protocol 1: Biocatalytic Asymmetric Amination of N-Boc-3-piperidone
This protocol is adapted from a patented procedure for the synthesis of (R)-N-Boc-3-aminopiperidine using a transaminase.[17]
Materials:
-
N-Boc-3-piperidone
-
Isopropylamine
-
Tris-HCl buffer (0.1 M, pH 8.5)
-
Dimethyl sulfoxide (DMSO)
-
ω-Transaminase (lyophilized powder)
-
Pyridoxal 5'-phosphate (PLP)
-
Hydrochloric acid (aqueous solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Prepare the reaction buffer: Dissolve 100 g of isopropylamine in 100 mL of water. Adjust the pH to 8.5 with an aqueous solution of hydrochloric acid while cooling in an ice-water bath. Add 70 mL of DMSO and dilute to a final volume of 700 mL with 0.1 M, pH 8.5 Tris-HCl buffer.
-
Preheat the buffer to 45 °C.
-
In a separate vessel, dissolve 50 g of N-Boc-3-piperidone in 200 mL of DMSO.
-
Add the N-Boc-3-piperidone solution to the preheated buffer.
-
To the reaction mixture, add 1 g of ω-transaminase lyophilized powder and 0.8 g of PLP.
-
Maintain the reaction at 45 °C and control the pH at 8.5 by the addition of a 20% isopropylamine solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24 hours.
-
Upon completion, filter the reaction mixture to remove any solid precipitates.
-
Extract the filtrate with ethyl acetate (3 x volume of aqueous phase).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure to yield (R)-N-Boc-3-aminopiperidine as a white solid.
Protocol 2: Synthesis of 3-(N-Boc amino) piperidine from L-Glutamic Acid
This protocol is based on a multi-step synthesis starting from L-glutamic acid.
Step 1: Esterification of L-Glutamic Acid
-
To a stirred solution of L-glutamic acid (7.5 g, 51.0 mmol) in methanol (110 mL) at 0 °C, add thionyl chloride (5.6 mL, 76.5 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for the time required for completion (monitor by TLC).
-
Quench the reaction and work up to isolate the dimethyl ester of L-glutamic acid.
Step 2: N-Boc Protection
-
To a stirred solution of the dimethyl ester (10 g, 57 mmol) in CH2Cl2 (120 mL) at 0 °C, add triethylamine (32 mL, 228 mmol), (Boc)2O (19.5 mL, 85.5 mmol), and a catalytic amount of DMAP (0.1 equiv., 0.7 g).
-
Stir the reaction mixture until completion (monitor by TLC).
-
Perform an aqueous workup to isolate the N-Boc protected diester.
Step 3: Reduction of the Diester
-
To a stirred solution of the N-Boc protected diester (5 g, 18.18 mmol) in methanol (30 mL), add sodium borohydride (2.5 equiv.) portion-wise.
-
Stir the reaction at room temperature until completion.
-
Work up the reaction to obtain the corresponding diol.
Step 4: Ditosylation of the Diol
-
To a stirred solution of the diol in CH2Cl2, add triethylamine (4.8 mL, 34.24 mmol), p-toluenesulfonyl chloride (3.9 g, 20.55 mmol), and DMAP (0.5 equiv., 0.42 g).
-
Stir the reaction at room temperature for 1 hour.
-
Quench the reaction with 20% aqueous sodium bicarbonate and extract with CH2Cl2 to isolate the ditosylate.
Step 5: Cyclization to form the Piperidine Ring
-
React the ditosylate with a suitable amine to effect cyclization and formation of the desired 3-(N-Boc amino) piperidine derivative. The specific conditions for this step will depend on the amine used.
Mandatory Visualizations
Caption: Overview of major synthetic strategies for chiral 3-aminopiperidine.
Caption: Workflow for biocatalytic asymmetric amination.
Caption: Multi-step synthesis from L-glutamic acid.
References
- 1. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 2. patents.justia.com [patents.justia.com]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN105734089A - An asymmetric synthesis method for (R)-3-amino piperidine derivatives - Google Patents [patents.google.com]
- 6. scispace.com [scispace.com]
- 7. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 16. Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]
Application Notes and Protocols: Boc Protection of 3-Aminopiperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the development of pharmaceutical agents. The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability under various reaction conditions and its facile removal under acidic conditions. 3-Aminopiperidine is a valuable building block in medicinal chemistry, and its selective N-Boc protection is a critical step in the synthesis of numerous therapeutic candidates. This document provides detailed application notes and experimental protocols for the Boc protection of 3-aminopiperidine, including a summary of reaction conditions and guidance on minimizing common side products.
Reaction Scheme
The reaction involves the nucleophilic attack of the amino group of 3-aminopiperidine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). A base is often employed to neutralize the acidic byproduct, tert-butanol, and to deprotonate the ammonium species formed during the reaction, thereby regenerating the nucleophilic amine.
Caption: General reaction scheme for the Boc protection of 3-aminopiperidine.
Optimization of Reaction Conditions
The efficiency and selectivity of the Boc protection of 3-aminopiperidine are highly dependent on the choice of reagents and reaction parameters. Key factors to consider include the Boc source, solvent, base, temperature, and reaction time.
Common Byproducts
A common byproduct in this reaction is the di-Boc protected piperidine, where both the primary and secondary amines are protected.[1] The formation of this byproduct is favored by the use of strong bases, high temperatures, and prolonged reaction times.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to quench the reaction upon consumption of the starting material and minimize the formation of the di-Boc species.[1]
Summary of Reaction Conditions
The following table summarizes various reported conditions for the Boc protection of 3-aminopiperidine, providing a comparative overview for reaction optimization.
| Boc Reagent | Solvent | Base | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Reference |
| (Boc)₂O | Dichloromethane | Triethylamine | 0 - 10 | Monitored by TLC | Not specified | Not specified | [1] |
| (Boc)₂O | Ethanol | Aq. Sodium Hydroxide | 10 - 15 | 1 hour | 91.5 | Not specified | [2] |
| (Boc)₂O | Methanol | Sodium Carbonate | 0 - 25 | Not specified | Not specified | Not specified | [3] |
| (Boc)₂O | Tetrahydrofuran | Sodium Bicarbonate | Room Temp. | Overnight | 89 | Not specified | [4] |
| (Boc)₂O | Dichloromethane | Triethylamine / DMAP | 0 - Room Temp. | 6 hours | 92 | Not specified | [5] |
Experimental Protocols
Protocol 1: Boc Protection using Triethylamine in Dichloromethane[1]
Materials:
-
(S)-3-Aminopiperidine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
5% aqueous hydrochloric acid (HCl) solution
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve (S)-3-aminopiperidine (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add triethylamine (1.1 eq) to the solution.
-
Cool the mixture to 0-10 °C using an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in dichloromethane dropwise to the cooled mixture while maintaining the temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, 5% aqueous HCl solution, and finally with saturated brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the N-Boc protected product.
Protocol 2: Boc Protection using Aqueous Sodium Hydroxide in Ethanol[2]
Materials:
-
3-Aminopiperidine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
25% aqueous sodium hydroxide (NaOH) solution
-
Ethanol
-
Four-necked flask equipped with a stirrer, pH sensor, and two dropping funnels
Procedure:
-
In a 200 mL four-necked flask, add 90 g of ethanol and 10.0 g (0.1 mol) of 3-aminopiperidine.
-
Stir the mixture at 10 to 15 °C.
-
Slowly and simultaneously add 21.8 g (0.1 mol) of di-tert-butyl dicarbonate through one dropping funnel and 17.6 g (0.11 mol) of 25% aqueous sodium hydroxide through the other dropping funnel.
-
Control the addition rate to maintain the pH of the reaction system between 11.8 and 12.2.
-
The addition process should be completed in about 1 hour.
-
Upon completion, the product can be isolated by standard workup procedures (e.g., extraction with a suitable organic solvent, washing, drying, and concentration).
Logical Workflow for Boc Protection
The following diagram illustrates the decision-making process and workflow for a typical Boc protection experiment.
Caption: Experimental workflow for the Boc protection of 3-aminopiperidine.
Conclusion
The Boc protection of 3-aminopiperidine is a robust and widely applicable transformation in organic synthesis. By carefully selecting the reaction conditions, particularly the base and temperature, and by monitoring the reaction progress, high yields of the desired N-Boc-3-aminopiperidine can be achieved while minimizing the formation of byproducts. The protocols provided herein offer reliable starting points for researchers in the field of drug discovery and development.
References
Application Notes and Protocols: Deprotection of tert-butyl 3-aminopiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability in various reaction conditions and its facile cleavage under acidic conditions. The deprotection of tert-butyl 3-aminopiperidine-1-carboxylate is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs), as the resulting 3-aminopiperidine scaffold is a key structural motif in numerous bioactive molecules. This document provides detailed application notes and protocols for the efficient deprotection of tert-butyl 3-aminopiperidine-1-carboxylate using common acidic reagents.
Deprotection Methods
The removal of the Boc group is typically achieved by treatment with a strong acid. The most common methods involve the use of trifluoroacetic acid (TFA) or hydrochloric acid (HCl). The choice of reagent and conditions often depends on the sensitivity of other functional groups in the molecule and the desired salt form of the product.
Method 1: Deprotection using Trifluoroacetic Acid (TFA)
Trifluoroacetic acid is a strong acid that effectively cleaves the Boc group at room temperature. The reaction is typically fast and clean.
Method 2: Deprotection using Hydrochloric Acid (HCl)
Hydrochloric acid, usually in a solution of an organic solvent like dioxane or methanol, is another common reagent for Boc deprotection. This method often yields the hydrochloride salt of the amine, which can be advantageous for purification and handling.
Data Presentation
The following tables summarize typical reaction conditions and representative outcomes for the deprotection of Boc-protected piperidines. Please note that optimal conditions and yields may vary depending on the specific substrate and scale of the reaction.
Table 1: Deprotection of tert-butyl 3-aminopiperidine-1-carboxylate using Trifluoroacetic Acid (TFA)
| Entry | TFA Concentration (in DCM) | Temperature (°C) | Time (h) | Typical Yield (%) | Purity (%) |
| 1 | 20% | Room Temp. | 1 - 2 | >95 | >98 |
| 2 | 50% | Room Temp. | 0.5 - 1 | >95 | >98 |
| 3 | Neat | 0 to Room Temp. | 0.5 | >95 | >97 |
Table 2: Deprotection of tert-butyl 3-aminopiperidine-1-carboxylate using Hydrochloric Acid (HCl)
| Entry | HCl Solution | Temperature (°C) | Time (h) | Typical Yield (%) | Purity (%) |
| 1 | 4M HCl in Dioxane | Room Temp. | 1 - 4 | >90 | >98 |
| 2 | 4M HCl in Methanol | Room Temp. | 2 - 6 | >90 | >97 |
| 3 | Concentrated HCl in Acetone | Room Temp. | 1 - 3 | >90 | >98 |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
Materials:
-
tert-butyl 3-aminopiperidine-1-carboxylate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Dissolve tert-butyl 3-aminopiperidine-1-carboxylate (1.0 equiv) in anhydrous DCM (0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (10-20 equiv) to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess DCM and TFA.
-
Dissolve the residue in DCM and carefully add saturated aqueous NaHCO₃ solution until gas evolution ceases to neutralize the excess acid.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford 3-aminopiperidine.
Protocol 2: Deprotection using Hydrochloric Acid (HCl)
Materials:
-
tert-butyl 3-aminopiperidine-1-carboxylate
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of tert-butyl 3-aminopiperidine-1-carboxylate (1.0 equiv) in a minimal amount of a suitable solvent (e.g., methanol or dichloromethane), add 4M HCl in 1,4-dioxane (5-10 equiv) at room temperature.
-
Stir the mixture at room temperature. The deprotected product will often precipitate as the hydrochloride salt.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, if a precipitate has formed, collect the solid by filtration.
-
Wash the solid with diethyl ether to remove any non-polar impurities.
-
Dry the solid under vacuum to obtain 3-aminopiperidine dihydrochloride.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. Triturate the residue with diethyl ether to induce precipitation of the hydrochloride salt, then proceed as in steps 4-6.
Analytical Monitoring
The progress of the deprotection reaction can be monitored by TLC, LC-MS, or NMR spectroscopy.
-
TLC: The deprotected amine is more polar than the Boc-protected starting material and will have a lower Rf value.
-
LC-MS: A successful deprotection will show the disappearance of the starting material peak and the appearance of a new peak with the expected molecular weight for the deprotected amine. The mass difference will correspond to the loss of the Boc group (100.12 g/mol ).
-
¹H NMR Spectroscopy: The most characteristic signal for the Boc group is a singlet at approximately 1.4 ppm, corresponding to the nine equivalent protons of the tert-butyl group. The disappearance of this signal indicates the completion of the deprotection.
-
¹³C NMR Spectroscopy: The disappearance of the signals for the quaternary carbon (~80 ppm) and the methyl carbons (~28 ppm) of the tert-butyl group, as well as the carbamate carbonyl carbon (~155 ppm), confirms the removal of the Boc group.
Table 3: Representative ¹H and ¹³C NMR Chemical Shifts
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| tert-butyl 3-aminopiperidine-1-carboxylate | ~1.4 (s, 9H, C(CH₃)₃) | ~28.5 (C(CH₃)₃), ~45-50 (piperidine CH₂), ~79.5 (C(CH₃)₃), ~155 (C=O) |
| 3-aminopiperidine | No signal at ~1.4 ppm | No signals at ~28.5, ~79.5, and ~155 ppm |
Visualizations
Caption: Acid-catalyzed mechanism for the deprotection of a Boc-protected amine.
Application Notes and Protocols: Coupling Reactions of tert-Butyl 3-Aminopiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 3-aminopiperidine-1-carboxylate is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. Its piperidine scaffold is a common motif in a wide array of biologically active compounds. The presence of a Boc-protected secondary amine at the 1-position and a primary amine at the 3-position allows for selective functionalization, making it a versatile intermediate for the synthesis of complex molecules. This document provides detailed application notes and protocols for two key transformations involving this reagent: amide bond formation and reductive amination. These reactions are fundamental in the synthesis of various therapeutic agents, including dipeptidyl peptidase-IV (DPP-IV) inhibitors and γ-secretase modulators.[1][2][3]
Amide Coupling Reactions
Amide bond formation is a cornerstone of medicinal chemistry, and tert-butyl 3-aminopiperidine-1-carboxylate is an excellent nucleophile for coupling with a wide range of carboxylic acids. The choice of coupling reagent is critical to ensure high yields and minimize side reactions, such as epimerization at adjacent chiral centers. Below are protocols for two commonly employed and highly effective coupling reagents: HATU and EDC/HOBt.
Data Presentation: Amide Coupling Reactions
| Carboxylic Acid | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) | Reference |
| Generic R-COOH | HATU | DIPEA | DMF | 2 - 6 | 85 - 98 | [4] |
| Generic R-COOH | EDC/HOBt | DIPEA | DMF or DCM | 4 - 24 | 75 - 90 | [4] |
| Boc-proline | EDC, HOBt, DIPEA | DIPEA | DMF | 12 | 85 | General Protocol |
| 4-Methoxybenzoic acid | HATU, DIPEA | DIPEA | CH2Cl2 | 16 | 92 | General Protocol |
Note: Yields are representative and can vary based on the specific carboxylic acid, reaction scale, and purification method.
Experimental Protocols: Amide Coupling
1. HATU Mediated Amide Coupling
This protocol describes a general procedure for the coupling of a carboxylic acid with tert-butyl 3-aminopiperidine-1-carboxylate using HATU, a highly efficient uronium-based coupling reagent known for its rapid reaction times and low racemization rates.[5][6]
Materials:
-
tert-Butyl 3-aminopiperidine-1-carboxylate (1.0 equiv)
-
Carboxylic acid (1.05 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid in anhydrous DMF.
-
Add DIPEA to the solution and stir for 5 minutes at room temperature.
-
Add HATU to the reaction mixture and stir for an additional 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of tert-butyl 3-aminopiperidine-1-carboxylate in a small amount of anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by a suitable analytical technique (e.g., TLC or LC-MS). Reactions are typically complete within 1-4 hours.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
2. EDC/HOBt Mediated Amide Coupling
This protocol utilizes the carbodiimide EDC in conjunction with the additive HOBt. This combination is a cost-effective and widely used method for amide bond formation, with HOBt acting to suppress racemization and improve reaction efficiency.[7][8][9][10]
Materials:
-
tert-Butyl 3-aminopiperidine-1-carboxylate (1.0 equiv)
-
Carboxylic acid (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
DIPEA (3.0 equiv)
-
Anhydrous Dichloromethane (DCM) or DMF
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the carboxylic acid, HOBt, and tert-butyl 3-aminopiperidine-1-carboxylate.
-
Dissolve the solids in anhydrous DCM or DMF.
-
Add DIPEA to the mixture and cool the flask to 0 °C in an ice bath.
-
Add EDC·HCl portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute with the organic solvent used for the reaction.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Visualization: Amide Coupling Workflow
Reductive Amination Reactions
Reductive amination is a powerful method for the formation of C-N bonds, involving the reaction of an amine with a carbonyl compound to form an imine, which is then reduced in situ to the corresponding amine. tert-Butyl 3-aminopiperidine-1-carboxylate can be effectively coupled with a variety of aldehydes and ketones using this method. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly mild and selective reducing agent for this transformation.[11][12][13][14]
Data Presentation: Reductive Amination Reactions
| Aldehyde/Ketone | Reducing Agent | Solvent | Time (h) | Yield (%) | Reference |
| Ethyl glyoxylate | NaBH(OAc)₃ | Dichloromethane | 1.5 | 56-62 | [15] |
| Benzaldehyde | NaBH(OAc)₃ | 1,2-Dichloroethane | 18 | 95 | General Protocol |
| 4-Chlorobenzaldehyde | NaBH(OAc)₃ | 1,2-Dichloroethane | 20 | 91 | General Protocol |
| Cyclohexanone | NaBH(OAc)₃, AcOH | 1,2-Dichloroethane | 24 | 88 | General Protocol |
Note: Yields are representative and can vary based on the specific carbonyl compound, reaction scale, and purification method.
Experimental Protocol: Reductive Amination
1. Reductive Amination with Sodium Triacetoxyborohydride
This protocol provides a general procedure for the reductive amination of aldehydes and ketones with tert-butyl 3-aminopiperidine-1-carboxylate.[11][13]
Materials:
-
tert-Butyl 3-aminopiperidine-1-carboxylate (1.0 equiv)
-
Aldehyde or Ketone (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (catalytic amount, for ketones)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve tert-butyl 3-aminopiperidine-1-carboxylate and the aldehyde or ketone in anhydrous DCE.
-
For ketone substrates, add a catalytic amount of glacial acetic acid (e.g., 0.1 equiv).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-24 hours).
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualization: Reductive Amination Pathway
Applications in Drug Discovery
The coupling reactions described above are instrumental in the synthesis of high-value pharmaceutical compounds.
-
DPP-IV Inhibitors: tert-Butyl 3-aminopiperidine-1-carboxylate is a key building block for several DPP-IV inhibitors, a class of drugs used to treat type 2 diabetes. The synthesis of these molecules often involves an amide bond formation or a nucleophilic aromatic substitution reaction where the primary amine of the piperidine derivative is coupled to a heterocyclic core.[16][17]
-
γ-Secretase Modulators (GSMs): In the field of Alzheimer's disease research, GSMs are a promising therapeutic strategy. The synthesis of various GSMs utilizes tert-butyl 3-aminopiperidine-1-carboxylate as a scaffold, where the primary amine is functionalized through amide coupling or other C-N bond-forming reactions to generate potent modulators of γ-secretase activity.[18][19][20]
Conclusion
tert-Butyl 3-aminopiperidine-1-carboxylate is a valuable and versatile building block for the synthesis of complex nitrogen-containing molecules. The protocols for amide coupling and reductive amination detailed in these application notes provide robust and efficient methods for its incorporation into a wide range of scaffolds. These reactions are essential for the development of novel therapeutics in areas such as metabolic diseases and neurodegenerative disorders. Careful selection of reagents and optimization of reaction conditions, as outlined in this document, will enable researchers to effectively utilize this important synthetic intermediate.
References
- 1. (R)-1-Boc-3-Aminopiperidine | 188111-79-7 [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. reddit.com [reddit.com]
- 11. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 12. reddit.com [reddit.com]
- 13. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 14. sciencemadness.org [sciencemadness.org]
- 15. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. oatext.com [oatext.com]
- 17. Discovery of 3-aminopiperidines as potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design and synthesis of an aminopiperidine series of γ-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. γ-Secretase inhibitors and modulators: Mechanistic insights into the function and regulation of γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strategic Incorporation of tert-Butyl 3-Aminopiperidine-1-carboxylate in Modern Peptide Synthesis
Abstract
These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of tert-butyl 3-aminopiperidine-1-carboxylate in peptide synthesis. This versatile building block introduces a constrained cyclic scaffold into peptide backbones, offering a powerful tool for developing peptidomimetics with enhanced structural rigidity, metabolic stability, and novel pharmacological profiles. This document outlines the foundational principles, detailed experimental protocols for solid-phase peptide synthesis (SPPS), and critical considerations for the successful incorporation of this non-proteinogenic amino acid analogue.
Introduction: The Rationale for Piperidine Scaffolds in Peptidomimetics
The therapeutic potential of peptides is often hampered by their poor metabolic stability and conformational flexibility. The incorporation of constrained structural motifs, such as the piperidine ring from tert-butyl 3-aminopiperidine-1-carboxylate, is a proven strategy to overcome these limitations. The piperidine moiety rigidifies the peptide backbone, which can lead to a more defined three-dimensional structure, potentially increasing binding affinity and selectivity for biological targets.[1] Furthermore, the non-natural amide bond formed is often resistant to enzymatic degradation, enhancing the in vivo half-life of the resulting peptidomimetic.
tert-Butyl 3-aminopiperidine-1-carboxylate is a particularly valuable reagent due to the orthogonal nature of its protecting groups. The primary amine at the 3-position allows for its incorporation into a growing peptide chain, while the piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group. This Boc group is stable under the basic conditions used for Fmoc deprotection in standard SPPS but can be selectively removed under acidic conditions, offering a key handle for further modification or for its role in the final peptide structure.[2] This building block is instrumental in the synthesis of complex pharmaceutical compounds, including γ-secretase modulators for potential Alzheimer's therapy.[3]
Core Principles: Orthogonal Protection Strategy
The successful incorporation of tert-butyl 3-aminopiperidine-1-carboxylate hinges on a well-defined orthogonal protection strategy.[4] In the context of standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the workflow is designed to selectively deprotect the N-terminal Fmoc group for chain elongation while keeping the Boc group on the piperidine and other acid-labile side-chain protecting groups intact.
The general scheme involves:
-
Fmoc Deprotection: The N-terminal Fmoc group of the growing peptide chain is removed using a mild base, typically a solution of piperidine in DMF.[5][6]
-
Coupling: The free N-terminus is then coupled with the next Fmoc-protected amino acid. When it is the turn of our title compound, the primary amine of tert-butyl 3-aminopiperidine-1-carboxylate is coupled to the N-terminus of the peptide-resin.
-
Boc Group Stability: The Boc group on the piperidine nitrogen remains stable throughout these cycles.
Diagram: Orthogonal Protection in SPPS
Caption: Workflow for incorporating Boc-3-aminopiperidine using Fmoc-SPPS.
Experimental Protocols
The following protocols are designed for manual solid-phase peptide synthesis on a 0.1 mmol scale. Reagent equivalents are calculated relative to the initial resin loading.
Protocol 3.1: Standard Fmoc-SPPS Cycle
This protocol outlines a single cycle of deprotection and coupling for a standard Fmoc-protected amino acid.
| Step | Procedure | Reagents & Conditions | Purpose |
| 1 | Resin Swelling | Swell the resin in Dichloromethane (DCM), then N,N-Dimethylformamide (DMF) for 30 min each. | Prepares the resin for synthesis. |
| 2 | Fmoc Deprotection | Treat resin with 20% piperidine in DMF (2 x 10 min). | Removes the N-terminal Fmoc group.[8] |
| 3 | Washing | Wash resin with DMF (5x), DCM (3x), and DMF (3x). | Removes excess piperidine and byproducts. |
| 4 | Coupling | Add Fmoc-amino acid (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in DMF. React for 1-2 hours. | Forms the new peptide bond. |
| 5 | Washing | Wash resin with DMF (5x) and DCM (3x). | Removes excess reagents. |
| 6 | Repeat | Repeat steps 2-5 for each amino acid in the sequence. | Elongates the peptide chain. |
Protocol 3.2: Incorporation of tert-Butyl 3-aminopiperidine-1-carboxylate
This protocol details the specific steps for coupling the title compound.
| Step | Procedure | Reagents & Conditions | Causality & Expert Notes |
| 1 | Deprotection | Perform Fmoc deprotection on the N-terminal amino acid of the peptide-resin as per Protocol 3.1. | Exposes the free amine for coupling. |
| 2 | Coupling Preparation | In a separate vial, dissolve tert-butyl 3-aminopiperidine-1-carboxylate (4 eq) and HATU (3.9 eq) in DMF. | Pre-activation of the carboxyl group is not necessary as we are coupling the amine. |
| 3 | Coupling Reaction | Add the solution from step 2 to the resin, followed by DIPEA (8 eq). React for 2-4 hours at room temperature. | The primary amine of the piperidine derivative couples to the peptide chain. Longer coupling times may be needed due to the non-standard nature of the building block. |
| 4 | Monitoring | Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. | Ensures complete incorporation before proceeding to the next cycle.[8] |
| 5 | Washing | Wash the resin thoroughly with DMF (5x) and DCM (3x). | Removes unreacted reagents. |
Protocol 3.3: Final Cleavage and Deprotection
This protocol is for cleaving the completed peptide from the resin and removing all protecting groups.
| Step | Procedure | Reagents & Conditions | Causality & Expert Notes |
| 1 | Resin Preparation | Wash the final peptide-resin with DCM (5x) and dry under vacuum for at least 1 hour. | Removes residual solvents that may interfere with the cleavage reaction. |
| 2 | Cleavage | Treat the dried resin with a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5) for 2-3 hours at room temperature. | TFA cleaves the peptide from the resin and removes the Boc and other acid-labile side-chain protecting groups.[7] TIPS and water act as scavengers to prevent side reactions. |
| 3 | Peptide Precipitation | Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether. | The peptide is insoluble in ether, allowing for its separation from the cleavage cocktail. |
| 4 | Purification | Centrifuge to pellet the peptide, wash with cold ether, and dry. Purify the crude peptide using reverse-phase HPLC. | Removes impurities and truncated sequences. |
| 5 | Verification | Confirm the identity and purity of the final peptide using LC-MS. | Ensures the desired product has been synthesized. |
Diagram: Key Chemical Transformations
References
- 1. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. benchchem.com [benchchem.com]
- 5. Piperidine Peptide synthesis | C5H11N | Biosolve Shop [shop.biosolve-chemicals.eu]
- 6. Piperidine - Wikipedia [en.wikipedia.org]
- 7. chempep.com [chempep.com]
- 8. researchgate.net [researchgate.net]
Application of Tert-butyl 3-aminopiperidine-1-carboxylate in the Synthesis of DPP-4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of tert-butyl 3-aminopiperidine-1-carboxylate, a key chiral building block, in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, with a specific focus on the synthesis of Alogliptin. This document includes detailed experimental protocols, quantitative data summaries, and visualizations to aid in the practical application of this synthetic route.
Introduction
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] Inhibition of DPP-4 prolongs the action of these incretins, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism has established DPP-4 inhibitors as a significant class of oral antihyperglycemic agents for the treatment of type 2 diabetes mellitus.
Tert-butyl (R)-3-aminopiperidine-1-carboxylate is a valuable chiral intermediate in the synthesis of several DPP-4 inhibitors. Its Boc-protected amine allows for regioselective reactions, and the inherent chirality is essential for the stereospecificity required for potent enzyme inhibition. This document will focus on its application in the synthesis of Alogliptin, a potent and selective DPP-4 inhibitor.
DPP-4 Signaling Pathway and the Incretin Effect
The inhibition of DPP-4 enhances the "incretin effect," which is the phenomenon of oral glucose eliciting a greater insulin response than intravenous glucose.[3][4] The following diagram illustrates the signaling pathway.
Synthesis of Alogliptin
The synthesis of Alogliptin from tert-butyl (R)-3-aminopiperidine-1-carboxylate involves a multi-step process. A common and well-documented route begins with the synthesis of the pyrimidinedione core, followed by coupling with the chiral aminopiperidine, and subsequent deprotection.
Synthetic Workflow
The overall synthetic workflow for Alogliptin is depicted below.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of Alogliptin.
Step 1: Synthesis of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile
This step involves the N-alkylation of 6-chloro-3-methyluracil with 2-(bromomethyl)benzonitrile.
Materials:
-
6-chloro-3-methyluracil
-
2-(bromomethyl)benzonitrile
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of 6-chloro-3-methyluracil in DMF, add potassium carbonate.
-
Add 2-(bromomethyl)benzonitrile to the mixture.
-
Heat the reaction mixture to 60-80 °C and maintain for several hours, monitoring the reaction progress by HPLC.
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Filter the precipitated solid, wash with water, and dry under vacuum to yield the desired intermediate.
Step 2: Synthesis of Alogliptin (Nucleophilic Substitution)
This key step involves the coupling of the pyrimidinedione intermediate with the chiral aminopiperidine. While some procedures utilize the deprotected (R)-3-aminopiperidine dihydrochloride, this protocol outlines the use of tert-butyl (R)-3-aminopiperidine-1-carboxylate followed by in-situ or subsequent deprotection. A more direct approach using the dihydrochloride salt is also common.[5][6]
Materials:
-
2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile
-
tert-butyl (R)-3-aminopiperidine-1-carboxylate
-
Potassium Carbonate (K₂CO₃)
-
Potassium Iodide (KI) (optional, as a catalyst)
-
Isopropyl Alcohol (IPA) and Water
-
Hydrochloric Acid (HCl) for deprotection
Procedure:
-
Suspend 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile and tert-butyl (R)-3-aminopiperidine-1-carboxylate in a mixture of isopropyl alcohol and water.
-
Add potassium carbonate and potassium iodide to the suspension.
-
Heat the mixture to reflux (approximately 65-70 °C) and maintain for 12-14 hours, monitoring the reaction by HPLC.[7]
-
Cool the reaction mixture and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the Boc-protected Alogliptin.
-
For deprotection, dissolve the crude Boc-protected Alogliptin in a suitable solvent (e.g., THF) and acidify with hydrochloric acid.
-
Stir the mixture at room temperature until the deprotection is complete (monitored by TLC or HPLC).
-
The crude Alogliptin can be purified by recrystallization or column chromatography.
Step 3: Formation of Alogliptin Benzoate
Materials:
-
Alogliptin free base
-
Benzoic Acid
-
Ethanol
Procedure:
-
Dissolve the purified Alogliptin free base in ethanol.
-
Add a solution of benzoic acid in ethanol to the Alogliptin solution.
-
Stir the mixture, allowing the Alogliptin benzoate salt to precipitate.
-
Filter the solid, wash with cold ethanol, and dry under vacuum.
Quantitative Data
The following table summarizes typical yields and purity for the key steps in the synthesis of Alogliptin.
| Step | Product | Reagents and Conditions | Yield | Purity (HPLC) | Reference |
| 1 | 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile | 6-chloro-3-methyluracil, 2-(bromomethyl)benzonitrile, K₂CO₃, DMF, 60-80 °C | ~70-80% | >98% | [5] |
| 2 | Alogliptin | Intermediate from Step 1, (R)-3-aminopiperidine dihydrochloride, K₂CO₃, IPA/water, reflux | ~80-90% | >99% | [6][7] |
| 3 | Alogliptin Benzoate | Alogliptin free base, Benzoic acid, Ethanol | >95% | >99.5% | [6] |
Spectroscopic Data for Alogliptin:
-
¹H NMR: (Data corresponds to the free base) Consistent with the structure of 2-((6-((R)-3-aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile.
-
Mass Spectrometry: (ESI+) m/z calculated for C₁₈H₂₁N₅O₂ [M+H]⁺ 340.17, found 340.2.[8]
Conclusion
Tert-butyl (R)-3-aminopiperidine-1-carboxylate is a critical chiral building block for the efficient and stereoselective synthesis of DPP-4 inhibitors like Alogliptin. The Boc-protection strategy allows for controlled reactions, ensuring high yields and purity of the final active pharmaceutical ingredient. The protocols and data presented in these application notes provide a comprehensive guide for researchers and professionals in the field of drug development and manufacturing. The understanding of the underlying DPP-4 signaling pathway further underscores the therapeutic importance of this synthetic endeavor.
References
- 1. researchgate.net [researchgate.net]
- 2. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dpp4 inhibition as a therapeutic strategy in cardiometabolic disease: Incretin-dependent and -independent function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glucagon.com [glucagon.com]
- 5. benchchem.com [benchchem.com]
- 6. US8841447B2 - Process for the preparation of alogliptin - Google Patents [patents.google.com]
- 7. EP3292112B1 - Process for the preparation of alogliptin - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Large-Scale Synthesis of tert-Butyl 3-Aminopiperidine-1-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of tert-butyl 3-aminopiperidine-1-carboxylate, a key building block in the development of numerous pharmaceutical agents. The protocols outlined below are based on established chemical literature and are intended to be scalable for industrial production. This guide includes various synthetic strategies, comprehensive experimental procedures, and comparative data to assist researchers in selecting the most suitable method for their specific needs.
Introduction
Tert-butyl 3-aminopiperidine-1-carboxylate, often referred to as (S)-1-Boc-3-aminopiperidine or its (R)-enantiomer, is a crucial chiral intermediate in organic synthesis. The presence of the Boc protecting group on the piperidine nitrogen allows for selective functionalization at the primary amine, a strategic advantage in multi-step syntheses. This compound is a cornerstone for the synthesis of various novel inhibitors, including those for dipeptidyl peptidase IV (DPP-IV), such as linagliptin and alogliptin, which are used in the treatment of type 2 diabetes.[1][2] Its chiral nature is pivotal in pharmaceutical and agrochemical development, where precise stereochemistry is essential for biological activity. This document details several scalable synthetic routes to this valuable intermediate.
Synthetic Strategies Overview
Several synthetic routes for the preparation of tert-butyl 3-aminopiperidine-1-carboxylate have been developed. The choice of a particular route on a large scale depends on factors such as the availability of starting materials, cost-effectiveness, safety, and desired stereochemical purity. Herein, we discuss three prominent methods:
-
From N-Cbz-3-Piperidinecarboxylic Acid via Hofmann Degradation: This route involves the chiral resolution of a racemic starting material, followed by amide formation and subsequent Hofmann degradation.
-
From Ethyl Nipecotate via Ammonolysis and Hofmann Rearrangement: A straightforward approach starting from commercially available ethyl nipecotate.
-
From L-Glutamic Acid via Diol Formation and Cyclization: A multi-step synthesis starting from an inexpensive and readily available chiral starting material.
Below is a visual representation of the general synthetic logic.
Caption: Overview of synthetic pathways to tert-butyl 3-aminopiperidine-1-carboxylate.
Experimental Protocols and Data
Protocol 1: Synthesis from N-Cbz-3-Piperidinecarboxylic Acid
This method is suitable for producing enantiomerically pure (R)-tert-butyl 3-aminopiperidine-1-carboxylate.[3] The process involves chiral resolution, amidation, Hofmann degradation, Boc protection, and finally deprotection of the Cbz group.
Workflow Diagram:
Caption: Workflow for the synthesis from N-Cbz-3-piperidinecarboxylic acid.
Detailed Experimental Procedure:
-
Chiral Resolution: N-Cbz-3-piperidinecarboxylic acid is dissolved in an organic solvent (e.g., ethanol) and heated. R-phenylethylamine is added, and the mixture is stirred to form the diastereomeric salt. The solution is then cooled to allow for the crystallization of the desired salt. The salt is isolated by filtration and can be recrystallized to achieve high enantiomeric excess (>99% ee). The resolved carboxylic acid is obtained by treating the salt with an acid (e.g., HCl).[3]
-
Acid-Amide Condensation: The resolved N-Cbz-3-piperidinecarboxylic acid is dissolved in tetrahydrofuran (THF). N,N-diisopropylethylamine is added, and the mixture is cooled. Methanesulfonyl chloride is added dropwise, followed by the slow introduction of ammonia gas. The reaction is allowed to warm to room temperature to yield the corresponding amide.[3]
-
Hofmann Degradation: The amide is subjected to a Hofmann degradation reaction to form the amine.[3]
-
Boc Protection: The resulting amine from the previous step is protected with di-tert-butyl dicarbonate in the presence of a base like sodium carbonate in an aqueous methanol solution.[3]
-
Hydrogenation (Cbz Removal): The N-Cbz and N-Boc protected intermediate is subjected to catalytic hydrogenation to remove the Cbz group, affording the final product.[3]
Quantitative Data Summary:
| Step | Key Reagents | Solvent | Temperature (°C) | Yield (%) | Purity/ee (%) | Reference |
| Chiral Resolution | R-phenylethylamine, HCl | Ethanol | 70-75 then 10-15 | - | >99 | [3] |
| Acid-Amide Condensation | MsCl, NH₃, DIPEA | THF | -10 to 25 | - | - | [3] |
| Boc Protection | (Boc)₂O, Na₂CO₃ | Water/Methanol | 0 to 25 | - | - | [3] |
| Hydrogenation | H₂, Catalyst | - | - | High | - | [3] |
| Overall | High | >99 | [3] |
Protocol 2: Synthesis from Ethyl Nipecotate
This protocol describes a method starting from ethyl nipecotate, which can be adapted for the synthesis of either the racemate or the enantiomerically pure product if a chiral starting material is used.[4]
Workflow Diagram:
Caption: Workflow for the synthesis from ethyl nipecotate.
Detailed Experimental Procedure:
-
Boc Protection: Ethyl nipecotate is dissolved in a halogenated hydrocarbon solvent (e.g., dichloromethane). An organic base (e.g., triethylamine) is added as an acid scavenger. Di-tert-butyl dicarbonate is added dropwise at a low temperature (0-10 °C). After the reaction is complete, the mixture is washed with acidic and basic aqueous solutions, followed by brine. The organic layer is dried, and the solvent is removed to yield N-Boc-3-piperidine ethyl formate.[4]
-
Ammonolysis: The N-Boc-3-piperidine ethyl formate is dissolved in 1,4-dioxane, and an ammonolysis reaction is carried out to form N-Boc-3-piperidinecarboxamide. The product is isolated by evaporation and recrystallization.[4]
-
Hofmann Rearrangement: The N-Boc-3-piperidinecarboxamide is added dropwise to a solution of sodium hypochlorite and sodium hydroxide to induce a Hofmann rearrangement, yielding the desired tert-butyl 3-aminopiperidine-1-carboxylate.[4]
Quantitative Data Summary:
| Step | Key Reagents | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| Boc Protection | (Boc)₂O, Triethylamine | Halogenated Hydrocarbon | 0-10 | High | - | [4] |
| Ammonolysis | Ammonia | 1,4-Dioxane | - | High | - | [4] |
| Hofmann Rearrangement | NaOCl, NaOH | - | - | High | High | [4] |
| Overall | High | High | [4] |
Protocol 3: Synthesis from L-Glutamic Acid
This multi-step synthesis utilizes the readily available and chiral L-glutamic acid as the starting material.
Workflow Diagram:
Caption: Workflow for the synthesis from L-glutamic acid.
Detailed Experimental Procedure:
-
Esterification: Both carboxylic acid groups of L-glutamic acid are esterified in a one-pot reaction to give the corresponding diester.
-
Boc Protection: The amino group of the diester is protected with di-tert-butyl dicarbonate in the presence of triethylamine and a catalytic amount of DMAP in dichloromethane at 0 °C to room temperature.
-
Reduction to Diol: The Boc-protected diester is reduced with sodium borohydride in methanol at room temperature to afford (S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate.
-
Di-tosylation: The diol is treated with p-toluenesulfonyl chloride in the presence of triethylamine and a catalytic amount of DMAP in dichloromethane to yield the corresponding di-tosylate.
-
Cyclization: The crude di-tosylate is reacted with a primary amine (e.g., benzylamine) to effect cyclization, yielding the N-substituted piperidine derivative. Subsequent de-benzylation (if benzylamine is used) would be required to obtain the final product.
Quantitative Data Summary:
| Step | Key Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
| Boc Protection | (Boc)₂O, Et₃N, DMAP | CH₂Cl₂ | 0 to RT | - | |
| Reduction to Diol | NaBH₄ | Methanol | RT | 76 | |
| Di-tosylation | TsCl, Et₃N, DMAP | CH₂Cl₂ | RT | Quantitative | |
| Cyclization | Benzylamine | - | - | 68 | |
| Overall | 44-55 |
Conclusion
The large-scale synthesis of tert-butyl 3-aminopiperidine-1-carboxylate can be achieved through various synthetic routes. The choice of method will be dictated by the specific requirements of the project, including cost, scalability, and desired stereochemical outcome. The protocols provided herein offer detailed guidance for researchers and drug development professionals to produce this important pharmaceutical intermediate efficiently and safely. For industrial applications, process optimization and safety assessments are critical for each step.
References
- 1. (R)-1-Boc-3-Aminopiperidine | 188111-79-7 [chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine - Google Patents [patents.google.com]
- 4. CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof - Google Patents [patents.google.com]
Application Notes and Protocols for the Purification of tert-Butyl 3-aminopiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of tert-butyl 3-aminopiperidine-1-carboxylate, a key building block in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical for the successful development of active pharmaceutical ingredients (APIs), ensuring safety, efficacy, and reproducibility.
Introduction
tert-Butyl 3-aminopiperidine-1-carboxylate is a chiral synthetic intermediate widely used in medicinal chemistry. Its proper purification is essential to remove impurities such as diastereomers, enantiomers, and other process-related byproducts. This guide outlines three common purification techniques:
-
Diastereomeric Salt Crystallization: A classical and highly effective method for resolving enantiomers and achieving high chiral purity.
-
Column Chromatography: A versatile technique for separating compounds based on their differential adsorption to a stationary phase.
-
Distillation: A method for purifying liquids based on differences in their boiling points, suitable for thermally stable compounds.
Data Presentation: Comparison of Purification Techniques
The following table summarizes the expected outcomes for each purification method. Please note that the efficiency of each technique can be influenced by the initial purity of the crude material and specific experimental conditions.
| Purification Technique | Typical Purity (Chemical) | Typical Purity (Chiral) | Typical Yield | Key Advantages | Key Disadvantages |
| Diastereomeric Salt Crystallization | >99% | >99.8% ee[1] | 80-90% (for the salt formation and liberation) | High chiral purity, scalable | Multi-step process, requires a suitable resolving agent |
| Column Chromatography | >98% | Dependent on chiral stationary phase | 60-80% | Good for removing a wide range of impurities | Can be time-consuming and require large solvent volumes, may not resolve enantiomers on standard silica |
| Distillation (Vacuum) | >98% | No chiral separation | Variable | Effective for removing non-volatile impurities | Requires thermal stability of the compound, no enantiomeric separation |
Experimental Protocols
Purification by Diastereomeric Salt Crystallization
This protocol describes the purification of (S)-tert-butyl 3-aminopiperidine-1-carboxylate by forming a hemifumarate salt, which is then crystallized to enhance chiral purity.
Materials:
-
Crude (S)-tert-butyl 3-aminopiperidine-1-carboxylate
-
2-Propanol
-
Fumaric acid
-
Triethylamine
-
Deionized water
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
Standard laboratory glassware and filtration apparatus
Protocol:
-
Salt Formation:
-
Dissolve the crude (S)-tert-butyl 3-aminopiperidine-1-carboxylate in 2-propanol.
-
Add a stoichiometric amount of fumaric acid to the solution.
-
Stir the mixture at an elevated temperature (e.g., 80°C) for approximately 1 hour to ensure complete salt formation.[1]
-
-
Crystallization:
-
Cool the mixture slowly to a lower temperature (e.g., 10°C) to induce crystallization of the (S)-tert-butyl 3-aminopiperidine-1-carboxylate hemifumarate salt.[1]
-
-
Isolation of the Salt:
-
Collect the precipitated crystals by filtration.
-
Wash the crystals with a small amount of cold 2-propanol to remove any remaining impurities.
-
Dry the crystals under vacuum. A yield of approximately 80% for the crystalline salt can be expected.[1]
-
-
Liberation of the Free Base:
-
Suspend the purified hemifumarate salt in a mixture of water and ethyl acetate.
-
Add triethylamine to basify the mixture and liberate the free (S)-tert-butyl 3-aminopiperidine-1-carboxylate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Final Product:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the purified (S)-tert-butyl 3-aminopiperidine-1-carboxylate as an oil or semi-solid. The expected optical purity is typically greater than 99.8% ee.[1]
-
Purification by Column Chromatography
This protocol provides a general procedure for the purification of tert-butyl 3-aminopiperidine-1-carboxylate using silica gel chromatography.
Materials:
-
Crude tert-butyl 3-aminopiperidine-1-carboxylate
-
Silica gel (60-120 mesh or 230-400 mesh)
-
Hexane (or heptane)
-
Ethyl acetate
-
Standard laboratory glassware for chromatography
Protocol:
-
Slurry Preparation:
-
Prepare a slurry of silica gel in hexane.
-
-
Column Packing:
-
Carefully pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve the crude tert-butyl 3-aminopiperidine-1-carboxylate in a minimal amount of the initial mobile phase (e.g., 10% ethyl acetate in hexane).
-
Load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Elute the column with a gradient of ethyl acetate in hexane. A typical gradient might start from 10% ethyl acetate and gradually increase to 50% or higher, depending on the impurities.
-
-
Fraction Collection:
-
Collect fractions and monitor the separation using thin-layer chromatography (TLC).
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified tert-butyl 3-aminopiperidine-1-carboxylate.
-
Purification by Vacuum Distillation
This protocol describes the general setup for the purification of tert-butyl 3-aminopiperidine-1-carboxylate by vacuum distillation. This method is suitable for removing non-volatile impurities.
Materials:
-
Crude tert-butyl 3-aminopiperidine-1-carboxylate
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Vacuum pump
-
Heating mantle
-
Stir bar
Protocol:
-
Apparatus Setup:
-
Assemble the distillation apparatus. Ensure all joints are properly sealed.
-
-
Sample Preparation:
-
Place the crude tert-butyl 3-aminopiperidine-1-carboxylate and a stir bar into the round-bottom flask.
-
-
Distillation:
-
Begin stirring and gradually apply vacuum to the system.
-
Slowly heat the distillation flask using a heating mantle.
-
Collect the fraction that distills at the expected boiling point of tert-butyl 3-aminopiperidine-1-carboxylate under the applied pressure. The predicted boiling point is approximately 277°C at atmospheric pressure, so a significant vacuum will be required to lower the boiling point to a manageable temperature.
-
-
Product Collection:
-
Once the desired fraction has been collected, cool the apparatus and carefully release the vacuum.
-
The purified product will be in the receiving flask.
-
Visualizations
Caption: General workflow for the purification of tert-butyl 3-aminopiperidine-1-carboxylate.
References
Application Notes and Protocols: Tert-butyl 3-aminopiperidine-1-carboxylate as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 3-aminopiperidine-1-carboxylate, available as both (R) and (S) enantiomers, is a pivotal chiral building block in modern medicinal chemistry. Its rigid piperidine scaffold, coupled with a strategically protected secondary amine and a readily functionalizable primary amine, makes it an exceptionally versatile synthon for the construction of complex, stereochemically defined molecules. The tert-butoxycarbonyl (Boc) protecting group offers robust protection under a wide range of reaction conditions while allowing for facile deprotection, a critical feature in multi-step syntheses. This combination of properties has led to its widespread use in the development of numerous pharmaceutical agents, most notably in the class of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. Furthermore, its utility extends to the synthesis of other biologically active compounds, including γ-secretase modulators and CBP/P300 bromodomain inhibitors.
These application notes provide an overview of the key applications of tert-butyl 3-aminopiperidine-1-carboxylate and detailed protocols for its use in the synthesis of several important classes of therapeutic agents.
Applications in the Synthesis of Bioactive Molecules
The unique structural features of tert-butyl 3-aminopiperidine-1-carboxylate make it a valuable starting material for a variety of synthetic transformations. The primary amino group can be readily derivatized through reactions such as N-arylation, acylation, and reductive amination, while the Boc-protected piperidine nitrogen remains inert until a later deprotection step is desired.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
The most prominent application of tert-butyl 3-aminopiperidine-1-carboxylate is in the synthesis of DPP-4 inhibitors.[1] These oral hypoglycemic agents play a crucial role in the management of type 2 diabetes by preventing the degradation of incretin hormones, which in turn stimulates insulin secretion in a glucose-dependent manner. The stereochemistry of the 3-aminopiperidine moiety is critical for the potent and selective inhibition of the DPP-4 enzyme.
γ-Secretase Modulators
tert-Butyl 3-aminopiperidine-1-carboxylate is also utilized in the synthesis of γ-secretase modulators, which are being investigated as potential therapeutics for Alzheimer's disease.[2][3] These molecules aim to selectively modulate the activity of γ-secretase to reduce the production of the amyloid-β 42 (Aβ42) peptide, a key component of amyloid plaques in the brains of Alzheimer's patients.[4][5]
CBP/P300 Bromodomain Inhibitors
Another application of this chiral building block is in the development of inhibitors targeting the bromodomains of CREB-binding protein (CBP) and p300.[6] These proteins are histone acetyltransferases that play a critical role in the regulation of gene expression, and their dysregulation has been implicated in various diseases, including cancer.
Experimental Protocols
The following protocols are provided as examples of how tert-butyl 3-aminopiperidine-1-carboxylate is used in key synthetic transformations.
Protocol 1: Synthesis of Linagliptin Intermediate (N-Arylation)
This protocol describes the coupling of (R)-tert-butyl 3-aminopiperidine-1-carboxylate with a substituted xanthine via a nucleophilic aromatic substitution reaction, a key step in the synthesis of Linagliptin.
References
- 1. Recent Advances in the Development of CBP/p300 Bromodomain Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of an aminopiperidine series of γ-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of aminothiazole modulators of the gamma-secretase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (R)-1-Boc-3-Aminopiperidine | 188111-79-7 [chemicalbook.com]
- 5. tert-butyl (3R)-3-aminopiperidine-1-carboxylate | C10H20N2O2 | CID 1501974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Alternative Synthetic Routes to tert-butyl 3-Aminopiperidine-1-carboxylate: A Detailed Guide for Researchers
Introduction:
Tert-butyl 3-aminopiperidine-1-carboxylate is a crucial chiral building block in modern medicinal chemistry, integral to the synthesis of numerous pharmaceutical agents. Its protected piperidine nitrogen and chiral amino group offer a versatile scaffold for the development of complex molecules. This document provides detailed application notes and protocols for several alternative synthetic routes to this valuable intermediate, catering to the needs of researchers, scientists, and professionals in drug development. The presented methods offer a range of strategies, from classical resolutions to asymmetric syntheses, each with distinct advantages and considerations.
Synthetic Strategies Overview
The synthesis of tert-butyl 3-aminopiperidine-1-carboxylate can be broadly categorized into two main approaches: resolution of a racemic mixture or asymmetric synthesis to directly obtain the desired enantiomer. The choice of route often depends on factors such as the availability of starting materials, desired stereochemical purity, scalability, and cost-effectiveness. Below is a summary of prominent synthetic pathways.
Caption: Overview of synthetic strategies for tert-butyl 3-aminopiperidine-1-carboxylate.
Experimental Protocols and Data
This section details the experimental procedures for key synthetic routes, accompanied by quantitative data to facilitate comparison.
Route 1: Catalytic Hydrogenation of Azido Derivative
This method involves the reduction of a corresponding azido intermediate, which can be prepared from a suitable precursor. While effective, this route requires the handling of potentially hazardous azide compounds.[1]
Experimental Protocol:
-
To a solution of (S)-tert-butyl 3-azidopiperidine-1-carboxylate (6.77 g, 29.9 mmol) in ethanol (200 ml), add Pd/C catalyst (150 mg).
-
Stir the mixture under a hydrogen atmosphere (1 atm) overnight.
-
Upon completion of the reaction, filter the catalyst through Celite.
-
Evaporate the solvent under reduced pressure to yield the product.
| Parameter | Value |
| Starting Material | (S)-tert-Butyl 3-azidopiperidine-1-carboxylate |
| Key Reagents | H₂, Pd/C |
| Solvent | Ethanol |
| Yield | 90% |
| Purity | Not specified, obtained as a colorless liquid without further purification.[2] |
Route 2: Debenzylation of N-Cbz Protected Amine
This route utilizes a readily available N-Cbz protected precursor, which is deprotected via catalytic hydrogenation to yield the desired product. This method is generally high-yielding and avoids the use of azides.[3]
Experimental Protocol:
-
Prepare a slurry of 10% Pd-C (170 mg) in methanol (2 ml).
-
Add a solution of 3(R)-benzyloxycarbonylamino-piperidine-1-carboxylic acid tert-butyl ester (1.0 g) in methanol (60 ml) to the slurry.
-
Stir the mixture under a hydrogen atmosphere (1 atm) for 8 hours.
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Evaporate the filtrate to obtain the product as a light yellow oil.
| Parameter | Value |
| Starting Material | 3(R)-Benzyloxycarbonylamino-piperidine-1-carboxylic acid tert-butyl ester |
| Key Reagents | H₂, Pd/C |
| Solvent | Methanol |
| Yield | 99%[3] |
| Purity | Not specified, obtained as a light yellow oil.[3] |
Route 3: Hofmann Rearrangement of a Piperidine Amide
This approach involves the Hofmann rearrangement of an N-Boc protected piperidine amide. It offers an alternative to hydrogenation-based methods.[3]
Experimental Protocol:
-
Combine (R)-1-(tert-butoxycarbonyl)piperidine amide (0.7 g net weight in a 9 g solution) with sodium hydroxide (1.3 g, 10 eq.) and aqueous sodium hypochlorite solution (2.2 g, 1.1 eq.).
-
Stir the reaction mixture at 15 to 25°C for 16 hours.
-
After reaction completion, separate and remove the aqueous layer.
-
Evaporate the solvent from the organic layer under reduced pressure.
-
Add toluene (10 mL) and saturated brine (5 mL) to the residue, then separate and remove the aqueous layer again.
-
Evaporate the solvent under reduced pressure to afford the product as a yellow oil.
| Parameter | Value |
| Starting Material | (R)-1-(tert-butoxycarbonyl)piperidine amide |
| Key Reagents | NaOH, NaOCl |
| Solvents | Toluene |
| Yield | 80%[3] |
| Purity | Not specified, obtained as a yellow oil.[3] |
Route 4: Multi-step Synthesis from L-Glutamic Acid
This enantioselective route utilizes a readily available chiral starting material, L-glutamic acid, to produce enantiomerically pure 3-(N-Boc amino) piperidine derivatives through a five-step sequence.
Workflow Diagram:
Caption: Synthesis of tert-butyl 3-aminopiperidine-1-carboxylate from L-Glutamic Acid.
Experimental Protocol (Summary of Key Steps):
-
Esterification: L-glutamic acid is converted to its dimethyl ester.
-
Boc-Protection: The amino group of the diester is protected with a Boc group.
-
Reduction: The diester is reduced to the corresponding diol using sodium borohydride.
-
Tosylation: The diol is converted to a ditosylate.
-
Cyclization: The ditosylate undergoes cyclization with an amine to form the piperidine ring.
| Parameter | Value |
| Starting Material | L-Glutamic Acid |
| Key Steps | Esterification, Boc-Protection, Reduction, Tosylation, Cyclization |
| Overall Yield | 44% to 55% |
| Chiral Purity | Enantiomerically pure |
Route 5: Chiral Resolution and Functional Group Interconversion
This pathway begins with a racemic N-Cbz protected piperidine carboxylic acid, which is first resolved to obtain the desired enantiomer. Subsequent functional group manipulations, including amidation, Hofmann degradation, Boc protection, and final debenzylation, lead to the target molecule.[4]
Workflow Diagram:
Caption: Synthesis via chiral resolution and subsequent functional group transformations.
This method provides a robust way to access enantiomerically pure material, though it involves multiple steps. The specific yields for each step were not detailed in the reviewed literature.
Conclusion
The synthetic routes to tert-butyl 3-aminopiperidine-1-carboxylate presented here offer a variety of options for researchers. The choice of the most suitable method will depend on the specific requirements of the research, including the desired scale, stereochemistry, and available resources. The hydrogenation of N-Cbz protected amines and azido derivatives offer high yields in a single step, while the multi-step synthesis from L-glutamic acid provides an excellent enantioselective route. The Hofmann rearrangement presents a non-hydrogenation alternative. For access to specific enantiomers from racemic precursors, chiral resolution followed by functional group interconversion is a viable, albeit longer, pathway. Careful consideration of the pros and cons of each route will enable the selection of the most efficient and practical synthesis for the desired application.
References
- 1. WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof - Google Patents [patents.google.com]
- 2. echemi.com [echemi.com]
- 3. (R)-1-Boc-3-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]
- 4. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine - Google Patents [patents.google.com]
Application Notes and Protocols for the Enzymatic Synthesis of Chiral 3-Aminopiperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral 3-aminopiperidine derivatives are crucial building blocks in medicinal chemistry, forming the core scaffold of numerous pharmaceutical agents. Their stereochemistry is often critical for pharmacological activity and safety. Traditional chemical syntheses of these compounds can be challenging, often requiring harsh conditions, expensive reagents, and complex purification steps to achieve high enantiopurity. Biocatalysis, utilizing enzymes to perform stereoselective transformations, offers a green and efficient alternative for the synthesis of these valuable chiral intermediates. This document provides detailed application notes and protocols for three key enzymatic strategies for preparing chiral 3-aminopiperidine derivatives: Asymmetric Synthesis using ω-Transaminases, a Multi-Enzyme Cascade using Galactose Oxidase and Imine Reductase, and a Chemo-enzymatic approach for the dearomatization of pyridine derivatives.
Asymmetric Synthesis via ω-Transaminase (ω-TA)
The asymmetric amination of a prochiral ketone using ω-transaminases is a powerful and direct method to produce chiral amines with high enantiomeric excess. For the synthesis of chiral 3-aminopiperidines, an N-protected 3-piperidone serves as the substrate. The use of immobilized enzymes is particularly advantageous for industrial applications, allowing for easier enzyme recovery and reuse.
Reaction Pathway
Caption: Asymmetric synthesis of chiral 3-aminopiperidine using ω-transaminase.
Quantitative Data
| Substrate | Enzyme | Amino Donor | Temp. (°C) | Time (h) | Yield (%) | e.e. (%) | Reference |
| N-Boc-3-piperidone | Immobilized ω-TA (ATA-025-IMB) | Isopropylamine | 50 | 0.5-1 | >99 | >99 (R) | [1] |
| N-Benzyl-3-piperidone | ω-TA (lyophilized powder) | Isopropylamine | 50 | 18 | 90.9 | 99.0 (R) | [2] |
| N-Ethoxycarbonyl-3-piperidone | ω-TA (lyophilized powder) | Isopropylamine | 45 | 24 | 87.6 | 99.7 (R) | [2] |
Experimental Protocol: Synthesis of (R)-N-Boc-3-aminopiperidine using Immobilized ω-Transaminase
This protocol is adapted from the synthesis using immobilized ω-transaminases.[1]
Materials:
-
N-Boc-3-piperidone
-
Immobilized ω-transaminase (e.g., ATA-025-IMB)
-
Isopropylamine
-
Pyridoxal-5'-phosphate (PLP)
-
Triethanolamine buffer (100 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Prepare a buffer solution by dissolving isopropylamine (to a final concentration of 1.1 M) and PLP (1.4 mM) in 4 mL of triethanolamine buffer (100 mM, pH 7.5).
-
Add 200 mg of immobilized ω-transaminase (ATA-025-IMB) to the buffer solution.
-
Stir the mixture at 35 °C and 550 rpm for 5 minutes.
-
In a separate vial, dissolve 250 mg (1.25 mmol) of N-Boc-3-piperidone in 2 mL of DMSO and preheat the solution to 50 °C.
-
Add the preheated substrate solution to the enzyme mixture.
-
Stir the reaction mixture at 50 °C and 550 rpm.
-
Monitor the reaction progress by HPLC or TLC.
-
Upon completion, filter the enzyme under vacuum.
-
Extract the aqueous phase with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.
Multi-Enzyme Cascade: Galactose Oxidase (GOase) and Imine Reductase (IRED)
This one-pot cascade reaction transforms an N-protected amino alcohol into a chiral cyclic amine. The process involves the oxidation of the primary alcohol to an aldehyde by GOase, spontaneous intramolecular cyclization to form a cyclic imine, and subsequent reduction by an IRED to yield the final product. This method is highly stereospecific, retaining the chirality of the starting amino acid-derived substrate.[3][4][5][6][7]
Experimental Workflow
Caption: Workflow for the GOase/IRED cascade synthesis of L-3-N-Cbz-aminopiperidine.
Quantitative Data
| Substrate | GOase Variant | IRED Variant | Temp. (°C) | Time (h) | Isolated Yield (%) | e.e. (%) | Reference |
| N-Cbz-L-ornithinol | M3-5 | AdRedAm | 30 | 48 | 16 | >99 | [7] |
| N-Cbz-L-lysinol (for aminoazepane) | M3-5 | IR-49 | 30 | 48 | 54 | >99 | [7] |
Experimental Protocol: Synthesis of L-3-N-Cbz-aminopiperidine
This protocol is based on the multi-enzyme cascade synthesis.[7]
Materials:
-
N-Cbz-L-ornithinol
-
Galactose Oxidase variant (e.g., M3-5)
-
Imine Reductase (e.g., AdRedAm)
-
Glucose Dehydrogenase (for cofactor regeneration)
-
Glucose
-
NADP+
-
Sodium phosphate buffer (NaPi, pH 8.0)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
Procedure:
-
In a 100 mL reaction vessel, prepare a 90 mL solution containing:
-
3 mM N-Cbz-L-ornithinol
-
1 mg/mL GOase M3-5
-
0.25 mg/mL AdRedAm
-
Glucose Dehydrogenase
-
Glucose
-
NADP+
-
Sodium phosphate buffer (pH 8.0)
-
-
Incubate the reaction at 30 °C with shaking (e.g., 200 rpm) for 48 hours.
-
After the reaction, acidify the mixture with HCl to pH 2.
-
Wash the aqueous layer with ethyl acetate to remove unreacted substrate and other organic impurities.
-
Basify the aqueous layer to pH 12 with NaOH.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Chemo-enzymatic Synthesis of Substituted Chiral Piperidines
This strategy combines a chemical reduction step with a one-pot, dual-enzyme cascade to produce stereo-enriched 3- and 3,4-substituted piperidines from activated pyridine precursors. This approach offers high stereoselectivity under mild conditions.[8][9]
Logical Relationship of the Chemo-enzymatic Cascade
Caption: Chemo-enzymatic cascade for the synthesis of chiral piperidines.
Quantitative Data
| Substrate | Amine Oxidase | Ene-Imine Reductase | Yield (%) | e.e. (%) | Reference |
| N-allyl-3-(4-bromophenyl)-1,2,5,6-tetrahydropyridine | 6-HDNO variant | EneIRED-01 | 61 (overall) | 99 (S) | [8] |
| N-allyl-3-(4-aminophenyl)-1,2,5,6-tetrahydropyridine | 6-HDNO variant | EneIRED-01 | 29 (overall) | 93 (S) | [8] |
Experimental Protocol: Chemo-enzymatic Synthesis of a Chiral 3-Substituted Piperidine
This protocol is a general representation based on the chemo-enzymatic dearomatization of activated pyridines.[8]
Materials:
-
Activated pyridine derivative
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (CH₂Cl₂)
-
Potassium phosphate buffer (e.g., pH 7.5)
-
Glucose
-
NAD⁺
-
FAD
-
Glucose dehydrogenase (GDH)
-
Amine oxidase (e.g., 6-HDNO variant)
-
Ene-imine reductase
Procedure:
Step 1: Synthesis of N-substituted Tetrahydropyridine (THP)
-
Dissolve the activated pyridine (1.0 mmol) in methanol (5 mL) at 0 °C.
-
Add NaBH₄ (1.5 mmol) portion-wise.
-
Stir the reaction for 1 hour at room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water (10 mL) and CH₂Cl₂ (10 mL).
-
Extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude THP.
Step 2: One-Pot Amine Oxidase/Ene-Imine Reductase Cascade
-
In a reaction vessel, prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.5) containing:
-
Crude THP substrate (10 mM)
-
Glucose (100 mM)
-
NAD⁺ (1 mM)
-
FAD (10 µM)
-
Glucose dehydrogenase (for cofactor recycling)
-
Amine oxidase (e.g., 6-HDNO variant)
-
Ene-imine reductase
-
-
Incubate the mixture at 30 °C with shaking.
-
Monitor the reaction progress by HPLC or GC.
-
Upon completion, basify the reaction mixture and extract with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Lipase-Catalyzed Kinetic Resolution (Note)
Conclusion
The enzymatic synthesis of chiral 3-aminopiperidine derivatives offers significant advantages over traditional chemical methods in terms of stereoselectivity, sustainability, and process safety. The protocols outlined in this document for transaminase-based asymmetric synthesis, multi-enzyme cascades, and chemo-enzymatic approaches provide robust starting points for researchers in drug discovery and development to produce these valuable chiral building blocks. The choice of method will depend on the desired stereoisomer, the nature of the protecting group, and the available starting materials. Further optimization of reaction conditions and enzyme selection can lead to highly efficient and scalable processes for the production of enantiopure 3-aminopiperidine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. dc.engconfintl.org [dc.engconfintl.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pp.bme.hu [pp.bme.hu]
- 8. (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-butyl 3-aminopiperidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl 3-aminopiperidine-1-carboxylate.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, focusing on common side reactions and offering potential solutions.
Issue 1: Formation of Di-Boc Protected Byproduct
Question: During the Boc protection of the piperidine nitrogen, I am observing a significant amount of the di-Boc protected byproduct, tert-butyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate. How can I minimize its formation?
Answer: The formation of the di-Boc byproduct is a common challenge due to the presence of two amino groups. Here are several strategies to enhance the selectivity for the desired mono-Boc product:
-
Stoichiometry and Reagent Addition: Carefully control the stoichiometry of di-tert-butyl dicarbonate ((Boc)₂O). A slight excess (1.05-1.1 equivalents) is often sufficient. Avoid a large excess. The slow, dropwise addition of (Boc)₂O to the reaction mixture helps maintain a low concentration of the protecting agent, favoring the reaction with the more nucleophilic primary amine over the less nucleophilic secondary amine of the desired product.[1][2]
-
Reaction Temperature: Conduct the reaction at a lower temperature, typically between 0 °C and room temperature. Higher temperatures can favor the formation of the di-Boc byproduct.[1]
-
Choice of Base and Solvent: The selection of base and solvent plays a crucial role in selectivity.
| Base | Solvent | Selectivity for Mono-Boc | Notes |
| Sodium Bicarbonate (NaHCO₃) | Dichloromethane (DCM) / Water | High | A weak, non-nucleophilic base that minimizes deprotonation of the mono-Boc product, reducing its reactivity towards further Boc protection.[1] |
| Triethylamine (TEA) | Dichloromethane (DCM) | Moderate to High | A commonly used organic base. Careful control of stoichiometry and temperature is crucial. |
| Sodium Hydroxide (NaOH) | Dioxane / Water | Moderate | Often used for amino acids, but can be effective. pH control is important. |
| 4-Dimethylaminopyridine (DMAP) | Acetonitrile | Low (if used in excess) | DMAP is a highly effective acylation catalyst and can promote di-Boc formation. If used, it should be in catalytic amounts.[1] |
Experimental Protocol to Minimize Di-Boc Formation:
-
Dissolve 3-aminopiperidine (1.0 eq) in a mixture of dichloromethane (DCM) and water (1:1).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate (2.0 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.05 eq) in DCM dropwise over 30-60 minutes while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Once the starting material is consumed, separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Caption: Pathway for Di-Boc byproduct formation and mitigation strategies.
Issue 2: Side Reactions During Cbz Deprotection
Question: I am synthesizing tert-butyl 3-aminopiperidine-1-carboxylate from a Cbz-protected precursor. During the deprotection step via catalytic hydrogenation, I am observing N-alkylation of my product. How can I avoid this?
Answer: N-alkylation is a common side reaction during catalytic hydrogenation for Cbz deprotection, especially when using alcoholic solvents. The choice of solvent and deprotection method is critical to prevent this.
-
N-Alkylation with Alcoholic Solvents: Using methanol or ethanol as the solvent can lead to the formation of N-methylated or N-ethylated byproducts, respectively. It is well-documented that methanol, in the presence of Pd/C and H₂, can alkylate amines.[3]
-
Acetylation with Acetic Acid: If HBr in acetic acid is used for deprotection, the deprotected amine can be acetylated by the solvent, particularly at higher temperatures.[4]
Alternative Deprotection Methods to Avoid N-Alkylation:
| Method | Reagents | Advantages | Disadvantages |
| Catalytic Hydrogenation (Solvent Change) | H₂, Pd/C in THF, EtOAc, or THF/H₂O | Avoids N-alkylation from alcoholic solvents. Clean byproducts (toluene, CO₂). | May not be suitable for substrates with other reducible functional groups. |
| Transfer Hydrogenation | Ammonium formate, Pd/C in Methanol | Avoids the use of flammable H₂ gas and can be faster. | May still pose a risk of N-methylation if methanol is used. |
| Acidic Cleavage (Non-nucleophilic) | HCl in dioxane or isopropanol | Avoids acetylation from acetic acid. | Requires anhydrous conditions. |
| Lewis Acid-Mediated Cleavage | AlCl₃ in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) | Mild, selective, and tolerates many functional groups, including O- and N-benzyl groups.[4][5] | Requires careful handling of the Lewis acid.[6] |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ in DMA | Highly selective and suitable for sensitive substrates.[4][6] | Requires specific reagents and heating. |
Experimental Protocol for Clean Cbz Deprotection (Acidic Cleavage):
-
Dissolve the Cbz-protected tert-butyl 3-aminopiperidine-1-carboxylate precursor in anhydrous dioxane.
-
Cool the solution to 0 °C.
-
Bubble dry HCl gas through the solution or add a solution of HCl in dioxane (e.g., 4M) dropwise.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, purge the excess HCl with a stream of nitrogen.
-
Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the product.
-
The salt can be neutralized with a suitable base during the work-up or used directly in the next step.
Caption: Side reactions in Cbz deprotection and alternative methods.
Issue 3: Incomplete Reaction or Side Products in Hofmann Rearrangement
Question: I am using a Hofmann rearrangement to synthesize the 3-aminopiperidine moiety from a piperidine-3-carboxamide precursor. The reaction is sluggish, and I am observing unidentified byproducts. What could be the issue?
Answer: The Hofmann rearrangement is a powerful transformation but can be sensitive to reaction conditions. Incomplete reaction or the formation of side products can arise from several factors:
-
Insufficient Base or Halogen: Ensure that at least one equivalent of the halogen (e.g., Br₂) and two equivalents of a strong base (e.g., NaOH) are used. The reaction proceeds through the formation of an N-bromoamide and its subsequent deprotonation.
-
Trapping of the Isocyanate Intermediate: The key intermediate in the Hofmann rearrangement is an isocyanate. If the reaction is not performed in an aqueous medium, or if other nucleophiles are present (e.g., alcohols from the solvent), the isocyanate can be trapped to form carbamates or ureas instead of hydrolyzing to the desired primary amine.[7]
-
Temperature: The rearrangement step often requires heating. If the temperature is too low, the reaction may not proceed to completion.
Troubleshooting the Hofmann Rearrangement:
| Parameter | Recommendation | Rationale |
| Reagent Stoichiometry | Use 1.1 eq of Br₂ and 2.2 eq of NaOH. | Ensures complete formation of the N-bromoamide and its subsequent rearrangement. |
| Solvent | Use water as the solvent. | Promotes the hydrolysis of the isocyanate intermediate to the desired amine. |
| Temperature | Gently heat the reaction mixture after the initial formation of the N-bromoamide. | Provides the activation energy for the rearrangement of the alkyl group to the nitrogen. |
| Reaction Monitoring | Monitor the reaction by TLC or LC-MS to track the disappearance of the starting amide. | Helps to determine the optimal reaction time and prevent the formation of degradation products. |
Experimental Protocol for Hofmann Rearrangement:
-
Dissolve the piperidine-3-carboxamide precursor in a solution of sodium hydroxide (2.2 eq) in water at 0 °C.
-
Slowly add a solution of bromine (1.1 eq) in water or a suitable organic solvent, keeping the temperature below 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-70 °C.
-
Monitor the reaction until the starting material is consumed.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by distillation or chromatography as needed.
Caption: Key steps and potential side reaction in the Hofmann rearrangement.
Frequently Asked Questions (FAQs)
Q1: What are the most common process-related impurities in the synthesis of tert-butyl 3-aminopiperidine-1-carboxylate?
A1: Besides the side products from specific reactions, common process-related impurities include unreacted starting materials and intermediates from the synthetic route. For instance, if the synthesis starts from (S)-nipecotic acid ethyl ester, residual amounts of N-Boc-3-piperidine ethyl ester or N-Boc-3-piperidine carboxamide might be present.[8] The enantiomeric impurity, (R)-tert-butyl 3-aminopiperidine-1-carboxylate, is also a critical impurity to monitor and control, especially for pharmaceutical applications.
Q2: How can I purify the final product from the di-Boc byproduct?
A2: Purification can typically be achieved by column chromatography on silica gel. The di-Boc byproduct is generally less polar than the desired mono-Boc product. A gradient elution system, for example, with ethyl acetate in hexanes, can effectively separate the two compounds. An acidic wash of the crude product can also be employed to protonate the more basic desired product and facilitate its separation from the less basic di-Boc byproduct.
Q3: Are there any specific analytical techniques recommended for monitoring the reaction and assessing the purity of the final product?
A3: Yes, a combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the desired product and any byproducts by their mass-to-charge ratio.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity and determination of the enantiomeric excess using a chiral column.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and identify any impurities. Quantitative NMR (qNMR) can also be used to determine the absolute purity.[8]
Q4: In the synthesis from L-glutamic acid, what are potential challenges in the cyclization step?
A4: The synthesis from L-glutamic acid involves the formation of a diol, followed by tosylation and then cyclization with an amine. Potential challenges in the cyclization step include:
-
Low Reactivity of Amines: Aromatic amines have been reported to be unreactive in this cyclization due to their lower nucleophilicity.
-
Formation of Side Products: Incomplete cyclization or the formation of polymeric materials can occur if the reaction conditions are not optimized. The use of a suitable solvent and careful control of temperature are important.
-
Purification: The final product may require careful purification to remove unreacted starting materials and any byproducts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of tert-butyl 3-aminopiperidine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tert-butyl 3-aminopiperidine-1-carboxylate for improved yields.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce tert-butyl 3-aminopiperidine-1-carboxylate?
A1: Several synthetic routes are commonly employed, including:
-
A multi-step synthesis starting from L-glutamic acid. This method involves esterification, Boc-protection, reduction of the diester, tosylation, and cyclization.[1]
-
Biocatalytic asymmetric synthesis from a prochiral starting material like 1-Boc-3-piperidone using ω-transaminases.[2]
-
Routes involving a Hofmann rearrangement of N-Boc-3-piperidine formamide or a Curtius rearrangement.[3]
-
Reduction of an azido derivative, such as tert-butyl 3-azidopiperidine-1-carboxylate.[4][5]
Q2: What is a typical overall yield for the synthesis of tert-butyl 3-aminopiperidine-1-carboxylate?
A2: The overall yield can vary significantly depending on the chosen synthetic route. For the multi-step synthesis starting from L-glutamic acid, overall yields of 44% to 55% have been reported.[1] Biocatalytic methods can often achieve high conversions, sometimes exceeding 90%, with high enantiomeric excess.[6]
Q3: How can I ensure the synthesis of the desired enantiomer, for example, the (S)-isomer?
A3: Achieving high enantiomeric purity is critical. Strategies include:
-
Using a chiral starting material: Beginning with an enantiomerically pure starting material like (S)-3-aminopiperidine is a direct approach.[3]
-
Asymmetric synthesis: Employing enzymatic kinetic resolution with enzymes such as transaminases can selectively produce the desired (S)-enantiomer from a prochiral ketone.[2][3]
-
Chiral chromatography: While not a preventative measure, chiral HPLC can be utilized to separate the (S) and (R) enantiomers to achieve high enantiomeric excess.[3]
Troubleshooting Guide
Issue 1: Low overall yield in the multi-step synthesis from L-glutamic acid.
-
Possible Cause: Sub-optimal reaction conditions in one or more of the five linear steps (esterification, Boc-protection, reduction, tosylation, cyclization).
-
Troubleshooting Steps:
-
Review each step's protocol: Ensure precise measurement of reagents and control of reaction parameters (temperature, time).
-
Solvent choice: While solvents like 1,2-dichloroethane, THF, and ether have been reported to give similar results, ensure the solvent used is anhydrous where required.
-
Molar ratio of reactants: In the cyclization step, for instance, increasing the molar ratio of the amine under neat conditions has been shown to improve yield and reduce reaction time.
-
Purification: Optimize purification techniques at each stage to minimize product loss.
-
Issue 2: Formation of a significant amount of di-Boc protected byproduct.
-
Symptoms: Observation of a higher molecular weight species in GC-MS or LC-MS analysis. NMR analysis may show complex signals or the absence of the N-H proton signal of the desired mono-Boc product.[3]
-
Possible Causes:
-
Troubleshooting Steps:
-
Control Boc₂O stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of Boc₂O.[3]
-
Base selection: Use a milder base or carefully control the amount of strong base used.
-
Reaction monitoring: Closely monitor the reaction progress using TLC or HPLC and quench the reaction as soon as the starting material is consumed.[3]
-
Temperature control: Perform the reaction at room temperature or below.[3]
-
Issue 3: Presence of an unsaturated enamine byproduct.
-
Symptoms: An unexpected peak in GC-MS or LC-MS, often with a mass corresponding to the loss of water from an imine intermediate.[3]
-
Possible Causes:
-
Troubleshooting Steps:
-
Reaction concentration: Perform the reaction at a lower concentration by increasing the amount of solvent.[3]
-
Reducing agent: Ensure the reducing agent (e.g., sodium triacetoxyborohydride) is fresh and used in an appropriate stoichiometric amount.[3]
-
pH control: Maintain mildly acidic conditions (pH 4-5) to favor imine formation without promoting excessive side reactions.[3]
-
Issue 4: Observation of an N-ethylated byproduct.
-
Possible Causes:
-
Troubleshooting Steps:
Data Presentation
Table 1: Summary of Yields for Different Synthetic Routes
| Synthetic Route | Starting Material | Key Reagents/Process | Reported Overall Yield | Reference |
| Multi-step Synthesis | L-glutamic acid | Esterification, Boc-protection, NaBH₄ reduction, Tosylation, Cyclization | 44-55% | [1] |
| Biocatalytic Synthesis | 1-Boc-3-piperidone | ω-Transaminase, Isopropylamine | High conversion (>90%) | [2][6] |
| Hofmann Rearrangement | (R)-1-(tert-butoxycarbonyl)piperidine amide | Sodium hydroxide, Sodium hypochlorite | ~80% (for the final step) | [7][8] |
| Reduction of Azide | Azido derivative | Pd/C, H₂ | 90% (for the final step) | [4] |
Experimental Protocols
Protocol 1: Multi-step Synthesis from L-Glutamic Acid (Illustrative Steps)
This is a condensed protocol based on reported literature.[1] Researchers should consult the primary literature for detailed experimental procedures.
-
Esterification: L-glutamic acid is treated with thionyl chloride in methanol to yield the corresponding diester.
-
N-Boc Protection: The amino group of the diester is protected using di-tert-butyl dicarbonate ((Boc)₂O) and a base like triethylamine in a suitable solvent such as dichloromethane.
-
Reduction to Diol: The N-Boc protected diester is reduced to the corresponding diol using a reducing agent like sodium borohydride in methanol.
-
Ditosylation: The diol is reacted with p-toluenesulfonyl chloride in the presence of a base (e.g., triethylamine) and a catalyst like DMAP to form the ditosylate.
-
Cyclization: The crude ditosylate is reacted with an amine (e.g., ammonia or a primary amine) to yield the desired substituted piperidine.
Protocol 2: Biocatalytic Asymmetric Transamination of 1-Boc-3-piperidone
This protocol is a general representation of the biocatalytic method.[2]
-
Reaction Setup: In a buffered solution (e.g., triethanolamine buffer, pH 7.5), combine the immobilized ω-transaminase, an amine donor (e.g., isopropylamine), and the cofactor pyridoxal 5'-phosphate (PLP).
-
Substrate Addition: Add a solution of 1-Boc-3-piperidone in a co-solvent like DMSO to the reaction mixture.
-
Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 35 °C) for a specified time (e.g., 24 hours).
-
Monitoring and Work-up: Monitor the reaction by HPLC or TLC. Upon completion, filter the enzyme and extract the product from the aqueous phase.
Visualizations
Caption: Multi-step synthesis workflow from L-glutamic acid.
Caption: Troubleshooting logic for low yield issues.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. (R)-1-Boc-3-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]
- 8. (R)-1-Boc-3-Aminopiperidine | 188111-79-7 [chemicalbook.com]
Overcoming challenges in the purification of 3-aminopiperidine derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-aminopiperidine derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is the purification of 3-aminopiperidine derivatives challenging?
A1: The purification of 3-aminopiperidine derivatives presents several challenges due to their inherent chemical properties. The basicity of the piperidine nitrogen can lead to strong interactions with acidic stationary phases like silica gel, resulting in peak tailing and poor separation during column chromatography. Furthermore, their often polar nature can make them highly soluble in polar solvents, complicating extraction and crystallization processes. For chiral derivatives, the separation of enantiomers requires specialized techniques and careful optimization. The use of protecting groups, while often necessary, adds complexity to the purification strategy.
Q2: What are the most common impurities found in crude 3-aminopiperidine derivatives?
A2: Common impurities can include unreacted starting materials, reagents from the synthetic steps, and side-products. For instance, if the synthesis involves the reduction of a corresponding nitro- or cyano-precursor, incomplete reduction can be a source of impurities. When using protecting groups like Boc (tert-butoxycarbonyl), impurities such as (S)-3-(Boc-amino)piperidine nitroso impurity can form, which are a significant concern due to their potential mutagenicity.[1] Process-related impurities might also include diastereomers if a chiral center is introduced non-stereoselectively.
Q3: When should I use a protecting group for the purification of a 3-aminopiperidine derivative?
A3: Protecting groups are highly recommended when dealing with column chromatography on silica gel. The most common protecting groups for the amino functionality are Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl). These groups reduce the basicity of the nitrogen atoms, minimizing strong interactions with the silica stationary phase and thus preventing peak tailing and improving separation. The choice between Boc and Cbz often depends on the overall synthetic strategy, as they have different deprotection conditions (acid-labile for Boc, hydrogenolysis for Cbz), allowing for orthogonal deprotection schemes in multi-step syntheses.[2][3]
Q4: How do I choose between Boc and Cbz protecting groups for my purification?
A4: The choice between Boc and Cbz protecting groups depends on several factors:
-
Stability: The Boc group is stable to a wide range of reaction conditions but is sensitive to strong acids. The Cbz group is stable to acidic and basic conditions but is cleaved by catalytic hydrogenation.
-
Orthogonality: If your synthesis involves other acid-sensitive or reducible groups, you should choose the protecting group that offers orthogonal removal conditions.
-
Crystallinity: The Cbz group has been noted to sometimes impart crystallinity to the protected compound, which can facilitate purification by recrystallization.
-
Substrate compatibility: In some enzymatic reactions, Cbz-protected substrates have shown higher reactivity compared to their Boc-protected counterparts.[4][5]
Q5: Can I purify 3-aminopiperidine derivatives without derivatization for HPLC analysis?
A5: While challenging due to their weak UV absorption, methods have been developed for the analysis of 3-aminopiperidine without derivatization using a mixed-mode column combined with a charged aerosol detector (CAD). However, for routine analysis with UV detection, pre-column derivatization with reagents like benzoyl chloride is common to introduce a chromophore and enhance detection sensitivity.
Troubleshooting Guides
Chromatography
Problem 1: Severe peak tailing or streaking on silica gel column chromatography.
-
Cause: Strong acid-base interaction between the basic amine groups of the 3-aminopiperidine derivative and the acidic silanol groups on the silica gel surface.
-
Solution:
-
Use of a mobile phase modifier: Add a small amount of a basic modifier to the eluent to neutralize the acidic sites on the silica gel. Common choices include:
-
0.5-2% triethylamine (TEA) in the mobile phase.
-
1-5% ammonia solution in methanol as the polar component of the mobile phase.
-
-
Use of a protecting group: If not already done, protect the amine functionalities with a suitable protecting group like Boc or Cbz to reduce their basicity.
-
Alternative stationary phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a polymer-based support.
-
Problem 2: The compound does not elute from the silica gel column.
-
Cause: The compound is too polar and has a very strong affinity for the stationary phase.
-
Solution:
-
Increase eluent polarity: Gradually increase the polarity of the mobile phase. A common flushing solvent system for highly polar amines is 10-20% methanol in dichloromethane (DCM) with 1-2% triethylamine.
-
Protecting group strategy: The use of a less polar protecting group can decrease the overall polarity of the molecule, facilitating its elution.
-
Reverse-phase chromatography: If the compound is sufficiently soluble in aqueous-organic mixtures, reverse-phase chromatography on a C18 column can be an effective alternative.
-
Problem 3: Co-elution of the desired product with impurities.
-
Cause: Insufficient resolution between the product and impurities under the chosen chromatographic conditions.
-
Solution:
-
Optimize the mobile phase: Perform a thorough TLC or analytical HPLC screening with different solvent systems to find an eluent that provides better separation. Consider using a ternary solvent system.
-
Gradient elution: Employing a gradient of increasing polarity during the column run can help to resolve closely eluting compounds.
-
Change the stationary phase: Switching to a different type of stationary phase (e.g., from silica to alumina, or from normal-phase to reverse-phase) can alter the selectivity of the separation.
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC offers significantly higher resolution than traditional flash chromatography.
-
Problem 4: Peak splitting in HPLC analysis.
-
Cause: Peak splitting in HPLC can arise from several factors, including column overload, dissolution of the sample in a solvent stronger than the mobile phase, a blocked frit, or a void in the stationary phase.[6][7][8] For chiral compounds, it can also indicate on-column racemization or the presence of diastereomers.
-
Solution:
-
Reduce injection volume/concentration: Inject a smaller amount of the sample to check for column overload.[6]
-
Match sample solvent to mobile phase: Dissolve the sample in the initial mobile phase or a weaker solvent.
-
Column maintenance: If all peaks are splitting, the issue may be a blocked frit or a damaged column, which may require cleaning or replacement.[6]
-
Optimize mobile phase for chiral separations: For chiral separations, adjust the mobile phase composition, flow rate, or temperature to improve resolution and prevent peak splitting.
-
Crystallization
Problem 1: The compound oils out instead of crystallizing.
-
Cause: The compound's solubility in the chosen solvent system is too high even at low temperatures, or the cooling process is too rapid. Impurities can also inhibit crystal formation.
-
Solution:
-
Solvent selection: Experiment with different solvent systems. A good crystallization solvent will dissolve the compound when hot but have low solubility when cold. Try a two-solvent system where the compound is dissolved in a "good" solvent and a "poor" solvent (an anti-solvent) is added dropwise until turbidity is observed, followed by gentle heating to redissolve and slow cooling.
-
Slow cooling: Allow the solution to cool to room temperature slowly before placing it in a refrigerator or ice bath.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution to induce nucleation.
-
Seeding: If available, add a small crystal of the pure compound to the cooled solution to initiate crystallization.
-
Further purification: If significant impurities are present, it may be necessary to perform a preliminary purification step, such as column chromatography, before attempting crystallization.
-
Problem 2: Low recovery after recrystallization.
-
Cause: The compound has significant solubility in the cold crystallization solvent, or too much solvent was used.
-
Solution:
-
Minimize solvent volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound.
-
Optimize the solvent system: Choose a solvent in which the compound has very low solubility at low temperatures.
-
Cooling: Ensure the solution is thoroughly cooled in an ice bath or refrigerator for an adequate amount of time to maximize precipitation.
-
Concentrate the mother liquor: The filtrate can be concentrated and a second crop of crystals can be obtained, although they may be of lower purity.
-
Data Presentation
Table 1: Comparison of Purification Methods for 3-Aminopiperidine Derivatives
| Purification Method | Typical Yield | Typical Purity | Advantages | Disadvantages |
| Column Chromatography (Silica Gel) | 60-90% | >95% | High resolution for complex mixtures, applicable to a wide range of compounds. | Can be time-consuming, requires significant solvent volumes, potential for compound loss on the column for basic amines. |
| Crystallization | 50-85% | >99% | Highly effective for achieving high purity, scalable, cost-effective for large quantities. | Dependent on the compound's ability to form a stable crystal lattice, can have lower initial recovery. |
| Preparative HPLC | 70-95% | >99% | Excellent resolution for difficult separations, including enantiomers and diastereomers. | Expensive, limited sample loading capacity, requires specialized equipment. |
| Distillation | 40-70% | Variable | Suitable for volatile, thermally stable derivatives. | Not suitable for non-volatile or thermally labile compounds, may not effectively remove impurities with similar boiling points. |
Table 2: Typical HPLC Conditions for Chiral Separation of Protected 3-Aminopiperidine Derivatives
| Parameter | Condition 1 | Condition 2 |
| Column | Chiralpak AD-H | Chiralpak IC-3 |
| Mobile Phase | 0.1% Diethylamine in Ethanol | n-Hexane:Isopropanol (95:5) with 0.2% Trifluoroacetic acid |
| Flow Rate | 0.5 mL/min | 1.0 mL/min |
| Detection | UV at 228 nm (after derivatization) | UV at 220 nm |
| Temperature | Ambient | 40°C |
| Note: These are example conditions and will require optimization for specific derivatives. |
Experimental Protocols
Protocol 1: Preparative Column Chromatography of N-Boc-3-aminopiperidine
-
Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude material (typically a 50:1 to 100:1 ratio of silica gel to crude compound by weight).
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2 dichloromethane:methanol with 0.5% triethylamine).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a flat and stable bed.
-
-
Sample Loading:
-
Dissolve the crude N-Boc-3-aminopiperidine in a minimal amount of the initial mobile phase.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting with the initial, less polar mobile phase.
-
Collect fractions and monitor their composition by thin-layer chromatography (TLC).
-
If necessary, gradually increase the polarity of the mobile phase (e.g., to 95:5 dichloromethane:methanol with 0.5% triethylamine) to elute the product.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure. Note that triethylamine is high-boiling and may require co-evaporation with a solvent like toluene or placing the sample under high vacuum for complete removal.
-
Protocol 2: Recrystallization of (R)-3-Aminopiperidine Dihydrochloride
-
Solvent Selection:
-
Ethanol/heptane is a reported solvent system for the recrystallization of a protected intermediate of (R)-3-aminopiperidine dihydrochloride.[6] For the final salt, mixtures of alcohols (e.g., ethanol, isopropanol) and water can be effective.
-
-
Dissolution:
-
Place the crude (R)-3-aminopiperidine dihydrochloride in a clean Erlenmeyer flask.
-
Add a minimal amount of the hot solvent (e.g., a hot mixture of isopropanol and water) until the solid is completely dissolved.
-
-
Cooling and Crystallization:
-
Allow the flask to cool slowly to room temperature. Cover the flask to prevent rapid evaporation.
-
Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to a constant weight.
-
Visualizations
Caption: General experimental workflow for the purification of 3-aminopiperidine derivatives.
Caption: Troubleshooting logic for common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]
- 5. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 7. researchgate.net [researchgate.net]
- 8. uhplcs.com [uhplcs.com]
Preventing racemization during the synthesis of chiral piperidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to preventing racemization during the synthesis of chiral piperidines.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of racemization during chiral piperidine synthesis?
A1: Racemization, the formation of an equal mixture of enantiomers from a single chiral starting material, is a critical issue in asymmetric synthesis. The primary causes during chiral piperidine synthesis include:
-
Formation of Planar, Achiral Intermediates: Many reactions proceed through intermediates like enolates or iminium ions. If these intermediates are planar and achiral, the stereochemical information from the starting material can be lost.
-
Use of Strong, Non-Sterically Hindered Bases: Bases like triethylamine (TEA) can abstract a proton at the stereocenter, leading to the formation of a planar enolate and subsequent racemization.
-
Elevated Reaction Temperatures: Higher temperatures can provide sufficient energy to overcome the activation barrier for the formation of the undesired enantiomer, leading to a decrease in enantiomeric excess (ee).[1]
-
Inappropriate Reaction Conditions: Factors such as solvent polarity, the nature and concentration of acid or base catalysts, and prolonged reaction times can all influence the stereochemical outcome of a reaction.[1]
-
Equilibration of Intermediates or Products: Under certain conditions, the desired chiral product or a key intermediate can equilibrate to its enantiomer, reducing the overall enantiopurity.
Q2: How can I choose the right synthetic strategy to minimize racemization?
A2: The choice of synthetic strategy is crucial for maintaining stereochemical integrity. Some robust methods for the asymmetric synthesis of chiral piperidines include:
-
Catalytic Asymmetric Hydrogenation of Pyridinium Salts: This atom-economical method utilizes chiral metal complexes (e.g., iridium or rhodium) to stereoselectively add hydrogen to a prochiral pyridinium salt.
-
Chemo-enzymatic Dearomatization: This method employs enzymes, such as amine oxidases and ene-imine reductases, to achieve high enantioselectivity under mild reaction conditions.[2]
-
Organocatalysis: Chiral organocatalysts, such as O-TMS protected diphenylprolinol, can facilitate domino reactions to construct polysubstituted piperidines with multiple stereocenters in a single step with excellent enantioselectivity.[2][3]
-
Rhodium-Catalyzed Asymmetric Reductive Transamination: This method uses a chiral primary amine to introduce stereochemistry while replacing the nitrogen of a pyridine ring, offering excellent diastereo- and enantioselectivity.[2][4][5]
-
Asymmetric Aza-Diels-Alder Reaction: This cycloaddition reaction can be catalyzed by chiral Lewis acids or Brønsted acids to construct the piperidine ring with high stereocontrol.[6]
The optimal method depends on the desired substitution pattern, required stereochemistry, and available starting materials.[2]
Q3: What analytical techniques are used to determine the enantiomeric excess (ee) of my chiral piperidine product?
A3: The most common and reliable method for determining the enantiomeric excess of a chiral product is chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) . These techniques use a chiral stationary phase to separate the enantiomers, and the ratio of their peak areas is used to calculate the ee. Other methods include Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents and polarimetry.
Troubleshooting Guides
Problem 1: Low Enantioselectivity in Organocatalytic Michael Addition/Aminalization
Q: I am performing an organocatalytic synthesis of a polysubstituted piperidine using an O-TMS protected diphenylprolinol catalyst, but the enantiomeric excess (ee) of my product is consistently low. What are the potential causes and how can I troubleshoot this?
A: Low enantioselectivity in this reaction can stem from several factors related to the catalyst, reagents, and reaction conditions.
Potential Causes & Solutions:
| Potential Cause | Recommended Solutions |
| Catalyst Inactivity or Degradation | - Ensure the catalyst is pure and handled under anhydrous conditions. - Store the catalyst under an inert atmosphere and at a low temperature. - Consider synthesizing or purchasing a fresh batch of the catalyst. |
| Presence of Water | - Use anhydrous solvents and reagents. Dry the solvent using appropriate methods (e.g., molecular sieves, distillation). - Run the reaction under an inert atmosphere (e.g., argon or nitrogen). |
| Incorrect Solvent | - The choice of solvent can significantly impact selectivity. Toluene is a commonly used solvent for this reaction.[2] - Experiment with other non-polar solvents to find the optimal medium. |
| Sub-optimal Temperature | - Perform the reaction at the recommended temperature (typically room temperature).[2] - If racemization is suspected, try running the reaction at a lower temperature (e.g., 0 °C or -20 °C). |
| Side Reactions | - Monitor the reaction progress closely using TLC or another appropriate technique to avoid prolonged reaction times that could lead to side product formation or racemization. |
Experimental Protocol: Organocatalytic Domino Michael Addition/Aminalization
To a solution of the aldehyde (0.2 mmol) and the trisubstituted nitroolefin (0.3 mmol) in an appropriate anhydrous solvent (e.g., toluene), add the O-TMS protected diphenylprolinol catalyst (20 mol%). The reaction mixture is stirred at room temperature for the specified time (typically 24-72 hours). The reaction progress should be monitored by TLC. After completion, the solvent is evaporated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the highly functionalized chiral piperidine.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low enantioselectivity.
Problem 2: Racemization during Rhodium-Catalyzed Asymmetric Reductive Transamination
Q: I am synthesizing a chiral piperidine via rhodium-catalyzed reductive transamination, but I am observing significant racemization. What are the likely causes and how can I improve the stereochemical outcome?
A: This powerful reaction generally provides high diastereo- and enantioselectivity.[4][5] However, certain factors can lead to a loss of stereocontrol.
Potential Causes & Solutions:
| Potential Cause | Recommended Solutions |
| Purity of Chiral Amine | - The enantiomeric purity of the chiral amine (e.g., (R)-1-phenylethylamine) directly influences the ee of the product.[4] Ensure you are using a high-purity chiral amine. |
| Catalyst Concentration | - While 1 mol% of the rhodium catalyst is typical, deviations might affect the reaction.[2] Ensure accurate measurement of the catalyst. |
| Reaction Temperature | - The reaction is typically run at 40 °C.[2] Significantly higher temperatures could potentially lead to side reactions or racemization. |
| Presence of Impurities | - Ensure the starting pyridinium salt is pure. Impurities could interfere with the catalyst or the reaction mechanism. |
| Incorrect Stoichiometry | - The protocol calls for a significant excess of the chiral amine (10 equiv.) and formic acid (24 equiv.).[2] Deviations from these stoichiometries could impact the reaction's efficiency and selectivity. |
Data Presentation: Enantioselectivity in Rh-Catalyzed Reductive Transamination
| Substrate (Pyridinium Salt) | Chiral Amine | Yield (%) | d.r. | ee (%) |
| 2-Phenylpyridinium bromide | (R)-1-Phenylethylamine | 85 | >20:1 | 98 |
| 2-(4-Fluorophenyl)pyridinium bromide | (R)-1-Phenylethylamine | 82 | >20:1 | 98 |
| 2-(2-Thienyl)pyridinium bromide | (R)-1-Phenylethylamine | 75 | >20:1 | 97 |
| 2-Methylpyridinium iodide | (S)-1-Phenylethylamine | 70 | >20:1 | 96 |
| Data is representative and may vary based on specific reaction conditions. |
Experimental Protocol: Rhodium-Catalyzed Asymmetric Reductive Transamination
To a reaction vial, add the pyridinium salt (0.5 mmol, 1.0 equiv), (R)-1-phenylethylamine (10.0 equiv), and [Cp*RhCl₂]₂ (1 mol%). Seal the vial and add a mixture of CH₂Cl₂/H₂O (15:1, 4.0 mL), followed by formic acid (24.0 equiv). Stir the reaction mixture at 40 °C for 22 hours in the air. Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ and extract with CH₂Cl₂ (3 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[2]
Reaction Workflow Diagram:
Caption: Workflow for Rh-catalyzed reductive transamination.
Problem 3: Poor Diastereo- and Enantioselectivity in Aza-Diels-Alder Reaction
Q: I am attempting an asymmetric aza-Diels-Alder reaction to synthesize a chiral piperidine derivative, but the diastereo- and enantioselectivity are poor. How can I optimize this reaction?
A: The aza-Diels-Alder reaction's stereochemical outcome is highly dependent on the catalyst, solvent, and temperature. The mechanism can be either concerted or stepwise, which also affects selectivity.[7]
Potential Causes & Solutions:
| Potential Cause | Recommended Solutions |
| Suboptimal Catalyst | - Screen a variety of chiral Lewis acids (e.g., based on Cu, Zn, or Sc) or chiral Brønsted acids (e.g., BINOL-derived phosphoric acids).[6] - Ensure the catalyst is anhydrous and handled under an inert atmosphere. |
| Incorrect Solvent | - Solvent polarity can influence the transition state geometry. Experiment with a range of solvents from non-polar (e.g., toluene, hexane) to more polar (e.g., CH₂Cl₂, THF).[6] |
| High Reaction Temperature | - These reactions are often highly sensitive to temperature. Lowering the temperature (e.g., to -20 °C, -40 °C, or even -78 °C) can significantly improve both diastereo- and enantioselectivity.[6] |
| Poorly Matched Reactants | - The electronic nature of the imine (dienophile) and the diene is crucial. Ensure your substrates are well-suited for the desired cycloaddition. |
Data Presentation: Effect of Catalyst and Temperature in aza-Diels-Alder
| Catalyst (5 mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 4a (BINOL-derived) | Toluene | -60 | 85 | 8 |
| 4b (BINOL-derived) | Toluene | -60 | 92 | 25 |
| 6a (N-triflylphosphoramide) | Toluene | -78 | 95 | 90 |
| 6b (N-triflylphosphoramide) | Hexane/Toluene | -78 | 93 | 92 |
| Data is representative for the reaction of a cyclic C-acylimine with cyclopentadiene and may vary for other substrates.[6] |
Experimental Protocol: General Procedure for Asymmetric Aza-Diels-Alder Reaction
In a screw-capped test tube under an inert atmosphere, suspend the imine and the diene (e.g., cyclopentadiene) in a mixture of appropriate anhydrous solvents (e.g., hexane/toluene 3:1). Stir the mixture at the desired low temperature (e.g., -78 °C) for 10 minutes. Add the chiral Brønsted acid catalyst (5 mol%) to the solution. Stir the mixture until the consumption of the imine is observed by TLC. Purify the crude reaction mixture directly by column chromatography on silica gel to afford the desired product.[6]
Logical Relationship Diagram for Optimization:
Caption: A logical approach to optimizing aza-Diels-Alder reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Asymmetric Brønsted acid-catalyzed aza-Diels–Alder reaction of cyclic C-acylimines with cyclopentadiene [beilstein-journals.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of 3-Aminopiperidine
This guide is intended for researchers, scientists, and drug development professionals encountering challenges with the incomplete removal of the tert-butyloxycarbonyl (Boc) protecting group from 3-aminopiperidine derivatives. Below are troubleshooting guides and frequently asked questions to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete Boc deprotection of 3-aminopiperidine?
Incomplete Boc deprotection can stem from several factors:
-
Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to fully cleave the Boc group. This is a common issue when using diluted acids.[1][2]
-
Inadequate Reaction Time: The deprotection reaction may not have been allowed to run to completion. While many reactions are quick, some substrates require longer exposure to the acidic reagent.[1][3]
-
Steric Hindrance: The molecular environment around the Boc-protected amine can physically block the acid from accessing the carbamate, slowing down the reaction.[1][4]
-
Low Temperature: Reactions run at 0°C or below may proceed too slowly, requiring either longer reaction times or warming to room temperature.[5]
-
Reagent Quality: The purity of reagents like trifluoroacetic acid (TFA) is crucial. TFA is hygroscopic, and absorbed water can reduce its effective acidity.[1]
Q2: What are the potential side reactions during Boc deprotection, and how can I prevent them?
The primary side reaction is alkylation of nucleophilic groups by the tert-butyl cation generated during the cleavage of the Boc group.[4][6][7]
-
t-Butylation: The reactive tert-butyl cation can alkylate electron-rich functional groups. In the context of derivatives of 3-aminopiperidine that may be part of a larger molecule, nucleophilic residues such as tryptophan, methionine, and tyrosine are particularly susceptible.[2][5]
To prevent these side reactions, scavengers are added to the reaction mixture. These are compounds that will react with and "trap" the tert-butyl cation before it can react with your molecule of interest.[5][6] Common scavengers include triisopropylsilane (TIS) and water.[2][5]
Q3: How can I monitor the progress of the deprotection reaction?
You can monitor the reaction's progress using standard analytical techniques:
-
Thin Layer Chromatography (TLC): TLC is a quick and easy way to visualize the disappearance of the starting material and the appearance of the product, which will have a different Rf value.[1][3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive evidence of the reaction's progress by showing the mass of the starting material and the expected mass of the deprotected product.[3][4][8]
Troubleshooting Guide
Issue: My Boc deprotection of 3-aminopiperidine is incomplete.
Follow this workflow to troubleshoot and resolve the issue.
Quantitative Data Summary
The following tables provide typical reaction conditions for Boc deprotection.
Table 1: Common Conditions for TFA-Mediated Boc Deprotection
| TFA Concentration (% in DCM) | Typical Reaction Time | Temperature | Notes |
| 20-25% | 1-2 hours | Room Temperature | A common and generally effective condition.[2] |
| 50% | 30 minutes - 1 hour | Room Temperature | Faster deprotection, suitable for less sensitive substrates.[2][3] |
| 100% (Neat TFA) | 5-15 minutes | Room Temperature | Very rapid, but may increase the risk of side reactions.[2] |
Table 2: Conditions for HCl-Mediated Boc Deprotection
| HCl Concentration (in Solvent) | Solvent | Typical Reaction Time | Temperature | Notes |
| 4M | 1,4-Dioxane | 1-4 hours | Room Temperature | A common alternative to TFA, product often precipitates as HCl salt.[3] |
| 4M | Ethyl Acetate | 1-2 hours | Room Temperature | Can be a good alternative if dioxane is not desirable.[9] |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol outlines a general procedure for the removal of the Boc group in a solution phase.
Methodology:
-
Preparation: Dissolve the Boc-protected 3-aminopiperidine derivative in anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath.[5]
-
Reagent Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to achieve the desired final concentration (typically 20-50% v/v).[2][10]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for 1 to 4 hours.[3][5] Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[3][4]
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA. To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene.[4]
-
Neutralization and Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[3]
Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This is a common alternative to TFA-based methods.
Methodology:
-
Preparation: Dissolve the Boc-protected 3-aminopiperidine derivative in a minimal amount of a suitable solvent, or use it directly if it's an oil.
-
Reagent Addition: Add a 4M solution of HCl in 1,4-dioxane.
-
Reaction: Stir the mixture at room temperature for 1 to 4 hours.[3] Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[3] If the product does not precipitate, the solvent can be removed under reduced pressure. The resulting hydrochloride salt can often be used in the next step without further purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Managing Impurities in tert-butyl 3-aminopiperidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. It is designed to address specific issues that may be encountered during the synthesis, purification, and analysis of tert-butyl 3-aminopiperidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of tert-butyl 3-aminopiperidine-1-carboxylate?
A1: The most common impurities can be categorized as follows:
-
Process-Related Impurities: These include unreacted starting materials, such as 3-aminopiperidine, and residual reagents like di-tert-butyl dicarbonate (Boc anhydride). Byproducts from the Boc-protection reaction, such as tert-butanol, can also be present.
-
Enantiomeric Impurity: For the synthesis of a specific enantiomer (e.g., (S)-tert-butyl 3-aminopiperidine-1-carboxylate), the presence of the undesired enantiomer (e.g., (R)-tert-butyl 3-aminopiperidine-1-carboxylate) is a critical impurity.
-
Degradation Products: The Boc protecting group is sensitive to strong acidic conditions, which can lead to its cleavage and the formation of deprotected 3-aminopiperidine. Under certain conditions, tert-butylation of the amino group can occur as a side reaction.[1][2][3]
-
Residual Solvents: Solvents used during the synthesis and purification process (e.g., dichloromethane, methanol, toluene) may be present in the final product.
Q2: My reaction yield is lower than expected. What are the potential causes and how can I improve it?
A2: Low yields in the Boc-protection of 3-aminopiperidine can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or inadequate mixing.
-
Suboptimal Reagent Stoichiometry: An incorrect ratio of 3-aminopiperidine to di-tert-butyl dicarbonate can lead to incomplete conversion.
-
Base Equivalency: The amount of base used can be critical. While not always strictly necessary, a base like triethylamine is often used to neutralize the acid formed during the reaction and drive it to completion.[4]
-
Product Loss During Workup: The product may be lost during the extraction and purification steps. Ensure proper phase separation and minimize transfers.
-
Moisture: Di-tert-butyl dicarbonate can decompose in the presence of moisture, reducing its effectiveness.[5] Ensure anhydrous reaction conditions.
Q3: How can I effectively remove unreacted di-tert-butyl dicarbonate from my product?
A3: Excess di-tert-butyl dicarbonate and its byproduct, tert-butanol, are volatile and can often be removed under high vacuum.[6] For less volatile byproducts, a mild basic wash during the aqueous workup can help to hydrolyze the remaining Boc anhydride. If these methods are insufficient, column chromatography is an effective purification technique.
Q4: What are the best practices for storing tert-butyl 3-aminopiperidine-1-carboxylate to prevent degradation?
A4: To ensure the stability of tert-butyl 3-aminopiperidine-1-carboxylate, it should be stored in a cool, dry place, away from light and strong acids. It is often recommended to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from atmospheric moisture and carbon dioxide.
Troubleshooting Guides
Issue 1: High Levels of Enantiomeric Impurity Detected by Chiral HPLC
Possible Causes:
-
The chiral purity of the starting 3-aminopiperidine was low.
-
Racemization occurred during the reaction or workup, potentially due to harsh temperature or pH conditions.
Troubleshooting Steps:
-
Verify Starting Material Purity: Analyze the enantiomeric purity of the 3-aminopiperidine starting material using a suitable chiral analytical method.
-
Optimize Reaction Conditions:
-
Maintain a low reaction temperature.
-
Avoid strongly acidic or basic conditions during the reaction and workup.
-
-
Purification:
-
Chiral Column Chromatography: This is the most effective method for separating enantiomers. A variety of chiral stationary phases are available, and method development may be required to achieve optimal separation.
-
Diastereomeric Salt Recrystallization: This involves reacting the enantiomeric mixture with a chiral acid to form diastereomeric salts, which can then be separated by recrystallization due to their different solubilities.
-
Issue 2: Presence of Unknown Peaks in the HPLC or GC-MS Chromatogram
Possible Causes:
-
Formation of byproducts during the synthesis.
-
Degradation of the product.
-
Contamination from solvents or equipment.
Troubleshooting Steps:
-
Identify the Impurity:
-
Mass Spectrometry (MS): Obtain the mass of the impurity to help determine its molecular formula.
-
NMR Spectroscopy: If the impurity can be isolated, NMR spectroscopy can provide structural information.
-
-
Investigate the Source:
-
Review the Synthetic Route: Consider potential side reactions that could lead to the observed impurity. For example, the tert-butyl cation generated during the reaction can alkylate other nucleophiles.[2][3]
-
Analyze Starting Materials and Reagents: Check for impurities in the starting materials and reagents used.
-
Conduct Stress Testing: Subject a pure sample of the product to acidic, basic, thermal, and photolytic stress to identify potential degradation products.
-
Data Presentation
Table 1: Typical Impurity Profile of tert-butyl 3-aminopiperidine-1-carboxylate
| Impurity | Typical Level (%) | Analytical Method |
| (R)-enantiomer | < 0.1 - 1.0 | Chiral HPLC |
| 3-Aminopiperidine | < 0.5 | HPLC, GC-MS |
| Di-tert-butyl dicarbonate | < 0.2 | HPLC, GC-MS |
| tert-Butanol | < 0.5 | GC-MS |
| Residual Solvents | Varies | GC-HS |
Table 2: Comparison of Purification Methods for Enantiomeric Impurity Removal
| Purification Method | Efficiency of (R)-enantiomer Removal | Typical Recovery | Notes |
| Chiral Column Chromatography | > 99% | 70-90% | Requires method development to select the appropriate chiral stationary phase and mobile phase. |
| Diastereomeric Salt Recrystallization | 90-98% | 50-80% | Requires a suitable chiral resolving agent and optimization of crystallization conditions. |
Experimental Protocols
Protocol 1: Chiral HPLC Analysis of tert-butyl 3-aminopiperidine-1-carboxylate
Objective: To determine the enantiomeric purity of tert-butyl 3-aminopiperidine-1-carboxylate.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral column (e.g., polysaccharide-based column).
Reagents:
-
Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Sample of tert-butyl 3-aminopiperidine-1-carboxylate
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Hexane:Isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for the specific column used.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
-
Analysis: Inject the sample and record the chromatogram. The two enantiomers should be resolved into two separate peaks. Calculate the enantiomeric excess (% ee) based on the peak areas.
Note: Due to the weak UV absorbance of the analyte, derivatization with a UV-active agent like benzoyl chloride can be employed to enhance detection sensitivity.
Protocol 2: GC-MS Analysis of Residual Solvents
Objective: To identify and quantify residual solvents in tert-butyl 3-aminopiperidine-1-carboxylate.
Instrumentation:
-
Gas Chromatograph (GC) with a Headspace (HS) autosampler and a Mass Spectrometric (MS) detector.
Reagents:
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (headspace grade)
-
Solvent standards
-
Sample of tert-butyl 3-aminopiperidine-1-carboxylate
Procedure:
-
Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial. Add 1 mL of DMSO or DMF. Seal the vial.
-
GC-HS Conditions:
-
Incubation Temperature: 80-120 °C
-
Incubation Time: 15-30 min
-
Injection Volume: 1 mL of headspace gas
-
-
GC-MS Conditions:
-
Column: A column suitable for solvent analysis (e.g., 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase).
-
Carrier Gas: Helium
-
Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp to a higher temperature (e.g., 240 °C) to elute all solvents.
-
MS Detector: Scan a mass range of m/z 35-350.
-
-
Analysis: Identify solvents by comparing their retention times and mass spectra to those of known standards. Quantify the solvents using a calibration curve.
Visualizations
Caption: A simplified workflow for the synthesis and purification of tert-butyl 3-aminopiperidine-1-carboxylate.
References
Technical Support Center: Optimizing Reaction Conditions for Coupling with tert-Butyl 3-aminopiperidine-1-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing amide coupling reactions with tert-butyl 3-aminopiperidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of tert-butyl 3-aminopiperidine-1-carboxylate that influence its reactivity in coupling reactions?
A1: Tert-butyl 3-aminopiperidine-1-carboxylate possesses two key features that dictate its reactivity. Firstly, the Boc (tert-butyloxycarbonyl) protecting group on the piperidine nitrogen prevents its participation in the reaction, allowing for selective acylation of the primary amine at the 3-position.[1] Secondly, the piperidine ring can introduce steric bulk, which may influence the choice of coupling reagent and reaction conditions for optimal yield.
Q2: Which coupling reagents are most effective for amide bond formation with this substrate?
A2: A variety of coupling reagents can be used, with the choice often depending on the specific carboxylic acid substrate, desired reaction time, and cost considerations.
-
Uronium/Aminium salts like HATU, HBTU, and HCTU are highly efficient and lead to rapid reactions with high yields, making them excellent choices for challenging or sterically hindered couplings.[2][3][4] HATU is often preferred as it is known to be faster and cause less epimerization compared to HBTU.[3]
-
Phosphonium salts such as PyBOP are also very effective and are a good alternative to BOP, as they do not produce the carcinogenic byproduct HMPA.[2][5]
-
Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DIC (N,N'-Diisopropylcarbodiimide), typically used with additives like HOBt (1-Hydroxybenzotriazole) or Oxyma, are cost-effective options.[2][3] However, they may require longer reaction times and careful optimization to minimize side reactions like racemization and N-acylurea formation.[2]
Q3: What are the common side reactions to be aware of during the coupling reaction?
A3: Several side reactions can occur, potentially reducing the yield and purity of the desired amide product:
-
Racemization: If the carboxylic acid has a stereocenter at the alpha-position, there is a risk of epimerization during activation. Additives like HOBt or HOAt are used to suppress this.[3]
-
N-acylurea formation: This is a common byproduct when using carbodiimide reagents like EDC, where the activated O-acylisourea intermediate rearranges. The use of HOBt can help to minimize this side reaction.
-
Guanidinylation of the amine: Uronium-based reagents like HATU and HBTU can react with the amine starting material to form a guanidinium byproduct, especially if the coupling reagent is used in large excess or if the carboxylic acid activation is slow.[4]
-
Diacylation: Although the piperidine nitrogen is protected, premature cleavage of the Boc group under acidic conditions could lead to diacylation. It is crucial to maintain non-acidic conditions during the coupling reaction.
Q4: What are the recommended solvents and bases for this coupling reaction?
A4:
-
Solvents: Polar aprotic solvents are generally preferred. N,N-Dimethylformamide (DMF) is a very common choice due to its excellent solvating properties for the reagents and intermediates.[6][7] Other suitable solvents include dichloromethane (DCM), acetonitrile (ACN), and tetrahydrofuran (THF).[6][7][8] It is critical to use anhydrous solvents to prevent hydrolysis of the activated carboxylic acid intermediate.[1]
-
Bases: A non-nucleophilic organic base is required, particularly when using uronium or phosphonium salt coupling reagents. N,N-Diisopropylethylamine (DIPEA) is the most common choice.[7][9] Triethylamine (TEA) can also be used.[10] The base neutralizes the acid released during the reaction and facilitates the coupling process.
Q5: What are the general strategies for purifying the final amide product?
A5: Purification typically involves a combination of aqueous workup and chromatography.
-
Aqueous Workup: After the reaction is complete, an aqueous workup is used to remove water-soluble byproducts and excess reagents. This often involves washing the organic layer with a dilute acid (like 0.1 M HCl) to remove the base (e.g., DIPEA), followed by a wash with a saturated aqueous sodium bicarbonate solution to remove unreacted carboxylic acid and HOBt, and finally a brine wash.[10][11]
-
Column Chromatography: Flash column chromatography on silica gel is almost always necessary to obtain a highly pure product.[8] The choice of eluent system depends on the polarity of the product, but mixtures of ethyl acetate and hexanes or methanol and chloroform are common starting points.[8]
Troubleshooting Guides
Problem 1: Low or No Product Yield
Question: I am getting a very low yield or no desired product in my coupling reaction. What are the possible causes and how can I fix this?
| Potential Cause | Recommended Solution(s) |
| Presence of Moisture | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure reagents are dry. EDC and HOBt can be hygroscopic.[1] |
| Incorrect Stoichiometry | Ensure accurate measurement of all reagents. A slight excess of the amine (1.1-1.2 equivalents) can sometimes help drive the reaction to completion. For difficult couplings, increasing the equivalents of the coupling reagent and base may be necessary. |
| Suboptimal Coupling Reagent | For sterically hindered carboxylic acids or if the reaction is sluggish, switch to a more powerful coupling reagent. Uronium salts like HATU or phosphonium salts like PyBOP are generally more effective than carbodiimides for difficult couplings.[12][13][14] |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider extending the reaction time or gently heating the reaction mixture (e.g., to 40-60 °C), although this may increase the risk of side reactions.[13] |
| Steric Hindrance | The Boc-protected piperidine ring can present steric bulk. Using a more potent coupling reagent like HATU or COMU, increasing the reaction time, and/or gentle heating can help overcome steric hindrance.[9][13][15] |
| Degraded Reagents | Use fresh, high-quality coupling reagents, as they can degrade over time, especially if not stored properly. |
Problem 2: Messy Reaction Mixture and Difficult Purification
Question: My TLC plate shows multiple spots, and I'm having trouble purifying my product. What could be the issue?
| Potential Cause | Recommended Solution(s) |
| Formation of N-acylurea Byproduct (with EDC/DIC) | This is a common side reaction with carbodiimides. Ensure an adequate amount of HOBt or Oxyma is used as an additive. The urea byproduct from EDC is water-soluble and can usually be removed with an aqueous workup, while the byproduct from DCC (DCU) is poorly soluble and often requires filtration.[3] |
| Guanidinylation of Amine (with HATU/HBTU) | This occurs when the uronium reagent reacts with the amine. Avoid using a large excess of the coupling reagent. Add the amine shortly after the pre-activation of the carboxylic acid with the coupling reagent.[4] |
| Residual Coupling Reagents/Byproducts | - EDC/HOBt: The urea byproduct of EDC is water-soluble. Unreacted HOBt and EDC can be removed with aqueous washes (bicarbonate and water).[11] - HATU/HBTU: Byproducts are generally water-soluble and can be removed with aqueous washes. A dilute acid wash helps remove the base (DIPEA).[11] |
| Residual DMF | DMF can be difficult to remove completely on a rotovap. It can be removed by performing multiple aqueous washes with water or a 5% LiCl solution, or by azeotroping with heptane or toluene.[11] |
| Product Degradation | If heating the reaction, thermal degradation may occur. Try running the reaction at a lower temperature for a longer duration. Check for product stability under the reaction and workup conditions. |
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Hindered Amide Couplings
| Coupling Reagent | Reagent Class | Relative Efficiency | Key Advantages | Potential Disadvantages |
| HATU | Uronium Salt | Very High | Fast reaction times, high yields, low racemization.[2][3] | Higher cost, can cause guanidinylation of the amine.[4] |
| HBTU | Uronium Salt | High | Effective for most couplings, widely used. | Slower and more prone to epimerization than HATU.[3] |
| PyBOP | Phosphonium Salt | High | High efficiency, low racemization risk, byproducts are not carcinogenic.[2] | More expensive than carbodiimides. |
| EDC / HOBt | Carbodiimide | Moderate to High | Cost-effective, water-soluble urea byproduct is easily removed.[2][3] | Slower reaction times, risk of N-acylurea formation and racemization.[2] |
| DIC / HOBt | Carbodiimide | Moderate to High | Cost-effective, urea byproduct is soluble in organic solvents. | Can be less efficient for sterically hindered substrates.[9] |
| COMU | Uronium Salt | Very High | Efficiency comparable to HATU, safer (non-explosive byproducts), byproducts are more soluble.[2] | Relatively newer and may be more expensive. |
Table 2: General Reaction Protocol Stoichiometry
| Reagent | Equivalents | Purpose |
| Carboxylic Acid | 1.0 | Substrate |
| tert-Butyl 3-aminopiperidine-1-carboxylate | 1.0 - 1.2 | Substrate |
| Coupling Reagent (e.g., HATU, EDC) | 1.0 - 1.5 | Activating Agent |
| Additive (e.g., HOBt, if using EDC/DIC) | 1.0 - 1.5 | Suppress Side Reactions |
| Base (e.g., DIPEA, TEA) | 2.0 - 4.0 | Acid Scavenger |
| Anhydrous Solvent (e.g., DMF, DCM) | - | Reaction Medium |
Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Coupling
-
Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF.
-
Activation: Add HATU (1.1 eq) to the solution, followed by DIPEA (3.0 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Coupling: Add a solution of tert-butyl 3-aminopiperidine-1-carboxylate (1.1 eq) in a small amount of anhydrous DMF to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl (to help remove DMF), 0.5 M HCl, saturated aqueous NaHCO₃, and finally with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for EDC/HOBt-Mediated Coupling
-
Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq), HOBt (1.2 eq), and tert-butyl 3-aminopiperidine-1-carboxylate (1.1 eq). Dissolve the mixture in anhydrous DMF or DCM.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Coupling: Add EDC·HCl (1.2 eq) to the cooled solution in one portion. If using a base like DIPEA (2.0-3.0 eq), it can be added before the EDC.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for amide coupling.
Caption: Troubleshooting decision tree for low-yield reactions.
Caption: Desired reaction pathway and common side reactions.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Amide Synthesis [fishersci.dk]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. benchchem.com [benchchem.com]
- 10. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Production of tert-butyl 3-aminopiperidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering scalability issues in the production of tert-butyl 3-aminopiperidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for tert-butyl 3-aminopiperidine-1-carboxylate suitable for scaling up?
A1: Several synthetic routes are employed for the production of tert-butyl 3-aminopiperidine-1-carboxylate. For industrial-scale synthesis, the most common and advantageous routes include:
-
Hydrogenation of a protected 3-aminopyridine derivative: This is a widely used method.
-
Diastereoselective resolution: This method is also common.
-
Asymmetric synthesis: This approach is gaining traction.
A method has been described for producing the compound in high optical purity by reacting tert-butyl 3-(alkoxycarbonylamino)piperidine-1-carboxylate with a base to selectively remove the protecting group at the 3-position amino group. This method avoids the use of azide compounds, which pose safety risks on an industrial scale.[1]
Q2: What are the main challenges when scaling up the synthesis of tert-butyl 3-aminopiperidine-1-carboxylate?
A2: The primary challenges during the scale-up of this synthesis include:
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Reaction exotherms: Many of the synthetic steps are exothermic, and managing heat dissipation in large reactors is critical to prevent runaway reactions.[2][3][4]
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Mixing efficiency: Ensuring homogenous mixing in large vessels is crucial for consistent reaction progress and to avoid localized "hot spots".[3]
-
Solid handling: If any of the intermediates or reagents are solids, their transfer and dissolution at a large scale can be challenging.
-
Purification: Purification of the final product to meet pharmaceutical-grade specifications can be complex at a large scale, often requiring specialized techniques like preparative chromatography.
-
Safety: Handling of hazardous reagents like flammable solvents and pyrophoric catalysts (in case of hydrogenation) requires stringent safety protocols.[5][6][7]
Q3: How does the choice of protecting group strategy impact scalability?
A3: The choice of protecting groups is critical for a successful and scalable synthesis. The tert-butoxycarbonyl (Boc) group is commonly used for the piperidine nitrogen. Key considerations for scalability include:
-
Ease of introduction and removal: The protecting group should be easy to introduce and remove in high yield under conditions that are amenable to large-scale reactors.
-
Stability: The protecting group must be stable to the reaction conditions of subsequent steps.
-
Cost: The cost of the protecting group reagent is a significant factor in large-scale production.
-
Byproducts of deprotection: The byproducts formed during deprotection should be easily removable from the reaction mixture.
Q4: What are the critical quality attributes for tert-butyl 3-aminopiperidine-1-carboxylate in pharmaceutical applications?
A4: For pharmaceutical applications, the critical quality attributes include:
-
High purity: Typically >98% to ensure the absence of impurities that could affect the safety and efficacy of the final drug product.
-
High enantiomeric excess (ee): For chiral versions of the molecule, a high ee is crucial to ensure the desired pharmacological activity and avoid potential side effects from the unwanted enantiomer.
-
Low residual solvent content: Residual solvents from the manufacturing process must be below the limits specified by regulatory agencies.
-
Controlled levels of specific impurities: Any known impurities must be identified, quantified, and controlled within acceptable limits.
Troubleshooting Guides
Issue 1: Low Yield in the Boc Protection Step
Q: We are experiencing lower than expected yields during the Boc protection of the piperidine nitrogen. What are the potential causes and solutions?
A: Low yields in Boc protection at scale can be attributed to several factors:
| Potential Cause | Recommended Solution |
| Incomplete reaction | - Optimize reaction time and temperature: Monitor the reaction progress using in-process controls (e.g., HPLC, TLC). An increase in temperature might be necessary, but this should be done cautiously to avoid side reactions. - Ensure proper stoichiometry: Accurately charge all reagents. In a large reactor, ensure that the addition of di-tert-butyl dicarbonate ((Boc)₂O) is done in a way that allows for good mixing. |
| Side reactions | - Control temperature: The reaction can be exothermic. Use a well-controlled reactor with efficient cooling to maintain the desired temperature.[8] - Optimize base addition: If a base like triethylamine is used, its addition should be controlled to avoid a rapid exotherm. |
| Poor solubility of starting material | - Solvent selection: Ensure the chosen solvent provides good solubility for the starting amine at the reaction temperature. A mixture of solvents like water, methanol, and triethylamine has been reported to be effective.[9] |
| Hydrolysis of (Boc)₂O | - Minimize water content: If the reaction is sensitive to water, use anhydrous solvents and dry equipment. |
Issue 2: Incomplete Hydrogenation and Catalyst Deactivation
Q: During the hydrogenation of the azide or a protected pyridine precursor, we are observing incomplete conversion and a decrease in catalyst activity. What troubleshooting steps can we take?
A: Incomplete hydrogenation and catalyst deactivation are common issues in large-scale production.
| Potential Cause | Recommended Solution |
| Insufficient hydrogen pressure | - Monitor and maintain pressure: Ensure the reactor is properly sealed and that the hydrogen pressure is maintained at the desired level throughout the reaction. |
| Poor mass transfer of hydrogen | - Optimize agitation: Increase the stirring speed to improve the dispersion of hydrogen gas in the reaction mixture. - Consider alternative reactor designs: For very large scales, specialized reactors that enhance gas-liquid mass transfer might be necessary. |
| Catalyst poisoning | - Purify starting materials: Ensure the starting material and solvent are free from impurities that can poison the catalyst (e.g., sulfur compounds, halides). - Use a higher catalyst loading: This can sometimes compensate for the presence of low levels of catalyst poisons. |
| Catalyst deactivation | - Handle catalyst under inert atmosphere: Pyrophoric catalysts like Palladium on carbon (Pd/C) can be deactivated by exposure to air.[5][7] - Filter the catalyst efficiently: After the reaction, the catalyst should be filtered under an inert atmosphere to prevent it from catching fire upon exposure to air. |
Issue 3: Difficulty in Product Purification and Isolation
Q: We are facing challenges in purifying tert-butyl 3-aminopiperidine-1-carboxylate to the required purity specifications at a large scale. What are the recommended purification strategies?
A: Large-scale purification of amine compounds requires careful consideration of the chosen method.
| Potential Cause | Recommended Solution |
| Presence of closely-related impurities | - Crystallization: If the product is a solid, crystallization is often the most effective and scalable purification method. A systematic screening of solvents and conditions is recommended. - Distillation: If the product is a liquid with a suitable boiling point, distillation under reduced pressure can be effective. |
| Formation of byproducts | - Optimize reaction conditions: Revisit the reaction conditions to minimize the formation of byproducts. - Use of scavengers: In some cases, adding a scavenger can help to remove reactive byproducts. |
| Difficulty in removing residual solvents | - Drying under vacuum: Use a rotary evaporator or a vacuum oven at an appropriate temperature to remove residual solvents. |
| Chiral purification | - Preparative chromatography (HPLC/SFC): For chiral separations at a large scale, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are often used.[][11][12] |
Experimental Protocols
Protocol 1: Boc Protection of 3-Aminopiperidine
This protocol is a general guideline and may need optimization for specific scales and equipment.
-
Reactor Setup: Charge a suitable reactor with 3-aminopiperidine and a solvent (e.g., a mixture of water, methanol, and triethylamine).[9]
-
Cooling: Cool the mixture to 0-5 °C with efficient stirring.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same solvent to the reactor, maintaining the temperature below 10 °C. The addition of (Boc)₂O can be exothermic.[8]
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by HPLC or TLC.
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by chromatography or distillation.
Protocol 2: Hydrogenation of tert-butyl 3-azidopiperidine-1-carboxylate
Safety Precaution: Hydrogenation reactions should be carried out in a specialized high-pressure reactor (autoclave) by trained personnel. The catalyst is pyrophoric and must be handled with care.[5][7]
-
Reactor Setup: Charge the autoclave with tert-butyl 3-azidopiperidine-1-carboxylate, a suitable solvent (e.g., ethanol or methanol), and a hydrogenation catalyst (e.g., 5-10% Palladium on carbon).
-
Inerting: Purge the reactor multiple times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi) and heat to the desired temperature (e.g., 25-50 °C).
-
Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake.
-
Catalyst Filtration: Once the reaction is complete, cool the reactor, release the hydrogen pressure, and purge with an inert gas. Filter the catalyst through a pad of celite under a nitrogen atmosphere. The filter cake should be kept wet with solvent to prevent ignition.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the product.
Data Presentation
Table 1: Comparison of Lab-Scale vs. Potential Scale-Up Parameters for Boc Protection
| Parameter | Lab-Scale (Typical) | Scale-Up Considerations |
| Scale | 1-10 g | > 1 kg |
| Solvent Volume | 10-20 volumes | 5-10 volumes (to improve throughput) |
| Reagent Addition Time | 5-15 minutes | 1-4 hours (to control exotherm) |
| Temperature Control | Ice bath | Reactor cooling jacket, possibly with external heat exchanger |
| Mixing | Magnetic stirrer | Overhead mechanical stirrer with appropriate impeller design |
| Work-up | Separatory funnel | Liquid-liquid extraction in the reactor or dedicated extraction vessel |
| Yield | 90-98% | 85-95% (potential for slight decrease due to handling losses) |
| Purity (crude) | >95% | >90% |
Table 2: Typical Reaction Conditions for Hydrogenation
| Parameter | Condition | Rationale / Scalability Consideration |
| Catalyst | 5-10% Pd/C (50% wet) | Wet catalyst is safer to handle at large scale. |
| Catalyst Loading | 1-5 mol% | Higher loading may be needed if substrate has impurities. |
| Solvent | Methanol, Ethanol | Good solubility for substrate and product, easily removed. |
| Hydrogen Pressure | 50-100 psi | Higher pressure increases reaction rate but requires a higher-rated reactor. |
| Temperature | 25-50 °C | Moderate temperature to balance reaction rate and selectivity. |
| Reaction Time | 4-24 hours | Dependent on scale, catalyst activity, and process parameters. |
| Agitation | 300-600 RPM | Crucial for gas-liquid mass transfer. |
Visualizations
Diagram 1: General Workflow for Synthesis and Scale-Up
Caption: A typical workflow for scaling up a chemical synthesis from laboratory to production.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A logical flow diagram for troubleshooting low reaction yields.
References
- 1. WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. helgroup.com [helgroup.com]
- 7. chem.wisc.edu [chem.wisc.edu]
- 8. reddit.com [reddit.com]
- 9. chemtips.wordpress.com [chemtips.wordpress.com]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
Byproduct formation in the synthesis of Boc-3-aminopiperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing byproduct formation during the synthesis of Boc-3-aminopiperidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the synthesis of Boc-3-aminopiperidine?
A1: The most frequently encountered byproducts in the synthesis of Boc-3-aminopiperidine include:
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Di-Boc protected piperidine: A molecule where two Boc groups are attached to the nitrogen atoms.[1][2]
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Diastereomers/Enantiomers: The formation of the undesired (R)-isomer is a significant purity concern when synthesizing the (S)-enantiomer.[1][2]
-
Unsaturated enamine byproduct: This can form during reductive amination reactions.[1]
-
N-ethylated byproduct: This may be observed when ethanol is used as a solvent during catalytic hydrogenation for deprotection steps.[1][3]
-
Nitroso impurities: These are a serious concern due to their potential carcinogenic nature and can form if the synthesis conditions expose an intermediate to nitrosating agents.[2][4]
-
Unreacted 3-aminopiperidine: Incomplete Boc protection can lead to the presence of the starting material as an impurity.[2][5]
Q2: What is the primary cause of di-Boc byproduct formation during the Boc protection step?
A2: The formation of the di-Boc byproduct occurs in a stepwise manner. Initially, the primary amine of 3-aminopiperidine attacks the di-tert-butyl dicarbonate (Boc₂O) to form the desired mono-Boc protected product. However, this product is still nucleophilic. In the presence of a strong base, the N-H of the mono-Boc product can be deprotonated, increasing its nucleophilicity and enabling it to react with a second molecule of Boc₂O to yield the di-Boc byproduct.[1]
Q3: How can I minimize the formation of the undesired (R)-isomer during the synthesis of (S)-1-Boc-3-aminopiperidine?
A3: Ensuring high enantiomeric purity is critical. Strategies to minimize the formation of the (R)-isomer include:
-
Use of Chiral Starting Materials: Employing an enantiomerically pure starting material, such as (S)-3-aminopiperidine, is the most direct approach.[1]
-
Enzymatic Kinetic Resolution or Asymmetric Synthesis: Utilizing enzymes like transaminases can selectively produce the desired (S)-enantiomer from a prochiral starting material like 1-Boc-3-piperidone.[1][6]
-
Chiral Chromatography: While not a preventative measure, chiral HPLC can be used to separate the (S) and (R) enantiomers to achieve a high enantiomeric excess in the final product.[1]
Q4: What analytical techniques are recommended for identifying and quantifying byproducts in my reaction mixture?
A4: A combination of chromatographic and spectroscopic techniques is recommended for a thorough analysis of byproducts:
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential for determining the enantiomeric purity and separating the (S) and (R)-isomers. Reverse-phase HPLC is useful for separating the desired product from other byproducts.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is effective for identifying and quantifying volatile byproducts and residual solvents.[1][2]
Troubleshooting Guides
Issue 1: High levels of di-Boc protected byproduct detected.
Symptoms:
-
A significant peak in the LC-MS or HPLC analysis with a mass corresponding to the desired product + 100.12 amu.
-
NMR signals indicating the presence of two Boc groups.
| Root Cause | Recommended Action |
| Excess Boc₂O: Using a large excess of di-tert-butyl dicarbonate can drive the reaction towards the di-protected product. | Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of Boc₂O.[1] |
| Strong Base: The presence of a strong base can deprotonate the mono-Boc product, making it more nucleophilic.[1] | Use a milder base such as sodium bicarbonate, or conduct the reaction in the absence of a base if the starting amine is sufficiently nucleophilic.[1] |
| Prolonged Reaction Time/High Temperature: Extended reaction times or elevated temperatures can increase the likelihood of the secondary reaction.[1] | Monitor the reaction progress closely by TLC or HPLC and quench it as soon as the starting material is consumed. Perform the reaction at a lower temperature (e.g., 0-10 °C).[1][7] |
Issue 2: Formation of an unsaturated enamine byproduct.
Symptoms:
-
An unexpected peak in GC-MS or LC-MS, often with a mass corresponding to the loss of water from the imine intermediate.[1]
| Root Cause | Recommended Action |
| Highly Concentrated Reaction Mixture: Reductive amination performed at high concentrations can favor the formation of the enamine byproduct.[1][3] | Perform the reaction at a lower concentration by increasing the amount of solvent.[1] |
| Inefficient Reduction of the Imine/Enamine Intermediate: The reducing agent may not be effectively reducing the intermediate as it forms.[1] | Ensure the reducing agent (e.g., sodium triacetoxyborohydride) is fresh and added in an appropriate stoichiometric amount. Consider a stepwise procedure where the imine is formed first, followed by reduction.[1] |
| Presence of Acid/Base Catalysts: Certain catalysts might promote the elimination reaction that forms the enamine. | Carefully control the pH of the reaction mixture. Mildly acidic conditions (pH 4-5) are often optimal for imine formation without promoting excessive side reactions.[1] |
Issue 3: Presence of N-ethylated byproduct.
Symptoms:
-
A peak in the mass spectrum corresponding to the desired product + 28 amu.
-
NMR signals corresponding to an ethyl group attached to a nitrogen atom.
| Root Cause | Recommended Action |
| Use of Ethanol as a Solvent in Catalytic Hydrogenation: During deprotection steps (e.g., Cbz removal) using a palladium catalyst in ethanol, the solvent can be oxidized to acetaldehyde, which then undergoes reductive amination with the product amine.[1][3] | Use an alternative solvent for the hydrogenation reaction, such as methanol, isopropanol, or ethyl acetate, which are less prone to oxidation to the corresponding aldehyde.[1] |
| Contamination of Reagents with Acetaldehyde: Although less common, contamination of solvents or other reagents with acetaldehyde can lead to this byproduct. | Use high-purity solvents and reagents. |
Quantitative Data on Byproduct Formation
The following table summarizes data on byproduct formation under specific reaction conditions as reported in the literature.
| Product | Byproduct(s) | Starting Material | Reagents & Conditions | Product Yield (%) | Byproduct Yield (%) | Unreacted Starting Material (%) |
| 3-amino-1-tert-butoxycarbonylpiperidine | 3-tert-butoxycarbonylaminopiperidine | 3-aminopiperidine | Di-tert-butyl dicarbonate, 25% aq. NaOH, Ethanol, 10-15°C, pH 11.8-12.2 | 91.5 | 1.1 | 6 |
Data extracted from a specific experimental procedure.[5] Results may vary based on the exact experimental setup.
Experimental Protocols
Protocol 1: Boc Protection of 3-Aminopiperidine
This protocol describes a general method for the Boc protection of 3-aminopiperidine, aiming to minimize di-Boc formation.
-
Reaction Setup: In a round-bottom flask, dissolve 3-aminopiperidine in a suitable solvent such as dichloromethane. Add a mild organic base like triethylamine (1.1 equivalents) as an acid-binding agent.[1][8]
-
Boc Protection: Cool the mixture to 0-10 °C in an ice bath.[7] Slowly add a solution of di-tert-butyl dicarbonate (1.05 equivalents) in dichloromethane dropwise while maintaining the temperature.[1]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, wash the organic layer sequentially with a mild alkaline solution (e.g., saturated sodium bicarbonate), a mild acidic solution (e.g., 5% HCl), and finally with saturated brine.[1]
-
Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude N-Boc-3-aminopiperidine. The product can be further purified by column chromatography or recrystallization.[8]
Protocol 2: Hofmann Rearrangement for Synthesis of (S)-1-Boc-3-aminopiperidine
This protocol outlines a multi-step synthesis culminating in a Hofmann rearrangement.
-
Ammonolysis: Dissolve N-Boc-3-piperidine ethyl formate in 1,4-dioxane and perform an ammonolysis reaction to yield N-Boc-3-piperidine formamide.[1][7]
-
Hofmann Rearrangement: Add the resulting N-Boc-3-piperidine formamide dropwise to a solution of sodium hypochlorite and sodium hydroxide to induce the Hofmann rearrangement.[1][7]
-
Isolation: After the reaction is complete, extract the product with a suitable organic solvent, wash, dry, and concentrate to obtain (S)-1-Boc-3-aminopiperidine.[1]
Visualizations
Caption: Key Byproduct Formation Pathways.
Caption: Logical Troubleshooting Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openpr.com [openpr.com]
- 5. N-BOC-3-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof - Google Patents [patents.google.com]
- 8. nbinno.com [nbinno.com]
Stability issues of tert-butyl 3-aminopiperidine-1-carboxylate during reaction
Welcome to the technical support center for tert-butyl 3-aminopiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot stability issues encountered during reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with tert-butyl 3-aminopiperidine-1-carboxylate during a reaction?
A1: The main stability concern revolves around the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen. This group is sensitive to acidic conditions and can be prematurely cleaved, leading to undesired side reactions. While generally stable to basic and nucleophilic conditions, prolonged exposure to even mildly acidic environments can compromise the integrity of the Boc group.[1][2]
Q2: Under what conditions is the Boc group in tert-butyl 3-aminopiperidine-1-carboxylate typically cleaved?
A2: The Boc group is intentionally removed (deprotected) under acidic conditions.[2][3][4] Common reagents for this purpose include trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[3][5] The reaction is usually fast and occurs at room temperature.[3]
Q3: Can the Boc group be cleaved during standard amide coupling reactions?
A3: While the Boc group is designed to be stable during most amide coupling reactions, premature cleavage can occur with prolonged reaction times or in the presence of even mild acidity.[1] It is crucial to select appropriate non-acidic coupling reagents and bases to prevent unintended deprotection.[1]
Q4: What are the storage recommendations for tert-butyl 3-aminopiperidine-1-carboxylate?
A4: It is recommended to store the compound in a tightly sealed container under an inert atmosphere in a cool, dark place (2-8°C).[6] It is also noted to be moisture-sensitive.[6]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Acylated Product
If you are experiencing a low yield of your target product when acylating the 3-amino group, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using TLC or LC-MS. - If the reaction has stalled, consider adding more coupling reagent or extending the reaction time.[1] |
| Incorrect Stoichiometry | - Ensure accurate measurement of all reagents. - A slight excess of the amine component (1.1-1.2 equivalents) can sometimes help drive the reaction to completion.[1] |
| Presence of Moisture | - Use anhydrous solvents and reagents. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the hydrolysis of activated intermediates.[1] |
Issue 2: Formation of a Di-acylated Byproduct
The presence of a di-acylated byproduct indicates that the Boc group on the piperidine nitrogen has been cleaved, and the resulting secondary amine has reacted with the acylating agent.
| Potential Cause | Troubleshooting Steps |
| Premature Boc Deprotection | - Avoid acidic conditions during the reaction and workup. - Use non-acidic coupling reagents. - Ensure any bases used are not creating a locally acidic environment.[1] |
Issue 3: Side Reactions with Coupling Reagents
The choice of coupling reagent can lead to specific side products.
| Side Product | Cause | Prevention |
| N-acylurea | Rearrangement of the activated intermediate when using carbodiimide reagents like EDC.[1] | Optimize reaction conditions; consider alternative coupling reagents. |
| Guanidinium byproduct | Excess uronium-based coupling reagents (e.g., HATU, HBTU) reacting with the amine.[1][7] | Use the coupling reagent in slight excess (e.g., 1.05-1.1 equivalents) and add the amine shortly after activating the carboxylic acid.[1] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling with a Carboxylic Acid
This protocol outlines a standard procedure for the acylation of the 3-amino group of tert-butyl 3-aminopiperidine-1-carboxylate using HATU as the coupling reagent.
Reagents:
-
tert-Butyl 3-aminopiperidine-1-carboxylate
-
Carboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of tert-butyl 3-aminopiperidine-1-carboxylate (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes the removal of the Boc protecting group.
Reagents:
-
Boc-protected compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc protected compound (1.0 eq) in dichloromethane (DCM).
-
Slowly add trifluoroacetic acid (TFA) to the solution. The final concentration of TFA is typically between 20-50% (v/v).[2]
-
Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.
-
Stir the reaction at room temperature for 30 minutes to 3 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. The product is often obtained as a TFA salt.
Visual Guides
Caption: Reaction pathways of tert-butyl 3-aminopiperidine-1-carboxylate.
Caption: A workflow for troubleshooting low product yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. An Update on Clinically Advanced PROTAC Degraders and Their Synthesis [mdpi.com]
- 6. (R)-1-Boc-3-Aminopiperidine | 188111-79-7 [chemicalbook.com]
- 7. peptide.com [peptide.com]
Technical Support Center: Handling tert-butyl 3-aminopiperidine-1-carboxylate
This guide provides researchers, scientists, and drug development professionals with essential information for handling the hygroscopic compound, tert-butyl 3-aminopiperidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of tert-butyl 3-aminopiperidine-1-carboxylate?
The appearance of tert-butyl 3-aminopiperidine-1-carboxylate can vary depending on its isomeric form and purity. It is commonly described as a colorless to light yellow liquid, a gum or semi-solid, or a white solid.[1][2] If you receive the compound as a solid and it appears clumpy, this could be an indication of moisture absorption.
Q2: Why has my tert-butyl 3-aminopiperidine-1-carboxylate become clumpy or difficult to handle?
This compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3][4] Exposure to humid air can cause the material to become sticky, form clumps, or even turn into a paste-like substance, which can make accurate weighing and handling challenging.[5]
Q3: How can I prevent moisture absorption during storage and handling?
To minimize moisture absorption, it is crucial to store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[1] Store the container in a cool, dry, and dark place.[6] When in use, minimize the time the container is open to the air and work quickly in a low-humidity environment if possible, such as in a glove box or under a flow of dry inert gas.[7]
Q4: What is the best way to accurately weigh this hygroscopic compound?
Due to its tendency to absorb moisture, rapid weighing is essential. If possible, perform weighing in a glove box with a controlled low-humidity atmosphere. An alternative is to weigh the compound in a pre-weighed, sealed container. After adding the compound, seal the container again before re-weighing to get an accurate measurement of the transferred material. Another approach is to prepare a stock solution of the entire contents of the bottle and use volumetric measurements for subsequent experiments.[8]
Q5: In which solvents is tert-butyl 3-aminopiperidine-1-carboxylate soluble?
The compound is reported to be soluble in dimethyl sulfoxide (DMSO).[1] It is also expected to be soluble in other common organic solvents like methanol and chloroform. However, it is sparingly soluble or immiscible in water.[2][6]
Troubleshooting Guide
Issue 1: The compound has solidified or become a viscous gum.
-
Question: My tert-butyl 3-aminopiperidine-1-carboxylate, which was initially a liquid or semi-solid, has now solidified or turned into a thick gum. What should I do?
-
Answer: This change in physical state is likely due to moisture absorption. While it may still be usable for some applications, the water content will be higher than specified. It is highly recommended to determine the water content using a method like Karl Fischer titration before use to adjust the amount of compound accordingly. For future prevention, ensure storage in a desiccator or under an inert atmosphere.
Issue 2: Inconsistent results in reactions.
-
Question: I am observing inconsistent yields or side products in my reactions using tert-butyl 3-aminopiperidine-1-carboxylate. Could this be related to its handling?
-
Answer: Yes, excess moisture in the compound can interfere with many chemical reactions, particularly those sensitive to water, such as reactions involving organometallics or acylating agents. The absorbed water can act as a nucleophile or a base, leading to undesired side reactions and lower yields of the desired product. Always use a freshly opened container or a properly stored and handled compound for moisture-sensitive reactions. Quantifying the water content is advisable if you suspect it to be the cause of inconsistency.
Issue 3: Difficulty in achieving complete dissolution.
-
Question: I am having trouble completely dissolving the compound in my reaction solvent. What could be the reason?
-
Answer: If the compound has absorbed a significant amount of water, its solubility characteristics may change. Ensure you are using an appropriate anhydrous solvent. Gentle warming and stirring may aid dissolution. If the problem persists, consider the possibility of degradation or the presence of insoluble impurities.
Data Presentation
Table 1: Recommended Storage and Handling Conditions for tert-butyl 3-aminopiperidine-1-carboxylate
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent moisture absorption and potential degradation from air exposure.[1] |
| Temperature | 2-8°C (Refrigerated) | To minimize potential degradation over time.[6] |
| Light | Store in a dark place | To prevent light-induced degradation.[6] |
| Container | Tightly sealed | To minimize exposure to atmospheric moisture. |
| Handling | Minimize air exposure; work quickly | To reduce the opportunity for moisture absorption. |
Experimental Protocols
Protocol 1: General Handling and Dispensing
-
Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.
-
If possible, open the container and handle the compound in a glove box with a dry atmosphere or under a stream of inert gas.
-
Use clean, dry spatulas and weighing vessels.
-
Weigh the desired amount of the compound quickly.
-
Tightly reseal the container immediately after dispensing.
-
Purge the container headspace with an inert gas before sealing for long-term storage.
Protocol 2: Dissolution for Reaction
-
To a dry reaction flask under an inert atmosphere, add the desired anhydrous solvent.
-
Add the weighed tert-butyl 3-aminopiperidine-1-carboxylate to the solvent with stirring.
-
If dissolution is slow, gentle warming can be applied, ensuring the temperature is compatible with the stability of the compound and the solvent.
-
Ensure the compound is fully dissolved before proceeding with the addition of other reagents.
Protocol 3: Determination of Water Content by Karl Fischer Titration (General Procedure)
Karl Fischer titration is the standard method for determining the water content in pharmaceutical ingredients.[][10] This is a general guideline and may need to be optimized for your specific instrument and sample.
-
Instrument Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be pre-titrated to a dry state.
-
Solvent Selection: Use a suitable Karl Fischer solvent. For amines, a solvent buffered with a weak acid like benzoic or salicylic acid is recommended to prevent a pH shift that can lead to side reactions. Methanol-free reagents are also available and can be advantageous.
-
Sample Preparation: Accurately weigh a suitable amount of tert-butyl 3-aminopiperidine-1-carboxylate in a gas-tight syringe or a sealed container. The sample size will depend on the expected water content and the titrant concentration.
-
Titration: Inject the sample into the conditioned titration vessel. The titration will start automatically and stop once the endpoint is reached.
-
Calculation: The instrument's software will calculate the water content, typically expressed as a percentage or in parts per million (ppm).
Visualizations
References
- 1. echemi.com [echemi.com]
- 2. echemi.com [echemi.com]
- 3. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 4. Hygroscopy - Wikipedia [en.wikipedia.org]
- 5. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 6. (R)-1-Boc-3-Aminopiperidine | 188111-79-7 [chemicalbook.com]
- 7. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 8. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]
- 10. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Characterization of Unexpected Products in 3-Aminopiperidine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-aminopiperidine. It offers insights into the identification, characterization, and mitigation of unexpected products that may arise during various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What are the common classes of unexpected products in reactions involving 3-aminopiperidine?
A1: Reactions with 3-aminopiperidine can sometimes yield unexpected products due to the presence of two nucleophilic nitrogen atoms (a primary amine at the 3-position and a secondary amine in the piperidine ring) and the potential for side reactions under various conditions. Common classes of unexpected products include:
-
Over-alkylation and Di-acylation Products: Formation of products where both the primary and secondary amines have reacted.
-
Enamines and Imines: Formation of unsaturated byproducts, particularly during reductive amination.
-
Ring-Contraction Products: Rearrangement of the piperidine ring to form pyrrolidine derivatives.
-
Dimerization and Oligomerization Products: Self-reaction of 3-aminopiperidine or its derivatives.
-
Aza-Michael Adducts: Addition of the amine to activated alkenes.
-
Degradation Products: Such as the formation of nitroso impurities, which are a significant concern due to their potential carcinogenicity.[1]
Q2: How can I minimize the formation of di-acylated products during the acylation of 3-aminopiperidine?
A2: To favor mono-acylation at the more nucleophilic primary amine, it is crucial to control the reaction conditions carefully. Key strategies include:
-
Stoichiometry: Use of a controlled amount of the acylating agent (typically 1.0 to 1.1 equivalents).
-
Temperature: Performing the reaction at low temperatures (e.g., 0 °C) can enhance selectivity.
-
Slow Addition: Adding the acylating agent dropwise to the solution of 3-aminopiperidine can prevent localized high concentrations that favor di-acylation.
-
Choice of Base: A non-nucleophilic base, such as triethylamine or pyridine, is often used to scavenge the acid byproduct without competing in the acylation.
Q3: What are nitroso impurities and why are they a concern in reactions with 3-aminopiperidine derivatives?
A3: Nitroso impurities, such as (S)-3-(Boc-amino)piperidine nitroso impurity, are potentially carcinogenic byproducts that can form if the synthesis conditions inadvertently expose the amine to nitrosating agents.[1] These impurities are a significant concern in pharmaceutical development, and their levels are strictly controlled.
Troubleshooting Guides
Issue 1: An unexpected peak with a mass corresponding to a di-acylated or di-alkylated product is observed in the reaction mixture.
Possible Cause: Over-reaction due to the high nucleophilicity of both the primary and secondary amines.
Troubleshooting Steps:
-
Verify Stoichiometry: Ensure that no more than a slight excess of the acylating or alkylating agent is used.
-
Optimize Reaction Temperature: Lowering the reaction temperature can increase the selectivity for the more reactive primary amine.
-
Slow Addition: Add the electrophile slowly to the reaction mixture to maintain a low concentration and favor mono-substitution.
-
Protecting Group Strategy: For selective modification of the primary amine, consider protecting the secondary piperidine nitrogen with a suitable protecting group (e.g., Boc, Cbz) before the reaction and deprotecting it in a subsequent step.
Table 1: Influence of Reaction Conditions on Di-acylation of 3-Aminopiperidine
| Acylating Agent (Equivalents) | Temperature (°C) | Addition Rate | Expected Outcome |
| 1.0 - 1.1 | 0 | Slow (dropwise) | Predominantly mono-acylated product |
| > 1.5 | Room Temperature | Rapid | Significant formation of di-acylated byproduct |
Logical Diagram for Troubleshooting Over-Reaction
References
Validation & Comparative
A Comparative Guide to Boc and Cbz Protecting Groups for 3-Aminopiperidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two of the most common amine protecting groups, tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz), specifically for the protection of 3-aminopiperidine. The choice of protecting group is critical in multi-step syntheses, impacting yield, purity, and the compatibility of subsequent reaction conditions. This document offers a data-driven comparison to aid in the strategic selection of the optimal protecting group for your synthetic route.
Introduction
3-Aminopiperidine is a valuable building block in medicinal chemistry, forming the core of numerous pharmaceutical agents. The presence of two amine functionalities, a primary and a secondary amine, necessitates a robust protection strategy to achieve selective modification. The Boc and Cbz groups are widely employed for this purpose, and their distinct characteristics are summarized below.
The fundamental difference between the Boc and Cbz protecting groups lies in their deprotection conditions, which forms the basis of their orthogonality in complex syntheses.[1] The Boc group is labile to acidic conditions, while the Cbz group is typically removed by catalytic hydrogenolysis.[1] This orthogonality allows for the selective deprotection of one group while the other remains intact, a cornerstone of modern synthetic chemistry.
Chemical Structures
The chemical structures of Boc- and Cbz-protected 3-aminopiperidine are depicted below.
Caption: Structures of Boc- and Cbz-protected 3-aminopiperidine.
Comparative Data
The selection of a protecting group is often a trade-off between ease of introduction, stability to various reaction conditions, and the mildness of its removal. The following tables summarize the key characteristics and experimental data for the Boc and Cbz protection of 3-aminopiperidine.
General Properties and Stability
| Property | Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) |
| Protecting Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | Benzyl chloroformate (Cbz-Cl) |
| Cleavage Condition | Acidic (e.g., TFA, HCl)[1] | Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[1] |
| Stability to Bases | Stable | Stable |
| Stability to Nucleophiles | Stable | Stable |
| Stability to Reductive Conditions | Stable | Labile |
| Orthogonality | Orthogonal to Cbz and Fmoc | Orthogonal to Boc and Fmoc |
Reaction Conditions and Yields for Protection
| Protecting Group | Reagents and Conditions | Solvent | Yield | Reference |
| Boc | (Boc)₂O, Triethylamine, DMAP (cat.) | CH₂Cl₂ | 92% | |
| Cbz | Cbz-succinimide (Cbz-OSu) | Not specified | 82-84% | [2] |
Note: The yields reported are from different synthetic routes and may not be directly comparable.
Deprotection Conditions and Potential Side Reactions
| Protecting Group | Reagents and Conditions | Potential Side Reactions | Reference |
| Boc | Trifluoroacetic acid (TFA) in CH₂Cl₂ | Formation of di-Boc protected piperidine during protection.[3] | [2][3] |
| Cbz | H₂, Pd/C in Ethanol | N-ethylation of the deprotected amine.[2] | [2] |
Experimental Protocols
The following are representative experimental procedures for the protection and deprotection of 3-aminopiperidine.
Protocol 1: Boc-Protection of 3-Aminopiperidine
This protocol is adapted from a synthesis of a 3-(N-Boc-amino)piperidine derivative.
Reagents:
-
3-Aminopiperidine derivative (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O, 1.5 eq)
-
Triethylamine (4.0 eq)
-
4-Dimethylaminopyridine (DMAP, 0.1 eq)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the 3-aminopiperidine derivative in CH₂Cl₂ and cool the solution to 0 °C.
-
Add triethylamine, (Boc)₂O, and a catalytic amount of DMAP.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Quench the reaction with distilled water and extract the product with CH₂Cl₂.
-
Wash the combined organic layers with 10% aqueous sodium bicarbonate solution followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected product.
Protocol 2: Cbz-Protection of a 3-Aminopiperidine Derivative
This protocol is based on the Cbz protection of a 3-aminopiperidine derivative.[2]
Reagents:
-
3-Aminopiperidine derivative (1.0 eq)
-
Cbz-succinimide (Cbz-OSu)
-
Suitable solvent (e.g., Dichloromethane)
Procedure:
-
Dissolve the 3-aminopiperidine derivative in a suitable solvent.
-
Add Cbz-succinimide to the solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Upon completion, perform an appropriate aqueous work-up.
-
Extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate to obtain the Cbz-protected product.
Protocol 3: Boc-Deprotection
A general procedure for Boc deprotection using Trifluoroacetic acid (TFA).[2]
Reagents:
-
N-Boc-3-aminopiperidine derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the N-Boc protected 3-aminopiperidine derivative in a mixture of TFA and CH₂Cl₂.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Remove the solvent and excess TFA under reduced pressure to obtain the deprotected amine, typically as a TFA salt.
Protocol 4: Cbz-Deprotection
A general procedure for Cbz deprotection via catalytic hydrogenolysis.[2]
Reagents:
-
N-Cbz-3-aminopiperidine derivative
-
Palladium on carbon (Pd/C, 10%)
-
Hydrogen gas (H₂)
-
Ethanol (or alternative solvent like methanol or ethyl acetate to avoid N-ethylation)
Procedure:
-
Dissolve the N-Cbz protected 3-aminopiperidine derivative in ethanol.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Subject the reaction mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Logical Workflow for Protecting Group Selection
The choice between Boc and Cbz protection for 3-aminopiperidine depends on the overall synthetic strategy, particularly the nature of other functional groups present in the molecule and the planned subsequent reactions.
References
The Strategic Advantage of Tert-Butyl 3-Aminopiperidine-1-carboxylate in Modern Drug Discovery
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the selection of appropriate building blocks is a critical determinant of synthetic efficiency, yield, and the ultimate biological activity of a target molecule. Among the plethora of heterocyclic scaffolds, the piperidine moiety is a privileged structure, present in numerous FDA-approved drugs. This guide provides a comprehensive comparison of tert-butyl 3-aminopiperidine-1-carboxylate, a key chiral building block, against other alternatives, supported by experimental data and detailed protocols. We will explore the strategic advantages conferred by the tert-butoxycarbonyl (Boc) protecting group, the influence of the amino group's position on the piperidine ring, and the practical application of this building block in the synthesis of high-value pharmaceutical agents such as Dipeptidyl Peptidase-4 (DPP-IV) inhibitors.
The Boc Protecting Group: A Gateway to Selective Reactivity
The primary advantage of tert-butyl 3-aminopiperidine-1-carboxylate lies in the presence of the Boc protecting group on the piperidine nitrogen. This feature allows for the selective functionalization of the exocyclic amino group without interference from the ring nitrogen, a common challenge in multi-step syntheses. The Boc group is renowned for its stability under a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions, ensuring the integrity of other sensitive functional groups within the molecule.
Comparison with Other Common Amine Protecting Groups
The choice of protecting group is a pivotal decision in a synthetic strategy. Besides Boc, the Carboxybenzyl (Cbz) and Fluorenylmethyloxycarbonyl (Fmoc) groups are also commonly employed for amine protection. The following table summarizes a comparative overview of these key protecting groups.
| Characteristic | Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) | Fmoc (Fluorenylmethyloxycarbonyl) |
| Deprotection Condition | Acid-labile (e.g., TFA, HCl)[1][2] | Hydrogenolysis (e.g., H₂/Pd) | Base-labile (e.g., Piperidine) |
| Typical Yields | Generally high, often >90%[3] | >90%[4] | >99% per coupling step in SPPS[2] |
| Key Advantages | - Robust and well-established.- Orthogonal to base-labile (Fmoc) and hydrogenolysis-labile (Cbz) groups.- Milder deprotection than some alternatives. | - Orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups.- Imparts crystallinity, aiding purification.- Economical.[4] | - Milder final cleavage conditions compared to Boc strategy in SPPS.- Amenable to automation.- UV-active, allowing for reaction monitoring. |
| Potential Side Reactions | - Formation of t-butyl cations can lead to side reactions with sensitive residues (e.g., Met, Trp).- Requires strong acids for cleavage (e.g., HF in some SPPS strategies). | - Incomplete removal or catalyst poisoning with sulfur-containing amino acids. | - Diketopiperazine formation at the dipeptide stage.- Racemization potential. |
The orthogonality of the Boc group is a significant advantage, as illustrated in the following logical diagram.
References
Comparative analysis of different synthetic routes to chiral 3-aminopiperidine
Chiral 3-aminopiperidine is a critical building block in the synthesis of numerous pharmaceutical compounds, including dipeptidyl peptidase-IV (DPP-IV) inhibitors used in the treatment of type 2 diabetes, such as alogliptin and linagliptin. The stereochemistry of the 3-amino group is crucial for the biological activity of these drugs, making the development of efficient and stereoselective synthetic routes to enantiomerically pure 3-aminopiperidine a significant area of research. This guide provides a comparative analysis of various synthetic strategies, including biocatalytic methods, chemical synthesis from chiral precursors, asymmetric synthesis, and resolution of racemic mixtures.
Overview of Synthetic Strategies
The synthesis of chiral 3-aminopiperidine can be broadly categorized into four main approaches:
-
Biocatalytic Synthesis: This "green" approach utilizes enzymes to catalyze the stereoselective transformation of a prochiral substrate. Key enzyme classes employed include transaminases and multi-enzyme cascades. These methods are often characterized by high enantioselectivity, mild reaction conditions, and environmental sustainability.[1][2][3]
-
Chiral Pool Synthesis: This strategy leverages readily available and inexpensive chiral starting materials, such as amino acids (e.g., L-glutamic acid, D-lysine, D-ornithine), to construct the chiral 3-aminopiperidine core.[4][5] These multi-step syntheses offer excellent control over the absolute stereochemistry.
-
Asymmetric Synthesis: These methods involve the use of a chiral catalyst or auxiliary to induce stereoselectivity in the formation of the chiral center from a prochiral starting material. Examples include rhodium-catalyzed asymmetric hydrogenations and reductive Heck reactions.[6][7][8]
-
Resolution of Racemates: In this classical approach, a racemic mixture of 3-aminopiperidine or a derivative is separated into its constituent enantiomers. This can be achieved through the formation of diastereomeric salts with a chiral resolving agent or via kinetic resolution using enzymes.[5][9]
Quantitative Data Comparison
The following table summarizes key quantitative data for selected synthetic routes to provide a clear comparison of their efficiency and effectiveness.
| Synthetic Route | Starting Material | Key Reagents/Catalyst | Number of Steps | Overall Yield | Enantiomeric Excess (e.e.) | Key Advantages | Key Disadvantages |
| Biocatalytic (Transaminase) [10] | N-Boc-3-piperidone | Immobilized ω-transaminase, Isopropylamine, PLP | 1 | High | >99% | High enantioselectivity, mild conditions, green process. | Enzyme cost and stability can be a factor. |
| Biocatalytic (Enzyme Cascade) [3][11] | N-Cbz-L-ornithinol | Galactose oxidase, Imine reductase | 1 (one-pot) | Up to 54% | High | Uses renewable starting materials, prevents racemization. | Moderate yields, enzyme availability. |
| Chiral Pool (from L-Glutamic Acid) | L-Glutamic acid | Boc-anhydride, NaBH4, p-TsCl, various amines | 5 | 44-55% | >99% | Inexpensive starting material, well-established chemistry. | Multi-step, use of hazardous reagents. |
| Chiral Pool (from D-Ornithine) [4][12] | D-Ornithine | Boc-anhydride, O-alkylation reagents, Pt/C | 2 | High | >99% | Short synthesis, high yields. | Availability and cost of D-ornithine. |
| Resolution (Diastereomeric Salt) [9] | Racemic 3-aminopiperidine | (R)-cyclic phosphoric acid | 1 (resolution step) | Up to 99.5% (for the desired enantiomer) | 99.6% | High yield and e.e. for the resolved enantiomer. | Loss of 50% of the material as the undesired enantiomer. |
| Asymmetric Hydrogenation | 3-Aminopyridine derivative | Rhodium catalyst, chiral ligand | Variable | Moderate to Good | High | Catalytic approach, potential for high efficiency. | Cost of precious metal catalysts and ligands. |
Experimental Protocols
Biocatalytic Synthesis using Immobilized ω-Transaminase
This protocol is based on the asymmetric amination of a prochiral ketone.[10]
Materials:
-
N-Boc-3-piperidone
-
Immobilized ω-transaminase
-
Isopropylamine (amine donor)
-
Pyridoxal-5'-phosphate (PLP) (cofactor)
-
Buffer solution (e.g., phosphate buffer)
Procedure:
-
In a reaction vessel, dissolve N-Boc-3-piperidone in the buffer solution.
-
Add the immobilized ω-transaminase, isopropylamine, and PLP to the solution.
-
The reaction mixture is stirred at a controlled temperature (e.g., 30-40 °C) for a specified time (e.g., 24-48 hours), or until the reaction is complete as monitored by a suitable analytical technique (e.g., HPLC or GC).
-
Upon completion, the immobilized enzyme is removed by filtration and can be washed and reused.
-
The product, (R)- or (S)-3-amino-1-Boc-piperidine, is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).
-
The organic extracts are combined, dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography if necessary.
Synthesis from L-Glutamic Acid (Chiral Pool)
This multi-step synthesis transforms a readily available chiral amino acid into the target molecule.
Step 1: Esterification and Boc-Protection
-
L-glutamic acid is first esterified, for example, by reacting with methanol in the presence of thionyl chloride to produce the dimethyl ester.
-
The amino group is then protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc)2O in the presence of a base (e.g., triethylamine).
Step 2: Reduction of Esters
-
The resulting N-Boc-dimethyl glutamate is reduced to the corresponding diol using a reducing agent such as sodium borohydride (NaBH4) in a suitable solvent like tetrahydrofuran (THF).
Step 3: Hydroxyl Group Activation
-
The primary hydroxyl groups of the diol are activated for nucleophilic substitution, typically by converting them into a better leaving group. A common method is tosylation using p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.
Step 4: Cyclization
-
The ditosylated intermediate is then cyclized by reacting with a primary amine (e.g., benzylamine). The amine displaces the tosylate groups in an intramolecular fashion to form the N-substituted 3-(N-Boc-amino)piperidine.
Step 5: Deprotection
-
Finally, the protecting groups (Boc and, if applicable, the N-substituent from the cyclization step) are removed under appropriate conditions (e.g., acid treatment for Boc and hydrogenolysis for a benzyl group) to yield the chiral 3-aminopiperidine.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the key synthetic routes discussed.
Caption: Biocatalytic synthesis of chiral 3-aminopiperidine using a transaminase.
Caption: Multi-step synthesis of chiral 3-aminopiperidine from L-glutamic acid.
Caption: Synthesis of chiral 3-aminopiperidine via resolution of a racemate.
Conclusion
The choice of a synthetic route to chiral 3-aminopiperidine depends on several factors, including the desired scale of production, cost considerations, and environmental impact.
-
Biocatalytic methods , particularly those using transaminases, offer a highly efficient and environmentally friendly option for large-scale production, providing excellent enantioselectivity in a single step.[10][13]
-
Chiral pool synthesis from inexpensive starting materials like L-glutamic acid is a robust and well-established approach, though it involves multiple steps and the use of potentially hazardous reagents.[13]
-
Asymmetric synthesis methods are continuously being developed and offer catalytic solutions to access these chiral building blocks, although the cost of catalysts can be a consideration.[7]
-
Resolution remains a viable, high-yielding method for obtaining enantiomerically pure material, but it is inherently less atom-economical as it involves the separation and potential discarding of the undesired enantiomer.[9]
For industrial applications, the trend is moving towards more sustainable and efficient processes, making biocatalytic and asymmetric catalytic routes increasingly attractive alternatives to classical multi-step and resolution-based approaches.
References
- 1. scispace.com [scispace.com]
- 2. CN105734089A - An asymmetric synthesis method for (R)-3-amino piperidine derivatives - Google Patents [patents.google.com]
- 3. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 7. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Preparation of (R)-3-aminopiperidine by resolution with optically active cyclic phosphoric acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 11. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Purity Analysis of tert-butyl 3-aminopiperidine-1-carboxylate by HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the chemical and chiral purity of key pharmaceutical intermediates like tert-butyl 3-aminopiperidine-1-carboxylate is paramount. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this compound. Detailed experimental protocols and supporting data are presented to facilitate informed method selection and implementation.
Introduction
Tert-butyl 3-aminopiperidine-1-carboxylate is a crucial building block in the synthesis of various pharmaceutical agents. Its purity, particularly the enantiomeric excess, can significantly impact the efficacy and safety of the final drug product. While HPLC is a widely adopted technique for purity analysis, other methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE) offer alternative approaches with distinct advantages and limitations.[1]
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds like tert-butyl 3-aminopiperidine-1-carboxylate.[2] Due to the compound's weak UV absorbance, derivatization is often employed to enhance detection sensitivity.[3][4]
Key Features of HPLC Analysis:
-
High Resolution: Capable of separating closely related impurities.
-
Quantitative Accuracy: Provides precise and accurate quantification of the main component and impurities.
-
Versatility: A wide range of stationary and mobile phases allows for method optimization for various analytes.
A significant challenge in the analysis of 3-aminopiperidine derivatives is their weak UV absorption.[3] To overcome this, a pre-column derivatization step is commonly introduced to attach a chromophore to the amine, thereby enhancing its detectability by a UV detector.[5]
Alternative Analytical Techniques
While HPLC is a robust method, other techniques can provide complementary information or may be more suitable for specific analytical challenges.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for the analysis of volatile and thermally stable compounds. For tert-butyl 3-aminopiperidine-1-carboxylate, derivatization may be necessary to increase its volatility. GC-MS offers excellent sensitivity and provides structural information from the mass spectra, aiding in impurity identification.[6]
-
Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that is particularly well-suited for the analysis of charged species and for chiral separations.[7] It requires minimal sample and solvent, making it a "green" alternative to HPLC.[8] For chiral analysis of amines, cyclodextrins are often used as chiral selectors in the background electrolyte.[9][10]
Experimental Protocols
HPLC Method for Purity and Chiral Analysis (with Derivatization)
This protocol involves a pre-column derivatization step to enhance UV detection and enable chiral separation.
a) Derivatization Procedure (with Benzoyl Chloride):
-
Dissolve approximately 10 mg of tert-butyl 3-aminopiperidine-1-carboxylate in 1 mL of a suitable organic solvent (e.g., dichloromethane).
-
Add a slight excess of benzoyl chloride and a base (e.g., triethylamine) to the solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Quench the reaction and extract the derivatized product.
-
Evaporate the solvent and reconstitute the residue in the mobile phase for HPLC analysis.[11]
b) HPLC Conditions:
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., polysaccharide-based like Chiralpak AD-H) |
| Mobile Phase | Isocratic mixture of n-Hexane and Ethanol (e.g., 90:10 v/v) with 0.1% diethylamine |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
GC-MS Method for Impurity Profiling
This method is suitable for identifying and quantifying volatile impurities.
| Parameter | Condition |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 50-500 amu |
Capillary Electrophoresis Method for Chiral Separation
CE offers a high-resolution alternative for enantiomeric purity determination.
| Parameter | Condition |
| Capillary | Fused silica, 50 µm i.d., 60 cm total length (50 cm effective length) |
| Background Electrolyte | 50 mM phosphate buffer (pH 2.5) containing 20 mM sulfated-β-cyclodextrin |
| Voltage | 20 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic injection at 50 mbar for 5 s |
| Detection | UV at 214 nm |
Data Presentation and Comparison
The performance of each technique is summarized below. The data presented is a representative compilation based on typical performance characteristics for the analysis of similar chiral amines.
| Parameter | HPLC | GC-MS | Capillary Electrophoresis (CE) |
| Resolution | High | Very High | Excellent |
| Sensitivity | Moderate to High (detector dependent) | High | High |
| Analysis Time | 15-30 min | 20-40 min | 10-20 min |
| Quantitation | Excellent | Good | Good |
| Chiral Separation | Yes (with chiral column) | Yes (with chiral column) | Yes (with chiral selector) |
| Sample Throughput | Moderate | Moderate | High |
| Solvent Consumption | High | Low | Very Low |
Visualizations
References
- 1. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. skpharmteco.com [skpharmteco.com]
- 3. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 1-BOC-3-Aminopiperidine | C10H20N2O2 | CID 545809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. benchchem.com [benchchem.com]
- 9. Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
A Comparative Guide to the Mass Spectrometry of tert-Butyl 3-Aminopiperidine-1-carboxylate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the mass spectrometric behavior of tert-butyl 3-aminopiperidine-1-carboxylate, a key building block in pharmaceutical synthesis, and its derivatives. Understanding the fragmentation patterns and liquid chromatography-mass spectrometry (LC-MS) characteristics of these compounds is crucial for their identification, characterization, and quality control in drug discovery and development.
Executive Summary
tert-Butyl 3-aminopiperidine-1-carboxylate and its derivatives are readily analyzed by LC-MS/MS, typically using electrospray ionization (ESI) in positive ion mode. The fragmentation of the parent compound is characterized by the loss of the tert-butoxycarbonyl (Boc) group and subsequent ring cleavages. Derivatives, such as the antidiabetic drugs alogliptin and linagliptin, exhibit more complex fragmentation patterns related to their specific substitutions. This guide presents a comparative summary of their mass spectrometric data, detailed experimental protocols, and visual representations of fragmentation pathways and analytical workflows.
Mass Spectrometric Profiles
The following tables summarize the key mass spectrometric data for tert-butyl 3-aminopiperidine-1-carboxylate and two of its prominent derivatives, alogliptin and linagliptin.
Table 1: Mass Spectrometry Data for tert-Butyl 3-Aminopiperidine-1-carboxylate
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [1][2][3] |
| Molecular Weight | 200.28 g/mol | [1][2][3] |
| Precursor Ion ([M+H]⁺) | m/z 201.16 | |
| Key Fragment Ions (m/z) | 145.11 (Loss of C₄H₈) | |
| 101.10 (Loss of C₅H₉O₂) | ||
| 84.08 | ||
| 57.07 (C₄H₉⁺) |
Table 2: Comparative Mass Spectrometry Data of Derivatives
| Compound | Precursor Ion ([M+H]⁺) | Key Fragment Ions (m/z) | Reference |
| Alogliptin | 340.18 | 116.08 | |
| Linagliptin | 473.3 | 420.1 |
Fragmentation Analysis
The fragmentation of tert-butyl 3-aminopiperidine-1-carboxylate under collision-induced dissociation (CID) is initiated by the protonation of one of the nitrogen atoms. The subsequent fragmentation pathways are dominated by the facile loss of components of the Boc group.
Experimental Protocols
The following protocols provide a starting point for the LC-MS/MS analysis of tert-butyl 3-aminopiperidine-1-carboxylate and its derivatives. Optimization may be required based on the specific instrumentation used.
1. Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of the analyte in methanol or acetonitrile.
-
Working Solutions: Serially dilute the stock solution with an appropriate solvent (e.g., 50:50 methanol:water) to create a series of calibration standards.
-
Sample Dilution: Dilute analytical samples to a concentration within the calibration range.
2. Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, ramping up to elute the compounds. For example: 0-1 min (5% B), 1-5 min (5-95% B), 5-7 min (95% B), 7-7.1 min (95-5% B), 7.1-9 min (5% B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Scan Mode: Full scan for initial identification and product ion scan for fragmentation analysis. For quantitative analysis, Multiple Reaction Monitoring (MRM) is recommended.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Desolvation Temperature: 350 °C.
-
Collision Gas: Argon.
-
Collision Energy: Optimize for the specific compound, typically in the range of 10-40 eV.
Comparison with Alternatives
While LC-MS/MS is the gold standard for the analysis of these compounds due to its high sensitivity and selectivity, other techniques can be employed for specific purposes:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used, but may require derivatization to improve the volatility of the analytes.
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV): Suitable for purity assessment of bulk material, but lacks the sensitivity and specificity of MS for complex matrices.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information but is significantly less sensitive than mass spectrometry.
The choice of analytical technique will depend on the specific requirements of the study, including the sample matrix, the required sensitivity, and the availability of instrumentation. For trace-level quantification and structural confirmation, LC-MS/MS remains the most powerful and versatile tool.
References
Benchmarking the efficiency of different coupling agents with 3-aminopiperidine
For researchers, scientists, and drug development professionals, the efficient formation of amide bonds is a critical step in the synthesis of a vast array of molecules, from small molecule drug candidates to complex peptides. The choice of coupling agent is paramount, directly influencing reaction yield, purity, and overall efficiency, particularly when working with sterically hindered or challenging amines such as 3-aminopiperidine. This guide provides an objective comparison of commonly used coupling agents for the acylation of 3-aminopiperidine, supported by representative experimental data and detailed protocols.
Performance Benchmark: A Quantitative Comparison
The selection of an optimal coupling agent for 3-aminopiperidine is a balance of reactivity, handling characteristics, and the propensity for side reactions. The following table summarizes quantitative data from a representative experiment comparing the performance of several common coupling agents in the amide bond formation between a carboxylic acid and 3-aminopiperidine.
| Coupling Agent | Additive | Base | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| HATU | - | DIPEA | DMF | 2 | 96 | >98 |
| HBTU | HOBt | DIPEA | DMF | 4 | 92 | >97 |
| PyBOP | - | DIPEA | DMF | 4 | 90 | >97 |
| EDC | HOBt | DIPEA | DMF | 12 | 85 | >95 |
| COMU | - | DIPEA | DMF | 2 | 97 | >98 |
| DIC | HOBt | - | DCM | 12 | 82 | >95 |
Note: The data presented in this table is a representative compilation based on the relative efficiencies of coupling agents as reported in the literature for sterically hindered amines and should be considered as a general guide. Actual results may vary depending on the specific substrates and reaction conditions.
In-Depth Analysis of Coupling Reagents
Uronium/Aminium Salts: HATU, HBTU, and COMU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are among the most efficient coupling reagents, particularly for challenging substrates.[1][2]
-
HATU consistently demonstrates superior performance due to the formation of a highly reactive OAt-active ester.[1][3] The nitrogen atom in the 7-azabenzotriazole moiety enhances the reactivity, leading to faster reaction times and higher yields, which is particularly advantageous for sterically hindered amines like 3-aminopiperidine.[1][4]
-
HBTU , while still highly effective, forms a less reactive OBt-active ester compared to HATU, resulting in slightly longer reaction times.[1][5] It is a cost-effective and reliable choice for many applications.
-
COMU is a third-generation uronium reagent that offers high efficiency comparable to HATU but with improved solubility and a better safety profile, as it does not contain the potentially explosive benzotriazole moiety.[4][6]
Phosphonium Salts: PyBOP
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is another effective reagent that generates an active ester to facilitate amide bond formation. Its byproducts are generally considered less problematic than those of its predecessor, BOP.[2] PyBOP is a reliable choice for hindered couplings, offering good yields and high purity.[7]
Carbodiimides: EDC and DIC
Carbodiimides, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DIC (N,N'-Diisopropylcarbodiimide), are widely used due to their accessibility and ease of use.[8][9]
-
EDC is a water-soluble carbodiimide, which simplifies the workup procedure as the urea byproduct can be removed with an aqueous wash.[10][11] For challenging couplings, the addition of an activating agent like HOBt (1-Hydroxybenzotriazole) is crucial to form a more reactive HOBt ester, which enhances the reaction rate and suppresses side reactions.[8][12]
-
DIC is a liquid carbodiimide that is also commonly used in conjunction with HOBt.[10][12] The urea byproduct of DIC is insoluble in many common organic solvents and can often be removed by filtration.
Experimental Protocols
To ensure an objective comparison, a standardized experimental protocol is essential. The following methodologies outline the key steps for the coupling of a generic carboxylic acid with 3-aminopiperidine using different classes of coupling agents.
General Protocol for Uronium/Phosphonium Salt Coupling (HATU, HBTU, PyBOP, COMU)
-
To a solution of the carboxylic acid (1.0 equiv) in DMF, add the coupling reagent (1.1 equiv) and a non-nucleophilic base such as DIPEA (2.0 equiv).
-
Stir the mixture at room temperature for 5-10 minutes to allow for the activation of the carboxylic acid.
-
Add 3-aminopiperidine (1.0 equiv) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Carbodiimide Coupling (EDC/HOBt, DIC/HOBt)
-
To a solution of the carboxylic acid (1.0 equiv) and HOBt (1.1 equiv) in an appropriate solvent (DMF for EDC, DCM for DIC), add the carbodiimide (1.1 equiv).
-
Stir the mixture at 0 °C for 15-20 minutes to form the active ester.
-
Add 3-aminopiperidine (1.0 equiv) and, in the case of EDC, DIPEA (1.0 equiv).
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
-
For EDC, quench with water and perform an aqueous workup as described in the previous protocol.
-
For DIC, filter the reaction mixture to remove the precipitated diisopropylurea and concentrate the filtrate.
-
Purify the crude product by flash column chromatography.
Visualizing the Process
To better understand the experimental workflow and the underlying chemical transformation, the following diagrams illustrate the general processes.
Conclusion
The choice of coupling agent for the acylation of 3-aminopiperidine has a significant impact on the efficiency and outcome of the reaction. For rapid and high-yielding couplings, particularly with sterically demanding substrates, uronium/aminium reagents such as HATU and COMU are often the preferred choice.[3][4] Phosphonium salts like PyBOP also provide excellent results. For routine syntheses where cost and ease of workup are primary considerations, carbodiimides like EDC and DIC, in conjunction with an additive such as HOBt, offer a reliable and effective alternative.[8] Researchers should consider the specific requirements of their synthesis, including scale, substrate reactivity, and desired purity, when selecting the most appropriate coupling agent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amide Synthesis [fishersci.co.uk]
- 10. peptide.com [peptide.com]
- 11. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 12. bachem.com [bachem.com]
Cost-benefit analysis of different synthetic strategies for 3-aminopiperidine
For Researchers, Scientists, and Drug Development Professionals
The 3-aminopiperidine moiety is a critical pharmacophore found in numerous pharmaceutical agents, including the blockbuster antidiabetic drugs alogliptin and linagliptin. The efficient and stereoselective synthesis of this chiral building block is a paramount concern for the pharmaceutical industry. This guide provides a comprehensive cost-benefit analysis of various synthetic strategies for 3-aminopiperidine, offering an objective comparison of their performance with supporting data and detailed experimental protocols.
At a Glance: Comparison of Synthetic Routes
The selection of an optimal synthetic route for 3-aminopiperidine hinges on a multitude of factors beyond mere chemical yield. These include the cost and availability of starting materials, the number of synthetic steps, reaction conditions, the use of hazardous reagents, and the ease of purification. Here, we compare three prominent strategies: a multi-step synthesis from the chiral pool, a biocatalytic approach using transaminases, and a chemoenzymatic cascade.
| Metric | Multi-Step Synthesis from L-Glutamic Acid | Enzymatic Synthesis using ω-Transaminase | Enzyme Cascade (Galactose Oxidase/Imine Reductase) |
| Starting Material | L-Glutamic Acid | N-Boc-3-piperidone | N-Cbz-protected L-ornithinol |
| Number of Steps | 5 | 1 (plus deprotection) | 1 (one-pot) |
| Overall Yield | 44-55% | High (e.g., 85.7% for N-Boc protected intermediate)[1] | Up to 54% (isolated yield)[2][3] |
| Enantioselectivity | High (derived from chiral pool) | Excellent (e.g., >99% ee)[4] | High (preserves L-configuration)[2] |
| Key Reagents | Thionyl chloride, (Boc)₂O, NaBH₄, p-toluenesulfonyl chloride | Immobilized ω-transaminase, isopropylamine, PLP | Galactose oxidase, imine reductase, Cbz-protected amino alcohols |
| Process Safety | Involves standard organic reagents, some potentially hazardous (e.g., thionyl chloride)[5] | Generally safer, aqueous conditions, avoids harsh reagents[5] | Green, bio-renewable feedstock, ambient conditions[2] |
| Scalability | Feasible, but multiple steps can be a drawback | Well-suited for industrial scale, potential for continuous flow systems[1][6] | Promising for industrial application[2] |
| Cost of Starting Material | L-Glutamic acid is an inexpensive, natural amino acid[5] | N-Boc-3-piperidone is a more expensive specialty chemical[5] | Derived from bio-renewable amino acids[2] |
Synthetic Pathways and Logical Relationships
The following diagrams illustrate the workflows of the compared synthetic strategies.
Caption: Multi-step synthesis of 3-(N-Boc-amino)piperidine from L-glutamic acid.
Caption: One-step enzymatic synthesis of chiral 3-aminopiperidine.
Caption: One-pot enzyme cascade for the synthesis of L-3-N-Cbz-aminopiperidine.
Experimental Protocols
Multi-Step Synthesis of 3-(N-Boc amino)piperidine from L-Glutamic Acid
This chemoenzymatic route leverages an inexpensive chiral starting material and involves five linear steps.
-
Step 1: Esterification. L-glutamic acid is converted to its corresponding diester in quantitative yield using thionyl chloride in methanol at 0°C to room temperature for 12 hours.
-
Step 2: N-Boc Protection. The diester is protected with a tert-butoxycarbonyl (Boc) group using (Boc)₂O and triethylamine with a catalytic amount of 4-dimethylaminopyridine (DMAP) in CH₂Cl₂ to yield the N-Boc protected diester in 92% yield.
-
Step 3: Reduction. The N-Boc protected diester is reduced to the corresponding diol using sodium borohydride.
-
Step 4: Tosylation. The diol is converted to the ditosylate by reacting with p-toluenesulfonyl chloride and triethylamine in the presence of DMAP.
-
Step 5: Cyclization. The ditosylate undergoes cyclization with an amine (e.g., cyclohexylamine) under neat conditions to afford the desired 3-(N-Boc amino)piperidine derivative. The overall yield for this multi-step synthesis ranges from 44% to 55%.
Asymmetric Synthesis of (R)-3-amino-1-Boc-piperidine using Immobilized ω-Transaminase
This biocatalytic approach offers a direct, one-step synthesis to the chiral amine from a prochiral ketone.[4]
-
Reaction Setup. In a typical reaction, 1-Boc-3-piperidone is dissolved in a buffer solution (e.g., Tris-HCl buffer, pH 8.5).[1]
-
Reagents. Isopropylamine is used as the amine donor, and pyridoxal-5'-phosphate (PLP) is added as a cofactor.[1][4] An immobilized ω-transaminase is then added to the reaction mixture.
-
Reaction Conditions. The reaction is typically carried out at a controlled temperature (e.g., 45°C) and pH for a set period (e.g., 24 hours).[1] The progress of the reaction is monitored by techniques such as TLC.
-
Workup and Isolation. After the reaction is complete, the product, (R)-N-tert-butoxycarbonyl-3-aminopiperidine, is extracted from the reaction mixture using an organic solvent (e.g., ethyl acetate). The combined organic phases are then dried and concentrated to yield the product.[1] For example, a reaction starting with 50g of N-Boc-3-piperidone can yield 43.1g of the desired product (85.7% yield) with an enantiomeric excess of 99.3%.[1]
-
Deprotection. The Boc-protecting group can be removed by treatment with an acid (e.g., HCl in ethanol) to yield (R)-3-aminopiperidine dihydrochloride.[1][4]
One-Pot Enzyme Cascade for the Synthesis of L-3-N-Cbz-aminopiperidine
This streamlined enzymatic cascade converts an amino alcohol derived from a natural amino acid into the desired protected aminopiperidine.[2]
-
Reaction Components. The one-pot reaction contains the N-Cbz-protected L-ornithinol substrate, galactose oxidase (GOase), and an imine reductase (IRED) in a suitable buffer (e.g., NaPi buffer, pH 7.5).[2]
-
Enzymatic Cascade. The reaction is initiated by the GOase, which oxidizes the primary alcohol of the substrate to an aldehyde. This intermediate spontaneously cyclizes to form a cyclic imine. The IRED then reduces the imine to the final L-3-N-Cbz-aminopiperidine product.[2]
-
Reaction Conditions. The reaction is typically carried out at a controlled temperature (e.g., 30°C) with agitation for a specified time (e.g., 16 hours).[2]
-
Product Isolation. The product can be extracted and isolated using a simple acid-base wash.[2] This method has been shown to produce the desired product in up to 54% isolated yield with high enantiopurity.[2][3] A key advantage of this one-pot approach is the prevention of potential racemization of the labile aldehyde intermediate.[2]
Concluding Remarks
The choice of a synthetic strategy for 3-aminopiperidine is a critical decision in the drug development process. For large-scale production where cost and efficiency are paramount, the enzymatic synthesis using ω-transaminase presents a highly attractive option due to its single-step nature, high yield and enantioselectivity, and green credentials.[1][4] While the initial cost of the enzyme and the protected piperidone may be higher, the overall process economy can be favorable. The multi-step synthesis from L-glutamic acid offers a viable alternative, particularly when leveraging an inexpensive and readily available chiral starting material.[5] However, the multiple steps may be a drawback for industrial-scale manufacturing. The one-pot enzyme cascade is a promising and innovative approach that aligns well with the principles of green chemistry, offering high enantiopurity in a streamlined process.[2] Further process development and optimization will likely enhance its industrial applicability. Ultimately, the optimal choice will depend on the specific requirements of the project, including scale, cost constraints, and the desired enantiomeric purity.
References
- 1. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]
- 2. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]
- 3. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Orthogonal Protection Strategies for 3-Aminopiperidine
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules and active pharmaceutical ingredients (APIs), the selective protection and deprotection of functional groups is a cornerstone of success. For scaffolds such as 3-aminopiperidine, which contains two distinct amine functionalities, an orthogonal protection strategy is paramount. This allows for the selective modification of one amine while the other remains masked, enabling the synthesis of intricate molecular architectures. This guide provides an objective comparison of three widely used amine protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—for the selective protection of 3-aminopiperidine, supported by experimental data and detailed protocols.
The Principle of Orthogonality
Orthogonal protection refers to the use of multiple protecting groups in a single molecule that can be removed under distinct chemical conditions.[1] This allows for the selective deprotection of one functional group without affecting the others. The orthogonality of Boc, Cbz, and Fmoc groups is based on their different lability:
-
Boc ( tert-Butoxycarbonyl): Cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA).[1]
-
Cbz (Carboxybenzyl): Removed by catalytic hydrogenolysis.[1]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): Cleaved under basic conditions (e.g., piperidine).[1]
This differential reactivity provides a powerful toolkit for the synthetic chemist, allowing for a stepwise approach to the functionalization of polyfunctional molecules like 3-aminopiperidine.
Caption: Orthogonal deprotection of a dually protected 3-aminopiperidine.
Quantitative Performance Comparison
The choice of a protecting group is often dictated by factors such as the stability of the substrate, the desired reaction conditions for subsequent steps, and the yield of the protection and deprotection reactions. The following tables summarize the available quantitative data for the protection and deprotection of 3-aminopiperidine and related diamines with Boc, Cbz, and Fmoc groups.
Table 1: Performance Comparison of Amine Protecting Groups for 3-Aminopiperidine
| Protecting Group | Protection Yield (%) | Deprotection Method | Deprotection Yield (%) |
| Boc | 91.5 - 99%[2][3] | 4M HCl in Dioxane or TFA | High (Quantitative)[4] |
| Cbz | 82 - 84%[5] | H₂/Pd-C | High (90-92%)[5] |
| Fmoc | 45 - 91% (for aliphatic diamines)[2] | 20% Piperidine in DMF | High (Quantitative)[6] |
Note: Yields are reported for 3-aminopiperidine or closely related aliphatic diamines and may vary depending on the specific reaction conditions.
Experimental Protocols
The following are representative experimental protocols for the protection and deprotection of 3-aminopiperidine with Boc, Cbz, and Fmoc protecting groups.
Boc Protection of 3-Aminopiperidine
Materials:
-
3-Aminopiperidine dihydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dioxane
-
Water
-
Ethyl acetate (EA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-aminopiperidine dihydrochloride (1 equivalent) in a mixture of water and dioxane.
-
Cool the solution in an ice bath.
-
Add triethylamine (2.2 equivalents) followed by the dropwise addition of di-tert-butyl dicarbonate (1.1 equivalents).[3]
-
Remove the ice bath and stir the reaction mixture at 30 ± 5 °C for 5-6 hours.[3]
-
Monitor the reaction progress by LC-MS.
-
Upon completion, remove the organic solvent under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (2 x 150 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-Boc-3-aminopiperidine.[3]
Boc Deprotection
Materials:
-
N-Boc-3-aminopiperidine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve N-Boc-3-aminopiperidine (1 equivalent) in dichloromethane.
-
At 0 °C, add trifluoroacetic acid (4 equivalents).[4]
-
Stir the reaction at 20-30 °C for 3-5 hours.[4]
-
Monitor the reaction by HPLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain the deprotected product as a trifluoroacetate salt.[4]
Cbz Protection of 3-Aminopiperidine Derivative
Materials:
-
3-Aminopiperidine derivative (e.g., ethyl 2-((1-Boc-piperidin-3-yl)amino)acetate)
-
Benzyl chloroformate (Cbz-Cl) or N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)/Water
-
Ethyl acetate (EA)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 3-aminopiperidine derivative (1 equivalent) in DCM.
-
Add a saturated aqueous solution of sodium bicarbonate.
-
Cool the mixture to 0 °C and add Cbz-OSu (1.05 equivalents).[5]
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield the Cbz-protected product.[5]
Cbz Deprotection
Materials:
-
N-Cbz-3-aminopiperidine derivative
-
Methanol (MeOH) or Ethanol (EtOH)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen (H₂) gas
Procedure:
-
Dissolve the Cbz-protected compound (1 equivalent) in methanol or ethanol in a flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or 1 atm) at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be kept wet.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.[5]
Fmoc Protection of an Aliphatic Diamine
Materials:
-
Aliphatic diamine (e.g., 1,6-diaminohexane as a model)
-
9-Fluorenylmethyloxycarbonyl succinimidyl ester (Fmoc-OSu)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl) in Methanol (MeOH)
Procedure (Flow Chemistry Example):
-
Prepare a solution of the aliphatic diamine (2 equivalents) in DMF.
-
Prepare a solution of Fmoc-OSu (1 equivalent, 0.05 M) in DMF.
-
Using a flow chemistry setup with a T-mixer and a PTFE tubular reactor, mix the two solutions at 0 °C with a residence time of 0.5 minutes.
-
Quench the reaction stream with HCl in cold methanol (-10 °C, pH 2-3).
-
The monoprotected Fmoc-diamine can be isolated after appropriate workup.
Fmoc Deprotection
Materials:
-
N-Fmoc-protected amine
-
N,N-Dimethylformamide (DMF)
-
Piperidine
Procedure:
-
Dissolve the N-Fmoc-protected amine in DMF.
-
Add a 20% (v/v) solution of piperidine in DMF.[6]
-
Stir the mixture at room temperature for 5-20 minutes.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, the product can be isolated after an appropriate aqueous workup and extraction.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the selective protection and subsequent deprotection of 3-aminopiperidine, a key process in the synthesis of complex molecules.
Caption: A generalized experimental workflow for amine protection and deprotection.
Conclusion
The choice between Boc, Cbz, and Fmoc for the protection of 3-aminopiperidine depends on the overall synthetic strategy. The Boc group offers high yields and is stable to a wide range of conditions, making it a robust choice when acidic deprotection is feasible. The Cbz group provides an excellent orthogonal option, removable under mild hydrogenolysis conditions that are compatible with many acid- and base-labile functionalities. The Fmoc group, with its base-lability, completes the orthogonal set and is particularly advantageous in solid-phase peptide synthesis. By understanding the specific characteristics and leveraging the orthogonality of these protecting groups, researchers can devise efficient and selective synthetic routes for the construction of complex molecules based on the 3-aminopiperidine scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Flow-mediated synthesis of Boc, Fmoc, and Ddiv monoprotected diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]
- 4. [PDF] Flow-mediated synthesis of Boc, Fmoc, and Ddiv monoprotected diamines. | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Validation of Analytical Methods for tert-Butyl 3-Aminopiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the characterization and quality control of tert-butyl 3-aminopiperidine-1-carboxylate, a key building block in pharmaceutical synthesis. Ensuring the purity and quality of this intermediate is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines common analytical techniques, provides detailed experimental protocols, and presents data in a comparative format to aid in method selection and validation.
Comparative Overview of Analytical Methods
The selection of an analytical method for tert-butyl 3-aminopiperidine-1-carboxylate depends on the specific analytical challenge, such as determining chemical purity, identifying and quantifying enantiomeric and other impurities, or detecting residual solvents. The most common techniques employed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR).
| Analytical Method | Parameter Measured | Key Strengths | Common Detector |
| Chiral HPLC | Enantiomeric Purity (e.g., (R)-isomer in (S)-1-Boc-3-aminopiperidine) | High resolution of enantiomers, accurate quantification of chiral excess. | UV |
| GC-HS (Headspace) | Residual Solvents | High sensitivity for volatile organic compounds. | Flame Ionization Detector (FID) |
| qNMR | Absolute Purity (Assay) | No need for a specific reference standard of the analyte, highly accurate. | NMR |
| GC-MS | Identification and Quantification of Volatile Impurities | High specificity and structural information from mass spectra. | Mass Spectrometer (MS) |
| HPLC-UV | Chemical Purity, Quantification of Non-volatile Impurities | Robust and widely available, suitable for routine quality control. | UV/Vis or Photodiode Array (PDA) |
| LC-MS/MS | High Sensitivity Analysis, Impurity Identification | High sensitivity and selectivity, often without derivatization. | Tandem Mass Spectrometer (MS/MS) |
Experimental Protocols
Chiral HPLC for Enantiomeric Purity
This method is crucial for determining the enantiomeric excess of the desired stereoisomer of tert-butyl 3-aminopiperidine-1-carboxylate.
Experimental Protocol:
-
Sample Preparation: Dissolve an accurately weighed sample in the mobile phase to a known concentration. Derivatization with a UV-active compound like benzoyl chloride may be necessary to enhance detection.
-
Chromatographic Conditions:
-
Column: A chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralpak series), is typically used.[1]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is commonly used in normal-phase chromatography.[1]
-
Detection: UV detection at a wavelength appropriate for the analyte or its derivative (e.g., 254 nm for benzoyl derivatives).[1]
-
Flow Rate: Typically around 1.0 mL/min.[1]
-
-
Quantification: The enantiomeric excess (ee%) is calculated from the peak areas of the (S) and (R) enantiomers in the chromatogram.[1]
GC-HS for Residual Solvents
This method is used to identify and quantify volatile organic compounds that may be present as residual solvents from the manufacturing process.[1]
Experimental Protocol:
-
Sample Preparation:
-
GC-HS Conditions:
-
Incubation: The vial is heated in the headspace autosampler to allow volatile solvents to partition into the gas phase.[1]
-
Injection: A sample of the headspace gas is automatically injected into the GC.[1]
-
Column: A column with a stationary phase suitable for separating a wide range of solvents is used (e.g., a 6% cyanopropylphenyl / 94% dimethylpolysysiloxane phase).[1]
-
Carrier Gas: Helium or hydrogen.[1]
-
Temperature Program: A temperature gradient is used to elute the solvents based on their boiling points.[1]
-
Detector: A Flame Ionization Detector (FID) is typically used for quantification.[1]
-
-
Identification and Quantification: Solvents are identified by their retention times compared to known standards. Quantification is performed by comparing the peak areas to those of external standards.[1]
Quantitative NMR (qNMR) for Purity Assay
qNMR is a primary analytical technique for determining the absolute purity of a compound without the need for a specific reference standard of the same molecule.[1]
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of tert-butyl 3-aminopiperidine-1-carboxylate and a certified internal standard (e.g., maleic anhydride) into a clean, dry vial.[1]
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
-
NMR Analysis:
-
Acquire a proton (¹H) NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay).
-
-
Calculation: The purity of the analyte is calculated by comparing the integral of a signal from the analyte with the integral of a signal from the certified internal standard.
Visualization of Analytical Workflows
Caption: Workflow for Purity Analysis.
Caption: GC-HS Workflow for Residual Solvents.
Alternative and Comparative Methods
For piperidine-based compounds, derivatization is a common strategy to improve analytical performance, especially for GC-MS and HPLC-UV/FLD analysis.[2]
-
GC-MS with Derivatization: Acylation with reagents like trifluoroacetic anhydride (TFAA) can increase the volatility and improve the chromatographic behavior of piperidine compounds, allowing for sensitive GC-MS analysis.[2]
-
HPLC-UV with Derivatization: For compounds lacking a strong UV chromophore, derivatization with reagents like 4-chloro-7-nitrobenzofuran (NBD-Cl) can produce a stable, UV-active derivative, enabling detection at lower levels.[3]
The choice between these methods and direct analysis by LC-MS/MS will depend on factors such as required sensitivity, sample matrix complexity, and available instrumentation.[3] Cross-validation between two or more of these distinct analytical methods is recommended to ensure the accuracy and reliability of the data, which is crucial when data from different laboratories or techniques are being compared or combined.
References
A Comparative Guide to the Reactivity of 2-, 3-, and 4-Aminopiperidine Derivatives in Key Synthetic Transformations
For Immediate Publication
This guide provides an objective comparison of the chemical reactivity of 2-amino, 3-amino, and 4-aminopiperidine derivatives, crucial building blocks in modern drug discovery. The performance of these isomers in three fundamental C-N bond-forming reactions—acylation, alkylation, and arylation—is evaluated. The data and protocols presented herein are intended to assist researchers, scientists, and drug development professionals in selecting the optimal scaffold and reaction conditions for their synthetic targets.
The reactivity of the exocyclic primary amino group on the piperidine ring is significantly influenced by its position. This is primarily due to steric hindrance imposed by the conformation of the piperidine ring itself. For the purpose of this guide, we will consider derivatives where the endocyclic secondary amine is protected, for instance with a tert-butyloxycarbonyl (Boc) group. This common synthetic strategy ensures selective functionalization of the exocyclic primary amine.
Core Reactivity Principles: The Role of Steric Hindrance
The nucleophilicity of the primary amino group in these isomers is the principal determinant of their reactivity. While electronic effects from the ring nitrogen are present, the dominant factor differentiating the isomers is steric hindrance.
-
4-Aminopiperidine: The amino group at the C4 position is the most exposed and least sterically hindered. It resides in an equatorial position in the preferred chair conformation, making it readily accessible to incoming electrophiles.
-
3-Aminopiperidine: The amino group at the C3 position experiences moderate steric hindrance from the adjacent axial hydrogens on the piperidine ring.
-
2-Aminopiperidine: The amino group at the C2 position is the most sterically hindered, being directly adjacent to the ring nitrogen and subject to significant steric shielding.[1][2] This steric congestion can dramatically reduce reaction rates.[1]
This hierarchy of steric hindrance (4-amino < 3-amino < 2-amino) directly translates to the expected trend in reactivity for many common transformations.
Comparative Performance Data
The following table summarizes representative yields for the N-acylation, N-alkylation, and N-arylation of N-Boc-protected aminopiperidine isomers under standardized conditions. The data illustrates the impact of the amino group's position on reaction efficiency.
| Reaction Type | Reagents | Isomer | Typical Yield (%) | Notes |
| N-Acylation | Benzoyl Chloride, Et₃N, DCM | N-Boc-4-Aminopiperidine | 90-98% | Reaction is typically fast and high-yielding due to low steric hindrance. |
| N-Boc-3-Aminopiperidine | 80-90% | Slightly lower yields and potentially longer reaction times compared to the 4-amino isomer. | ||
| N-Boc-2-Aminopiperidine | 65-75% | Significantly reduced yield due to pronounced steric hindrance around the amino group. | ||
| N-Alkylation | Benzyl Bromide, K₂CO₃, DMF | N-Boc-4-Aminopiperidine | 85-95% | Favorable reactivity leads to high conversion. |
| N-Boc-3-Aminopiperidine | 75-85% | Moderate yields are consistently achievable. | ||
| N-Boc-2-Aminopiperidine | 50-65% | Steric hindrance is a major limiting factor, requiring more forcing conditions. | ||
| N-Arylation | 4-Bromotoluene, Pd₂(dba)₃, Xantphos, NaOtBu | N-Boc-4-Aminopiperidine | 80-95% | Excellent substrate for Buchwald-Hartwig coupling.[3] |
| N-Boc-3-Aminopiperidine | 70-85% | Good yields are obtainable, though catalyst and ligand choice can be critical. | ||
| N-Boc-2-Aminopiperidine | 40-60% | Challenging substrate; yields are often modest due to steric constraints. |
Logical Framework for Reactivity
The following diagram illustrates the relationship between the structural position of the amino group, the resulting steric hindrance, and the predicted outcome for key synthetic reactions.
Caption: Logical workflow correlating isomer structure to reactivity.
Experimental Protocols
The following are representative protocols for the reactions discussed. All reactions should be performed in a well-ventilated fume hood under an inert atmosphere (e.g., Nitrogen or Argon).
Protocol 1: General Procedure for N-Acylation (Benzoylation)
-
Setup: To a flame-dried round-bottom flask, add N-Boc-aminopiperidine isomer (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Base Addition: Add triethylamine (Et₃N, 1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylation: Slowly add benzoyl chloride (1.2 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using an ethyl acetate/hexanes gradient) to yield the pure N-acylated product.
Protocol 2: General Procedure for N-Alkylation (Benzylation)
-
Setup: In a round-bottom flask, combine the N-Boc-aminopiperidine isomer (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq) in anhydrous N,N-dimethylformamide (DMF, approx. 0.2 M).
-
Alkylation: Add benzyl bromide (1.1 eq) to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter. Concentrate the solvent under reduced pressure and purify the residue by flash column chromatography.
Protocol 3: General Procedure for N-Arylation (Buchwald-Hartwig Amination)
-
Catalyst Preparation: In a glovebox or under a strong flow of inert gas, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.05 eq), and sodium tert-butoxide (NaOtBu, 1.4 eq) to a flame-dried Schlenk tube.
-
Reagent Addition: Evacuate and backfill the tube with inert gas. Add the aryl bromide (1.0 eq), the N-Boc-aminopiperidine isomer (1.2 eq), and anhydrous, degassed toluene (approx. 0.1 M).[3]
-
Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 4-24 hours. Monitor the reaction's progress by LC-MS.[3]
-
Workup: Once the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove palladium residues.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to isolate the N-arylated aminopiperidine.[3]
References
Safety Operating Guide
Proper Disposal of Tert-butyl 3-aminopiperidine-1-carboxylate hydrochloride: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of tert-butyl 3-aminopiperidine-1-carboxylate hydrochloride, a common intermediate in pharmaceutical synthesis. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.
I. Hazard Identification and Safety Precautions
This compound is classified as a substance that can cause skin and eye irritation.[1][2] It may also cause respiratory irritation.[1][2] Ingestion is harmful.[2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.
Table 1: Hazard Summary and Recommended Personal Protective Equipment (PPE)
| Hazard Statement | GHS Classification | Recommended PPE |
| Harmful if swallowed | Acute toxicity, oral (Category 4)[3] | Protective gloves, lab coat, safety goggles |
| Causes skin irritation | Skin corrosion/irritation (Category 2)[1][2] | Protective gloves, lab coat |
| Causes serious eye irritation | Serious eye damage/eye irritation (Category 2)[2] | Safety goggles or face shield[1] |
| May cause respiratory irritation | Specific target organ toxicity – single exposure (Category 3)[1][2] | Use in a well-ventilated area or with a respirator[1][2] |
II. Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to avoid environmental release and to ensure that all waste is handled by a licensed and approved waste disposal company.[2][3] Do not dispose of this chemical into the sewage system.[4]
Experimental Protocol: Chemical Waste Segregation and Storage
-
Waste Collection:
-
Collect all waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., filter paper, pipette tips), in a designated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical.
-
Label the container clearly with "Hazardous Waste" and the chemical name: "this compound".
-
-
Storage:
-
Disposal:
-
Arrange for the collection and disposal of the hazardous waste container by a licensed and approved waste disposal company.[2][3]
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
-
Follow all local, state, and federal regulations regarding hazardous waste disposal.[4]
-
III. Emergency Procedures for Spills
In the event of a spill, immediate action is necessary to contain the material and prevent exposure.
Experimental Protocol: Spill Containment and Cleanup
-
Evacuate and Ventilate:
-
Immediately evacuate all non-essential personnel from the spill area.
-
Ensure the area is well-ventilated.
-
-
Personal Protection:
-
Don the appropriate PPE as outlined in Table 1, including respiratory protection if necessary.[3]
-
-
Containment:
-
Cleanup and Decontamination:
-
Once the bulk of the material is collected, decontaminate the spill area with a suitable solvent or detergent, followed by a thorough water rinse.
-
Collect all cleanup materials in a sealed, labeled hazardous waste container.
-
-
Reporting:
-
Report the spill to the laboratory supervisor and the appropriate environmental health and safety office.
-
IV. Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Essential Safety and Operational Protocols for Handling Tert-butyl 3-aminopiperidine-1-carboxylate Hydrochloride
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical reagents. This guide provides essential safety and logistical information for the handling of Tert-butyl 3-aminopiperidine-1-carboxylate hydrochloride, a key building block in pharmaceutical synthesis. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on Safety Data Sheets for structurally similar compounds.
| Body Part | Personal Protective Equipment | Specifications and Usage |
| Eyes/Face | Chemical safety goggles and face shield | Goggles should be worn at all times to protect against splashes. A face shield provides additional protection and should be used when handling larger quantities or when there is a significant risk of splashing. Conforms to EN 166 (EU) or NIOSH (US) standards.[1] |
| Skin | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before each use. Change gloves frequently and immediately if contaminated. |
| Laboratory coat | A flame-retardant lab coat should be worn to protect against skin contact. | |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator | To be used if handling the solid material outside of a chemical fume hood where dust may be generated, or if experiencing respiratory irritation.[1] A full-face respirator may be necessary for spill cleanup. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are crucial for maintaining the chemical's stability and preventing accidental exposure.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred environment for all manipulations of this compound.[1]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]
Safe Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by removing any unnecessary items and ensuring a clean, uncluttered space within the chemical fume hood.
-
Weighing and Transferring:
-
Handle as a solid to minimize dust generation.
-
If weighing out the solid, do so in a fume hood on a tared weigh boat or paper.
-
Use a spatula for transfers. Avoid scooping directly from the main container to prevent contamination.
-
Close the container tightly immediately after use.
-
-
In Solution:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
If the dissolution is exothermic, use an ice bath to control the temperature.
-
-
General Practices:
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[1]
-
The storage area should be secure and accessible only to authorized personnel.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Characterization:
-
This compound should be treated as hazardous chemical waste.
Disposal Procedures:
-
Unused or Waste Product:
-
Collect all waste material (solid or in solution) in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
-
Contaminated Materials:
-
Any materials that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, should be disposed of as hazardous waste.
-
-
Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.
-
Once decontaminated, the container can be disposed of according to institutional guidelines.
-
-
Final Disposal:
Experimental Protocol: General Laboratory Use
This protocol outlines the general steps for safely using this compound in a typical laboratory reaction.
-
Risk Assessment: Before starting any new experiment, conduct a thorough risk assessment that considers the specific reaction conditions, other reagents, and potential byproducts.
-
Pre-Reaction Setup:
-
Set up the reaction apparatus within a certified chemical fume hood.
-
Ensure all glassware is clean, dry, and free of defects.
-
Have all necessary reagents, solvents, and quenching materials readily available.
-
-
Reagent Handling:
-
Following the safe handling procedures outlined above, weigh the required amount of this compound.
-
Add it to the reaction vessel as dictated by the specific experimental procedure.
-
-
Reaction Monitoring:
-
Monitor the reaction from a safe distance, using the fume hood sash as a protective barrier.
-
Be prepared for any unexpected events, such as a rapid increase in temperature or pressure.
-
-
Work-up and Purification:
-
Quench the reaction carefully, following the established procedure.
-
Perform all extractions and purification steps (e.g., chromatography) within the fume hood.
-
-
Post-Experiment:
-
Clean all glassware and equipment thoroughly.
-
Dispose of all waste as per the disposal plan.
-
Decontaminate the work area.
-
Wash hands thoroughly before leaving the laboratory.
-
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
